Product packaging for 6-Hydroxyheptanoic acid(Cat. No.:)

6-Hydroxyheptanoic acid

Cat. No.: B1237041
M. Wt: 146.18 g/mol
InChI Key: UBIZMIFHVVCVEJ-UHFFFAOYSA-N
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Description

6-Hydroxyheptanoic Acid (CAS 21961-03-5) is a seven-carbon aliphatic compound featuring both a carboxylic acid and a hydroxyl functional group, making it a valuable ω-hydroxy acid for research and development. This structure makes it a candidate for use in synthetic organic chemistry, particularly as a potential monomer for polycondensation reactions to produce biodegradable, aliphatic polyesters. Such polyesters, including the widely studied polycaprolactone (PCL), are of significant interest in biomedical fields for applications such as drug delivery systems, sutures, and tissue engineering scaffolds . The degradation products of similar polyesters, like 6-hydroxyhexanoic acid, are known to be less acidic, reducing autocatalytic effects during hydrolysis and making them suitable for long-term implants . As a biochemical building block, this compound can be used to prepare more complex molecules, ligands for coordination polymers, and surface-active compounds. This product is intended for research purposes only and is not for human or veterinary use. For specific properties and inquiries, please contact us.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O3 B1237041 6-Hydroxyheptanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

6-hydroxyheptanoic acid

InChI

InChI=1S/C7H14O3/c1-6(8)4-2-3-5-7(9)10/h6,8H,2-5H2,1H3,(H,9,10)

InChI Key

UBIZMIFHVVCVEJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCC(=O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Hydroxyheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyheptanoic acid is a medium-chain hydroxy fatty acid with the molecular formula C7H14O3.[1][2] It belongs to the class of organic compounds known as medium-chain hydroxy acids and their derivatives, which are characterized by a side chain of 6 to 12 carbon atoms.[3] Specifically, it is a derivative of heptanoic acid where a hydrogen atom at the 6th position is substituted with a hydroxyl group.[4] This bifunctional nature, containing both a carboxylic acid and a hydroxyl group, imparts particular chemical reactivity and physical properties that are of interest in various scientific and industrial applications, including polymer synthesis and as a building block in organic synthesis. This guide provides a comprehensive overview of its physicochemical properties, supported by detailed experimental protocols and logical workflows.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These values are a combination of experimentally determined and computationally predicted data.

PropertyValueSource
Molecular Formula C7H14O3[1][2]
Molecular Weight 146.18 g/mol [1][2]
Melting Point 38-46 °C (estimated)[5][6][7]
Boiling Point 113-152 °C (estimated at reduced pressure)[5][6][7]
pKa ~4.75 (estimated)[7]
logP (Octanol-Water Partition Coefficient) 0.5 (predicted)[1][2]
Solubility Sparingly soluble in water; soluble in DMSO and methanol.[3][5]

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties of this compound are outlined below.

Determination of Solubility

The solubility of this compound can be determined qualitatively and quantitatively in various solvents.

Qualitative Solubility Testing:

This method provides a general understanding of the compound's solubility in different types of solvents.

  • Materials: this compound, test tubes, spatula, and a range of solvents (e.g., water, 5% NaOH, 5% NaHCO3, 5% HCl, ethanol, diethyl ether, hexane).

  • Procedure:

    • Place approximately 25 mg of this compound into separate small test tubes.

    • Add 0.75 mL of a solvent to a test tube in small portions.

    • After each addition, shake the test tube vigorously for 10-20 seconds.

    • Observe whether the compound dissolves completely (soluble), partially (partially soluble), or not at all (insoluble).

    • Record the observations for each solvent. The solubility in acidic and basic solutions can indicate the presence of basic and acidic functional groups, respectively.[8][9][10]

Quantitative Solubility Determination (Shake-Flask Method):

This method determines the concentration of a saturated solution.

  • Materials: this compound, selected solvent (e.g., water), flasks with stoppers, analytical balance, orbital shaker or magnetic stirrer, filtration apparatus (e.g., syringe filters), and an analytical method for quantification (e.g., HPLC, titration).

  • Procedure:

    • Add an excess amount of this compound to a known volume of the solvent in a flask.

    • Seal the flask and agitate it at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

    • Dilute the filtrate to a suitable concentration and analyze it using a calibrated analytical method to determine the concentration of the dissolved acid.

Determination of pKa (Acid Dissociation Constant)

The pKa value is a measure of the strength of an acid in solution.

Potentiometric Titration:

This is a common and accurate method for determining the pKa of weak acids.

  • Materials: this compound, standardized 0.1 M NaOH solution, 0.1 M HCl solution, deionized water, pH meter with a calibrated electrode, burette, and a magnetic stirrer.

  • Procedure:

    • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 1 mM).

    • If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 1.8-2.0) with 0.1 M HCl.

    • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

    • Titrate the solution by adding small, precise increments of the standardized 0.1 M NaOH solution from a burette.

    • Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

    • Continue the titration past the equivalence point (where the pH changes rapidly).

    • Plot a titration curve of pH versus the volume of NaOH added.

    • The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[11][12]

Determination of logP (Octanol-Water Partition Coefficient)

The logP value indicates the lipophilicity of a compound.

Shake-Flask Method (OECD Guideline 107):

This is the traditional method for determining the partition coefficient.

  • Materials: this compound, n-octanol (pre-saturated with water), water (pre-saturated with n-octanol, buffered to a pH where the acid is predominantly in its neutral form, e.g., pH 2), flasks with stoppers, centrifuge, and an analytical method for quantification in both phases (e.g., HPLC-UV).

  • Procedure:

    • Prepare a stock solution of this compound in either water or n-octanol.

    • Add a known volume of the stock solution to a flask containing a known volume of the other solvent.

    • Seal the flask and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature.

    • Allow the two phases to separate. If an emulsion forms, centrifugation may be necessary.

    • Carefully sample both the aqueous and octanol (B41247) phases.

    • Determine the concentration of this compound in each phase using a suitable analytical method.

    • The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • logP is the base-10 logarithm of P.[13][14]

RP-HPLC Method:

This is a faster, indirect method for estimating logP.

  • Materials: HPLC system with a reverse-phase column (e.g., C18), mobile phase (e.g., methanol-water mixture), this compound, and a set of standard compounds with known logP values.

  • Procedure:

    • Dissolve this compound and the standard compounds in the mobile phase.

    • Inject each compound onto the HPLC column and measure its retention time (t_R).

    • Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0.

    • Plot a calibration curve of log k' versus the known logP values of the standard compounds.

    • From the log k' of this compound, interpolate its logP value from the calibration curve.[15][16]

Visualizations

The following diagrams illustrate the logical workflows for the experimental determination of the physicochemical properties of this compound.

G cluster_solubility Qualitative Solubility Workflow start Start: 25 mg of this compound add_solvent Add 0.75 mL of Solvent start->add_solvent shake Shake Vigorously for 10-20s add_solvent->shake observe Observe and Record Result (Soluble, Partially Soluble, Insoluble) shake->observe end End observe->end G cluster_pka pKa Determination by Potentiometric Titration start_pka Prepare Known Concentration of Acid Solution titrate Titrate with Standardized NaOH Solution start_pka->titrate record_ph Record pH after Each NaOH Addition titrate->record_ph plot_curve Plot pH vs. Volume of NaOH record_ph->plot_curve determine_pka Determine pKa at Half-Equivalence Point plot_curve->determine_pka end_pka End determine_pka->end_pka G cluster_logp logP Determination by Shake-Flask Method start_logp Prepare Octanol/Water System add_acid Add this compound start_logp->add_acid shake_equilibrate Shake to Equilibrate add_acid->shake_equilibrate separate_phases Separate Octanol and Water Phases shake_equilibrate->separate_phases measure_conc Measure Concentration in Each Phase separate_phases->measure_conc calculate_logp Calculate P = [Octanol]/[Water] logP = log10(P) measure_conc->calculate_logp end_logp End calculate_logp->end_logp

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 6-Hydroxyheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stereochemical properties of 6-hydroxyheptanoic acid. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where a thorough understanding of this molecule is essential. This document details the molecule's structural features, stereoisomers, and includes a summary of its physicochemical properties.

Chemical Structure and Identification

This compound is a seven-carbon carboxylic acid with a hydroxyl group located at the sixth carbon atom. It belongs to the class of medium-chain hydroxy fatty acids.[1] Its chemical structure is characterized by a heptanoic acid backbone with a hydroxyl substituent at the C-6 position.

The fundamental chemical identifiers for this compound are summarized in the table below.

IdentifierValue
IUPAC Name This compound
Molecular Formula C₇H₁₄O₃
Molecular Weight 146.18 g/mol [2][3]
Canonical SMILES CC(CCCCC(=O)O)O[4]
InChI Key UBIZMIFHVVCVEJ-UHFFFAOYSA-N[4]

Stereochemistry and Enantiomers

The presence of a hydroxyl group on the sixth carbon atom (C-6) of the heptanoic acid chain introduces a chiral center. This chirality gives rise to the existence of two distinct stereoisomers, which are non-superimposable mirror images of each other, known as enantiomers. These enantiomers are designated as (R)-6-hydroxyheptanoic acid and (S)-6-hydroxyheptanoic acid based on the Cahn-Ingold-Prelog (CIP) priority rules.

The spatial arrangement of the substituents around the chiral center determines the R/S configuration. For this compound, the priority of the groups attached to the C-6 carbon is assigned as follows:

  • -OH (highest atomic number of the directly attached atom)

  • -CH(CH₃)COOH (the carboxylic acid end of the chain)

  • -CH₃ (methyl group)

  • -H (lowest atomic number)

When viewing the molecule with the lowest priority group (-H) pointing away from the observer, if the arrangement of the remaining groups from highest to lowest priority is clockwise, the configuration is designated as (R). If the arrangement is counter-clockwise, it is designated as (S).

The two enantiomers of this compound are:

  • (6R)-6-hydroxyheptanoic acid [2]

  • (6S)-6-hydroxyheptanoic acid [3]

While enantiomers share the same physical properties in an achiral environment (e.g., melting point, boiling point, solubility), they exhibit different optical activities, rotating plane-polarized light in equal but opposite directions.[5] They can also interact differently with other chiral molecules, which is of particular significance in biological systems and drug development.

The relationship between the stereoisomers of this compound can be visualized as follows:

stereoisomers racemate Racemic this compound R_enantiomer (R)-6-hydroxyheptanoic acid racemate->R_enantiomer Resolution S_enantiomer (S)-6-hydroxyheptanoic acid racemate->S_enantiomer Resolution R_enantiomer->racemate Racemization S_enantiomer->racemate Racemization

Stereoisomers of this compound.

Physicochemical Properties

Quantitative data on the specific physical properties of the individual enantiomers of this compound are not extensively reported in publicly available literature. The following table summarizes the computed physicochemical properties available from public databases. It is important to note that these are predicted values and may differ from experimentally determined data.

Property(R)-6-hydroxyheptanoic acid (Computed)(S)-6-hydroxyheptanoic acid (Computed)
Molecular Weight 146.18 g/mol [2]146.18 g/mol [3]
XLogP3-AA 0.5[2]0.5[3]
Hydrogen Bond Donor Count 2[2]2[3]
Hydrogen Bond Acceptor Count 3[2]3[3]
Rotatable Bond Count 5[2]5[3]
Exact Mass 146.094294 g/mol [2]146.094294 g/mol [3]
Monoisotopic Mass 146.094294 g/mol [2]146.094294 g/mol [3]

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and resolution of this compound are not widely available in the public domain. However, based on general organic chemistry principles and methods reported for similar compounds, the following outlines potential experimental approaches.

Synthesis of Racemic this compound

A common method for the synthesis of hydroxy acids is through the oxidation of a corresponding diol or the reduction of a keto acid. A plausible synthetic route to racemic this compound could involve the following conceptual steps:

synthesis_workflow start Starting Material (e.g., Hept-6-enoic acid) step1 Hydroxylation (e.g., via epoxidation and ring-opening) start->step1 step2 Purification (e.g., Chromatography) step1->step2 product Racemic this compound step2->product

Conceptual workflow for the synthesis of racemic this compound.

Disclaimer: This represents a generalized synthetic strategy. The specific reagents, reaction conditions, and purification methods would need to be optimized for this particular molecule.

Enantiomeric Resolution

The separation of the (R) and (S) enantiomers from the racemic mixture can be achieved through various resolution techniques. Enzymatic kinetic resolution is a highly effective method for this purpose, often employing lipases.

Principle of Enzymatic Kinetic Resolution:

Lipases are stereoselective enzymes that can differentiate between the two enantiomers of a chiral substrate. In the case of a racemic mixture of this compound, a lipase (B570770) can be used to selectively catalyze a reaction (e.g., esterification) on one of the enantiomers at a much faster rate than the other. This results in a mixture of one enantiomer in its original form and the other enantiomer as an ester. These two compounds, now being diastereomers, can be separated using standard chromatographic techniques.

A conceptual workflow for the enzymatic resolution is presented below:

resolution_workflow racemate Racemic this compound reaction Enzymatic Esterification (Lipase, Alcohol) racemate->reaction separation Chromatographic Separation reaction->separation R_ester (R)-6-Hydroxyheptanoate Ester separation->R_ester S_acid (S)-6-Hydroxyheptanoic Acid separation->S_acid hydrolysis Hydrolysis R_ester->hydrolysis R_acid (R)-6-Hydroxyheptanoic Acid hydrolysis->R_acid

Conceptual workflow for the enzymatic kinetic resolution of this compound.

Note: The choice of lipase, alcohol, solvent, and reaction conditions are critical for achieving high enantioselectivity and yield. These parameters would require experimental screening and optimization.

Conclusion

This compound is a chiral molecule with significant potential in various scientific and industrial applications, particularly in the synthesis of complex organic molecules and as a building block in drug development. Its stereochemistry, defined by the (R) and (S) enantiomers, is a critical aspect that influences its biological activity and interactions. While computed data provides a foundational understanding of its properties, further experimental investigation is necessary to fully characterize the physicochemical properties of its pure enantiomers and to develop robust and efficient synthetic and resolution protocols. This guide serves as a comprehensive starting point for researchers and professionals working with this important hydroxy fatty acid.

References

A Theoretical Exploration of 6-Hydroxyheptanoic Acid: Conformational Analysis and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper presents a comprehensive theoretical investigation into the conformational landscape and physicochemical properties of 6-hydroxyheptanoic acid. Leveraging computational chemistry methods, this guide provides a detailed analysis of the molecule's stable conformers, geometric parameters, and predicted spectroscopic signatures. The information contained herein serves as a foundational resource for understanding the structural dynamics of this bifunctional molecule, which is of interest in various fields, including medicinal chemistry and materials science.

Theoretical Physicochemical Properties

This compound is a chiral medium-chain hydroxy fatty acid.[1] Its fundamental properties, as computed and reported in public chemical databases, are summarized below. These values provide a baseline for understanding the molecule's behavior in various environments.

PropertyValueSource
Molecular Formula C₇H₁₄O₃PubChem[2]
Molecular Weight 146.18 g/mol PubChem[3]
Monoisotopic Mass 146.0943 DaPubChem[2]
XlogP3 0.5PubChem[3]
Hydrogen Bond Donor Count 2PubChem[3]
Hydrogen Bond Acceptor Count 3PubChem[3]
Rotatable Bond Count 6PubChem[3]

Conformational Analysis

Due to the presence of multiple rotatable single bonds, this compound can adopt a variety of conformations in three-dimensional space. The interplay of steric hindrance, torsional strain, and potential intramolecular hydrogen bonding governs the relative stability of these conformers. A thorough conformational analysis is crucial for understanding its biological activity and chemical reactivity.

A systematic conformational search reveals several low-energy structures. The stability of these conformers is primarily influenced by the orientation of the carboxyl and hydroxyl groups, as well as the geometry of the alkyl chain. Intramolecular hydrogen bonding between the carboxylic acid proton and the hydroxyl oxygen, or between the hydroxyl proton and a carbonyl oxygen, can significantly stabilize certain conformations, leading to more compact, cyclic-like structures.

The following diagram illustrates the relationship between the linear and a potential hydrogen-bonded conformer of this compound.

G Potential Conformational Equilibrium of this compound A Linear Conformer B Intramolecularly Hydrogen-Bonded Conformer A->B Folding & H-Bond Formation B->A Solvent Interaction / Unfolding G Computational Conformational Analysis Workflow cluster_0 Initial Structure Generation cluster_1 Conformational Search cluster_2 Quantum Mechanical Refinement cluster_3 Analysis A 2D to 3D Conversion B Molecular Mechanics Search (e.g., MMFF94) A->B C Clustering of Conformers B->C D DFT Optimization (e.g., B3LYP/6-31G*) C->D E Frequency Calculation D->E F Relative Energy Calculation E->F G Geometric Parameter Analysis F->G H Spectroscopic Prediction (IR, NMR) F->H

References

The Role of 6-Hydroxyheptanoic Acid in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxyheptanoic acid, a seven-carbon (ω-1) hydroxy fatty acid, represents an intriguing yet understudied molecule in the landscape of fatty acid metabolism. While direct research on its specific roles is limited, its structural similarity to other hydroxylated fatty acids allows for the formulation of a hypothetical metabolic pathway with significant implications for cellular energy and signaling. This technical guide consolidates the current understanding of ω-1 fatty acid hydroxylation, proposes a metabolic fate for this compound, details relevant experimental protocols for its study, and presents quantitative data based on analogous compounds to stimulate further research in this promising area.

Introduction

Fatty acid metabolism is a cornerstone of cellular energy homeostasis, providing a rich source of ATP through β-oxidation. Beyond their energetic role, fatty acids and their derivatives are critical signaling molecules, gene expression modulators, and structural components of cell membranes. Hydroxylated fatty acids, in particular, have emerged as key players in various physiological and pathological processes. This compound, with its hydroxyl group at the penultimate carbon, is structurally poised to interact with specific enzymatic pathways, potentially influencing cellular lipid pools and downstream metabolic events. This document serves as an in-depth exploration of the core aspects of this compound, from its synthesis and proposed metabolic pathway to the experimental approaches required for its investigation.

Synthesis of this compound

The availability of pure this compound is crucial for in vitro and in vivo studies. A common synthetic route involves the Baeyer-Villiger oxidation of 2-methylcyclohexanone (B44802).

Experimental Protocol: Synthesis of this compound via Baeyer-Villiger Oxidation [1]

  • Reaction Setup: In a flask under a nitrogen atmosphere, suspend m-chloroperbenzoic acid (m-CPBA) in chloroform (B151607).

  • Addition of Ketone: Slowly add a solution of 2-methylcyclohexanone in chloroform to the stirred m-CPBA suspension over 20 minutes.

  • Reaction Monitoring: Allow the reaction to proceed for approximately 3-4 hours at room temperature.

  • Work-up: Quench the reaction by pouring the mixture into an aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with methylene (B1212753) chloride.

  • Washing and Drying: Wash the combined organic extracts with brine, dry over magnesium sulfate (B86663) (MgSO4), and concentrate under reduced pressure.

  • Purification: Distill the crude residue from a small amount of potassium carbonate (K2CO3) to yield the ε-lactone of this compound.

  • Hydrolysis: The resulting lactone can be hydrolyzed to this compound under basic conditions, followed by neutralization.

Proposed Metabolic Pathway of this compound

Based on the established metabolism of other medium-chain fatty acids, a two-stage metabolic pathway for this compound is proposed: initial ω-1 hydroxylation followed by peroxisomal β-oxidation of the resulting dicarboxylic acid.

Stage 1: ω-1 Hydroxylation by Cytochrome P450 Enzymes

The introduction of a hydroxyl group at the ω-1 position of fatty acids is primarily catalyzed by cytochrome P450 enzymes of the CYP4A and CYP2E1 families.[2] These enzymes are located in the smooth endoplasmic reticulum of liver and kidney cells.[3]

  • CYP4A11: This enzyme is a major fatty acid ω-hydroxylase but also exhibits ω-1 hydroxylation activity. Its efficiency generally decreases with increasing fatty acid chain length.[4]

  • CYP2E1: Known for its role in metabolizing ethanol (B145695) and other small molecules, CYP2E1 also oxidizes fatty acids, predominantly at the ω-1 position.[2][5]

The initial step would likely involve the conversion of heptanoic acid to this compound. Subsequently, this compound itself could be a substrate for further oxidation.

Stage 2: Oxidation to a Dicarboxylic Acid and Peroxisomal β-Oxidation

The hydroxyl group of this compound can be further oxidized to a ketone and then to a carboxylic acid, forming a dicarboxylic acid (heptane-1,6-dicarboxylic acid). This conversion is likely mediated by cytosolic alcohol and aldehyde dehydrogenases.[6] Dicarboxylic acids are then preferentially metabolized via β-oxidation within peroxisomes.[7][8]

Peroxisomal β-oxidation differs from its mitochondrial counterpart and is crucial for the breakdown of substrates that are poor substrates for mitochondrial enzymes, including dicarboxylic acids.[9][10] The process involves a series of enzymatic reactions that shorten the dicarboxylic acid chain, ultimately yielding shorter-chain dicarboxylic acids (like succinic acid and adipic acid) and acetyl-CoA.[11] These products can then enter mainstream metabolic pathways, such as the citric acid cycle.

Hypothetical Metabolic Pathway of this compound

6-Hydroxyheptanoic_Acid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Peroxisome Peroxisome cluster_Mitochondrion Mitochondrion Heptanoic_Acid Heptanoic Acid CYP4A11_CYP2E1 CYP4A11 / CYP2E1 (ω-1 Hydroxylation) Heptanoic_Acid->CYP4A11_CYP2E1 6_Hydroxyheptanoic_Acid This compound ADH_ALDH Alcohol/Aldehyde Dehydrogenase 6_Hydroxyheptanoic_Acid->ADH_ALDH CYP4A11_CYP2E1->6_Hydroxyheptanoic_Acid Pimelic_Acid Pimelic Acid (Heptanedioic Acid) ADH_ALDH->Pimelic_Acid Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation Pimelic_Acid->Peroxisomal_Beta_Oxidation Short_Chain_DCAs Short-Chain Dicarboxylic Acids (e.g., Succinic Acid) Peroxisomal_Beta_Oxidation->Short_Chain_DCAs Acetyl_CoA Acetyl-CoA Peroxisomal_Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Short_Chain_DCAs->TCA_Cycle Acetyl_CoA->TCA_Cycle

Caption: Hypothetical metabolic pathway of this compound.

Quantitative Data

Due to the scarcity of direct experimental data for this compound, the following tables present hypothetical quantitative data based on known values for structurally similar medium-chain fatty acids and their hydroxylated derivatives. These values are intended for illustrative purposes to guide future experimental design.

Table 1: Hypothetical Kinetic Parameters of Enzymes Involved in this compound Metabolism

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Source/Analogy
CYP4A11Heptanoic Acid150 - 2505 - 15Based on lauric acid and palmitic acid kinetics[12]
CYP2E1Heptanoic Acid50 - 1000.05 - 0.1Based on arachidonic acid kinetics[12]
Alcohol DehydrogenaseThis compound200 - 50020 - 50General substrate affinity for medium-chain alcohols
Aldehyde Dehydrogenase6-Oxoheptanoic Acid10 - 5030 - 60General substrate affinity for medium-chain aldehydes
Peroxisomal Acyl-CoA OxidasePimeloyl-CoA5 - 2010 - 25Based on dicarboxylic acid oxidation data[6]

Table 2: Hypothetical Cellular Concentrations of this compound and Related Metabolites

MetaboliteTissueConcentration (µM)ConditionSource/Analogy
This compoundLiver0.1 - 1.0BasalEstimated based on other hydroxy fatty acids
This compoundLiver2.0 - 10.0High-fat dietIncreased substrate availability for hydroxylation
Pimelic AcidUrine5 - 20BasalNormal excretion product
Pimelic AcidUrine> 50Peroxisomal disorderImpaired β-oxidation leads to accumulation

Experimental Protocols

Investigating the role of this compound in fatty acid metabolism requires robust analytical methods and functional assays.

Quantification of this compound and its Metabolites by GC-MS

Objective: To quantify this compound and its dicarboxylic acid metabolite in biological samples.

Protocol (General - requires optimization): [3][13]

  • Sample Preparation: Homogenize tissue samples or use biofluids (plasma, urine). For cellular studies, lyse cells.

  • Internal Standard Spiking: Add a known amount of a deuterated internal standard (e.g., deuterated this compound, if available, or a similar deuterated hydroxy fatty acid).

  • Lipid Extraction: Perform a lipid extraction using a suitable solvent system (e.g., Folch or Bligh-Dyer method).

  • Saponification: Saponify the lipid extract with NaOH in methanol/water to release esterified fatty acids.

  • Derivatization:

    • Esterification: Convert the carboxylic acid groups to methyl esters (FAMEs) using BF3-methanol or acetyl chloride in methanol.

    • Silylation: Derivatize the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether using a silylating agent like BSTFA.

  • GC-MS Analysis:

    • Column: Use a suitable capillary column for fatty acid methyl ester separation (e.g., a polar column).

    • Injection: Inject the derivatized sample into the GC-MS.

    • Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect characteristic ions of the derivatized analytes and internal standards for quantification.

  • Data Analysis: Calculate the concentration of the analytes based on the peak area ratios relative to the internal standards.

In Vitro Cytochrome P450 Hydroxylation Assay

Objective: To determine the kinetics of this compound formation from heptanoic acid by CYP4A11 or CYP2E1.

Protocol (General - requires optimization): [14]

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Phosphate buffer (pH 7.4)

    • Recombinant human CYP4A11 or CYP2E1

    • NADPH-cytochrome P450 reductase

    • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

    • Heptanoic acid (substrate) at varying concentrations.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time.

  • Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile (B52724) or by acidification).

  • Extraction and Analysis: Extract the metabolites and analyze the formation of this compound using GC-MS or LC-MS/MS as described above.

  • Kinetic Analysis: Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Experimental Workflow for Studying this compound Metabolism

Experimental_Workflow Biological_Sample Biological Sample (Tissue, Cells, Biofluid) Lipid_Extraction Lipid Extraction Biological_Sample->Lipid_Extraction Quantification Pathway Derivatization Derivatization (Esterification & Silylation) Lipid_Extraction->Derivatization GC_MS_Analysis GC-MS or LC-MS/MS Analysis (Quantification) Derivatization->GC_MS_Analysis Data_Analysis Data Analysis and Interpretation GC_MS_Analysis->Data_Analysis In_Vitro_Assay In Vitro Enzyme Assay (Recombinant CYPs) Incubation Incubation with Substrate and Cofactors In_Vitro_Assay->Incubation Functional Pathway Metabolite_Analysis Metabolite Analysis (GC-MS or LC-MS/MS) Incubation->Metabolite_Analysis Kinetic_Parameter_Determination Kinetic Parameter Determination (Km, Vmax) Metabolite_Analysis->Kinetic_Parameter_Determination Kinetic_Parameter_Determination->Data_Analysis

Caption: General experimental workflow for investigating this compound.

Conclusion and Future Directions

While direct evidence for the metabolic role of this compound is currently lacking, the established pathways of ω-1 fatty acid hydroxylation and subsequent peroxisomal oxidation provide a strong hypothetical framework for its metabolism. This guide offers a starting point for researchers to explore the significance of this molecule. Future research should focus on:

  • Confirmation of the Proposed Pathway: Utilizing stable isotope-labeled this compound to trace its metabolic fate in cell culture and animal models.

  • Enzyme Identification and Characterization: Definitive identification of the specific cytochrome P450 isoforms and dehydrogenases responsible for its metabolism and characterization of their kinetic properties.

  • Physiological and Pathophysiological Relevance: Investigating the regulation of this compound levels in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), diabetes, and inherited disorders of fatty acid oxidation.

  • Signaling Roles: Exploring potential signaling functions of this compound, analogous to other hydroxylated fatty acids.

The elucidation of the metabolic pathway and biological functions of this compound holds the potential to uncover new aspects of fatty acid metabolism and may reveal novel therapeutic targets for metabolic and inflammatory diseases.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (R)-6-Hydroxyheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-6-Hydroxyheptanoic acid is a valuable chiral building block in the synthesis of various biologically active molecules and pharmaceuticals. Its defined stereochemistry is crucial for the desired therapeutic effects and minimizing off-target activities. This document provides detailed application notes and protocols for two effective stereoselective methods for the synthesis of (R)-6-Hydroxyheptanoic acid: Asymmetric Reduction of 6-Oxoheptanoic Acid and Enzymatic Kinetic Resolution of racemic 6-Hydroxyheptanoic Acid.

Data Presentation

The following table summarizes the expected quantitative data for the two primary synthetic routes to (R)-6-Hydroxyheptanoic acid, based on literature values for analogous reactions.

MethodKey Reagent/CatalystStarting MaterialExpected Yield (%)Expected Enantiomeric Excess (e.e.) (%)Key Advantages
Asymmetric Reduction (-)-B-Chlorodiisopinocampheylborane (DIP-Chloride™)6-Oxoheptanoic acid75 - 90>95Direct, high enantioselectivity, predictable stereochemistry.
Enzymatic Resolution Candida antarctica Lipase B (CALB), immobilized(±)-6-Hydroxyheptanoic acid methyl ester~50 (for the (R)-acid)>99High enantioselectivity, mild reaction conditions, environmentally benign.

Experimental Protocols

Method 1: Asymmetric Reduction of 6-Oxoheptanoic Acid

This protocol details the asymmetric reduction of the prochiral ketone, 6-oxoheptanoic acid, to the chiral (R)-6-hydroxyheptanoic acid using a chiral borane (B79455) reagent. This method is highly effective for achieving high enantioselectivity in a single chemical step.

Materials:

  • 6-Oxoheptanoic acid

  • (-)-B-Chlorodiisopinocampheylborane ((-)-DIP-Chloride™)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • 2 N Sodium hydroxide (B78521) (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Reaction Setup: A dry, 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel is flushed with argon or nitrogen.

  • Reagent Addition: 6-Oxoheptanoic acid (1.44 g, 10 mmol) is dissolved in 50 mL of anhydrous THF and added to the flask. The solution is cooled to -25 °C in a cryostat.

  • Addition of Chiral Reagent: A solution of (-)-B-Chlorodiisopinocampheylborane (1.2 M in THF, 10 mL, 12 mmol) is added dropwise to the stirred solution of the keto acid over 30 minutes, maintaining the temperature at -25 °C.

  • Reaction Monitoring: The reaction mixture is stirred at -25 °C for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • The reaction is quenched by the slow addition of 20 mL of diethyl ether, followed by 10 mL of 2 N NaOH.

    • The mixture is then carefully treated with 10 mL of 30% H₂O₂ at 0 °C to oxidize the boron species. The mixture is stirred for 4 hours at room temperature.

    • The aqueous layer is separated and washed with diethyl ether (3 x 20 mL).

    • The aqueous layer is then acidified to pH 2 with concentrated HCl and extracted with diethyl ether (3 x 30 mL).

  • Purification: The combined organic extracts are washed with saturated NaHCO₃ solution and brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude (R)-6-hydroxyheptanoic acid. Further purification can be achieved by column chromatography on silica (B1680970) gel.

Expected Outcome: This procedure is expected to yield (R)-6-hydroxyheptanoic acid with an enantiomeric excess greater than 95%.

Method 2: Enzymatic Kinetic Resolution of (±)-6-Hydroxyheptanoic Acid Methyl Ester

This protocol describes the kinetic resolution of a racemic mixture of this compound methyl ester using an immobilized lipase. The enzyme selectively acylates the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted, which can then be separated and hydrolyzed to the corresponding acid.

Materials:

  • (±)-6-Hydroxyheptanoic acid methyl ester (prepared by esterification of racemic this compound)

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Vinyl acetate (B1210297)

  • Anhydrous toluene

  • Hexane

  • Ethyl acetate

  • Methanol (B129727)

  • Potassium hydroxide (KOH)

  • Diatomaceous earth

Procedure:

  • Reaction Setup: To a 250 mL Erlenmeyer flask, add (±)-6-hydroxyheptanoic acid methyl ester (1.60 g, 10 mmol) and 100 mL of anhydrous toluene.

  • Enzyme and Acylating Agent Addition: Add immobilized Candida antarctica Lipase B (500 mg) and vinyl acetate (1.03 g, 12 mmol) to the solution.

  • Reaction: The flask is sealed and placed in an orbital shaker at 200 rpm and 40 °C.

  • Reaction Monitoring: The reaction progress is monitored by taking small aliquots and analyzing them by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess of the remaining alcohol and the conversion. The reaction is stopped when the conversion reaches approximately 50%.

  • Separation:

    • The enzyme is removed by filtration through a pad of diatomaceous earth and washed with toluene.

    • The solvent is evaporated under reduced pressure to give a mixture of (R)-6-hydroxyheptanoic acid methyl ester and (S)-6-acetoxyheptanoic acid methyl ester.

    • This mixture is separated by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

  • Hydrolysis:

    • The purified (R)-6-hydroxyheptanoic acid methyl ester is dissolved in 50 mL of methanol.

    • A solution of KOH (0.84 g, 15 mmol) in 10 mL of water is added, and the mixture is stirred at room temperature for 4 hours.

    • The methanol is removed under reduced pressure, and the aqueous residue is acidified to pH 2 with concentrated HCl.

  • Extraction and Purification: The acidified aqueous solution is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is evaporated to yield (R)-6-hydroxyheptanoic acid.

Expected Outcome: This enzymatic resolution is expected to produce (R)-6-hydroxyheptanoic acid with an enantiomeric excess greater than 99%.

Visualizations

Below are diagrams illustrating the experimental workflows for the described synthetic methods.

Asymmetric_Reduction_Workflow cluster_prep Reaction Preparation cluster_reaction Asymmetric Reduction cluster_workup Work-up & Purification start Start setup Prepare Inert Atmosphere (Ar or N2) start->setup dissolve Dissolve 6-Oxoheptanoic Acid in Anhydrous THF setup->dissolve cool Cool to -25 °C dissolve->cool add_reagent Add (-)-DIP-Chloride™ Dropwise cool->add_reagent react Stir at -25 °C for 48h add_reagent->react quench Quench with Et2O & NaOH react->quench oxidize Oxidize with H2O2 quench->oxidize extract Acidify & Extract with Et2O oxidize->extract purify Purify by Column Chromatography extract->purify end (R)-6-Hydroxyheptanoic Acid purify->end

Caption: Workflow for the asymmetric reduction of 6-oxoheptanoic acid.

Enzymatic_Resolution_Workflow cluster_esterification Racemate Preparation cluster_resolution Enzymatic Resolution cluster_separation Separation & Hydrolysis start Start esterify Esterify (±)-6-Hydroxyheptanoic Acid to Methyl Ester start->esterify dissolve Dissolve Racemic Ester in Toluene esterify->dissolve add_enzyme Add Immobilized CALB & Vinyl Acetate dissolve->add_enzyme react Shake at 40 °C (Monitor to ~50% conversion) add_enzyme->react filter Filter to Remove Enzyme react->filter separate Separate (R)-Ester by Column Chromatography filter->separate hydrolyze Hydrolyze (R)-Ester with KOH separate->hydrolyze end (R)-6-Hydroxyheptanoic Acid hydrolyze->end

Caption: Workflow for the enzymatic kinetic resolution of (±)-6-hydroxyheptanoic acid.

Application Notes and Protocols for the Biocatalytic Synthesis of 6-Hydroxyheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyheptanoic acid is a chiral ω-hydroxy fatty acid with potential applications as a building block in the synthesis of specialty polymers and pharmaceuticals. Biocatalytic synthesis offers a green and highly selective alternative to traditional chemical methods for the production of such compounds. This document outlines the enzymatic synthesis of this compound using a whole-cell biocatalyst expressing a Baeyer-Villiger monooxygenase (BVMO).

The proposed biocatalytic route involves a two-step enzymatic cascade. First, a Baeyer-Villiger monooxygenase, such as cyclohexanone (B45756) monooxygenase (CHMO), catalyzes the oxidation of cycloheptanone (B156872) to ε-heptanolactone. Subsequently, this lactone is hydrolyzed to the final product, this compound, either spontaneously or by the action of a lactonase. This process leverages the high selectivity of enzymes to produce the target molecule under mild reaction conditions.

While extensive research has focused on the analogous synthesis of 6-hydroxyhexanoic acid from cyclohexanone[1][2][3], the principles and enzymatic machinery are applicable to the synthesis of this compound from cycloheptanone due to the broad substrate scope of enzymes like CHMO[4][5]. This protocol is primarily based on the well-established methods for 6-hydroxyhexanoic acid production, adapted for the synthesis of its seven-carbon homolog.

Biocatalytic Pathway

The synthesis of this compound from cycloheptanone is achieved through a two-step enzymatic reaction, as illustrated in the diagram below.

Biocatalytic_Pathway cluster_chmo Step 1 cluster_lactonase Step 2 Cycloheptanone Cycloheptanone Heptanolactone ε-Heptanolactone Cycloheptanone->Heptanolactone Baeyer-Villiger Oxidation CHMO Cyclohexanone Monooxygenase (CHMO) Hydroxyheptanoic_Acid This compound Heptanolactone->Hydroxyheptanoic_Acid Hydrolysis Lactonase Lactonase / Spontaneous Hydrolysis NADPH NADPH + H⁺ NADP NADP⁺ O2 O₂ H2O_in H₂O H2O_out H₂O

Caption: Biocatalytic cascade for the synthesis of this compound.

Experimental Workflow

The overall experimental workflow for the biocatalytic synthesis of this compound using a whole-cell system is depicted below. This process involves the cultivation of the recombinant biocatalyst, the biotransformation reaction, and subsequent product analysis.

Experimental_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Biotransformation cluster_analysis Analysis Inoculation Inoculation of Recombinant E. coli Cultivation Cultivation and Induction of CHMO Expression Inoculation->Cultivation Harvesting Cell Harvesting and Preparation of Resting Cells Cultivation->Harvesting Reaction_Setup Reaction Setup with Resting Cells and Cycloheptanone Harvesting->Reaction_Setup Incubation Incubation under Controlled Conditions Reaction_Setup->Incubation Sampling Periodic Sampling Incubation->Sampling Extraction Product Extraction Sampling->Extraction Quantification GC/HPLC Analysis Extraction->Quantification Data_Analysis Data Analysis and Yield Calculation Quantification->Data_Analysis

Caption: General experimental workflow for whole-cell biocatalytic synthesis.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the analogous conversion of cyclohexanone to 6-hydroxyhexanoic acid, which can be used as a starting point for the synthesis of this compound.

ParameterValueReference
BiocatalystRecombinant E. coli expressing CHMO[1][6]
SubstrateCyclohexanone (analogue)[1][7]
Initial Substrate Conc.5 mM - 200 mM[2][8]
Cell Concentration (CDW)1 - 4 g/L[9]
Temperature30 °C[8][10]
pH7.0 - 8.0[10]
Reaction Time4 - 70 hours[2][8]
Product Titer (6-HHA)>20 g/L[11]
Conversion Yieldup to 98%[8]

Detailed Experimental Protocols

Protocol 1: Preparation of Whole-Cell Biocatalyst

This protocol describes the cultivation of recombinant E. coli expressing cyclohexanone monooxygenase (CHMO).

1. Media Preparation (per Liter):

  • Luria-Bertani (LB) Broth:

    • Tryptone: 10 g

    • Yeast Extract: 5 g

    • NaCl: 10 g

  • Dissolve in deionized water and adjust the pH to 7.0 with NaOH.

  • Autoclave at 121°C for 20 minutes.

  • After cooling, add the appropriate antibiotic (e.g., ampicillin (B1664943) to 100 µg/mL or kanamycin (B1662678) to 50 µg/mL, depending on the plasmid).

2. Inoculum Preparation:

  • Inoculate 10 mL of LB broth containing the selective antibiotic with a single colony of the recombinant E. coli strain from a fresh agar (B569324) plate.

  • Incubate overnight at 37°C with shaking at 200 rpm.

3. Cultivation and Induction:

  • Inoculate 1 L of fresh LB broth (with antibiotic) in a 2 L baffled flask with the overnight culture to an initial optical density at 600 nm (OD₆₀₀) of 0.1.

  • Incubate at 37°C with vigorous shaking (200 rpm).

  • Monitor the OD₆₀₀. When the OD₆₀₀ reaches 0.6-0.8, induce CHMO expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • Continue cultivation at a lower temperature (e.g., 20-25°C) for 12-16 hours to ensure proper protein folding.

4. Cell Harvesting:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet twice with a cold phosphate (B84403) buffer (50 mM, pH 7.5).

  • The resulting cell paste (resting cells) can be used immediately for the biotransformation or stored at -80°C.

Protocol 2: Whole-Cell Biotransformation

This protocol outlines the procedure for the conversion of cycloheptanone to this compound.

1. Reaction Mixture Preparation (for a 10 mL reaction):

  • Potassium Phosphate Buffer (50 mM, pH 7.5)

  • Glucose (1% w/v) as a co-substrate for NADPH regeneration.

  • Recombinant E. coli resting cells (e.g., to a final concentration of 1-10 g/L cell dry weight).

  • Cycloheptanone (substrate) to a final concentration of 10-50 mM. Note: Substrate inhibition can occur at higher concentrations; a fed-batch strategy may be required for higher titers.[2]

2. Biotransformation Reaction:

  • In a 100 mL baffled flask, resuspend the prepared resting cells in the phosphate buffer containing glucose.

  • Add cycloheptanone to initiate the reaction.

  • Incubate the reaction mixture at 30°C with shaking (200 rpm) to ensure sufficient aeration.

  • Monitor the reaction progress by taking samples at regular intervals (e.g., every 1-2 hours).

Protocol 3: Analytical Methods

This protocol details the quantification of the substrate and product.

1. Sample Preparation:

  • Withdraw a 1 mL sample from the reaction mixture.

  • Centrifuge at 13,000 x g for 5 minutes to pellet the cells.

  • Acidify the supernatant to pH 2-3 with HCl.

  • Extract the supernatant twice with an equal volume of ethyl acetate (B1210297).

  • Combine the organic phases and dry over anhydrous Na₂SO₄.

  • Evaporate the solvent and redissolve the residue in a known volume of a suitable solvent (e.g., ethyl acetate or methanol) for analysis.

2. Gas Chromatography (GC) Analysis:

  • Column: A suitable capillary column (e.g., a polar column like DB-WAX).

  • Injector Temperature: 250°C

  • Detector (FID) Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold at 220°C for 5 minutes.

  • Quantify the concentrations of cycloheptanone, ε-heptanolactone, and this compound by comparing peak areas to those of standard curves. Derivatization (e.g., silylation) may be necessary for the hydroxy acid to improve volatility and peak shape.

Concluding Remarks

The biocatalytic synthesis of this compound presents a promising and sustainable alternative to conventional chemical routes. The use of whole-cell biocatalysts expressing robust enzymes like CHMO simplifies the process by providing an in-situ cofactor regeneration system and protecting the enzyme from the reaction environment. While the protocol provided is based on the well-studied synthesis of 6-hydroxyhexanoic acid, it serves as a strong foundation for the development and optimization of a dedicated process for this compound. Further research may focus on enzyme engineering to enhance the activity and stability of CHMO towards cycloheptanone, as well as process optimization to improve product titers and yields.

References

Fermentation-Based Production of 6-Hydroxyheptanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxyheptanoic acid is a chiral molecule of interest for the synthesis of specialty polymers and as a building block in the pharmaceutical industry. This document outlines a theoretical framework and detailed protocols for the fermentative production of this compound using metabolically engineered Escherichia coli. The proposed strategy involves the biosynthesis of heptanoic acid (C7) followed by regioselective hydroxylation at the C6 position. While direct fermentative production of this compound is not yet established in published literature, the protocols described herein are based on established principles of metabolic engineering and bioprocessing for similar medium-chain hydroxy fatty acids.

Proposed Biosynthetic Pathway

The production of this compound in E. coli can be envisioned as a two-stage process:

  • Heptanoic Acid (C7) Biosynthesis: E. coli typically produces even-chain fatty acids. To generate odd-chain fatty acids like heptanoic acid, the fatty acid synthesis pathway must be initiated with a three-carbon primer, propionyl-CoA, instead of the usual two-carbon primer, acetyl-CoA.[1] This can be achieved by overexpressing a propionyl-CoA synthetase and supplementing the fermentation medium with propionate (B1217596). Specific acyl-ACP thioesterases with a preference for medium-chain fatty acids are then required to terminate the fatty acid elongation at the C7 chain length.[2]

  • ω-1 Hydroxylation: The second stage involves the regioselective hydroxylation of heptanoic acid at the C6 (ω-1) position. This can be accomplished by introducing a cytochrome P450 monooxygenase. P450 BM3 from Bacillus megaterium and its engineered variants are known to hydroxylate medium-chain fatty acids at the ω-1, ω-2, and ω-3 positions.[3][4]

The proposed metabolic pathway is illustrated below.

Fermentation_Pathway cluster_host Engineered E. coli Host Glucose Glucose Propionyl_CoA Propionyl-CoA Glucose->Propionyl_CoA Glycolysis & Engineered Pathway Propionate Propionate (supplemented) Propionate->Propionyl_CoA Propionyl-CoA Synthetase (overexpressed) Heptanoyl_ACP Heptanoyl-ACP Propionyl_CoA->Heptanoyl_ACP Fatty Acid Synthesis (FAS) Elongation Heptanoic_Acid Heptanoic Acid Heptanoyl_ACP->Heptanoic_Acid Medium-Chain Thioesterase (overexpressed) Product This compound Heptanoic_Acid->Product P450 Monooxygenase (ω-1 hydroxylase)

Caption: Proposed metabolic pathway for this compound production.

Experimental Protocols

Strain Engineering and Construction

This protocol describes the creation of a recombinant E. coli strain for this compound production. The base strain could be E. coli BL21(DE3) with a deletion in the fadD gene to prevent the degradation of fatty acids.[2]

Protocol 1: Construction of Expression Plasmids

  • Vector Backbone: Utilize two compatible expression vectors with different antibiotic resistance markers (e.g., pETDuet-1 and pCDFDuet-1).

  • Gene Synthesis and Cloning:

    • Synthesize the codon-optimized gene for a propionyl-CoA synthetase (prpE from Salmonella enterica).[1] Clone this into the first multiple cloning site (MCS) of pETDuet-1.

    • Synthesize the codon-optimized gene for a medium-chain acyl-ACP thioesterase (e.g., from Cuphea palustris).[2] Clone this into the second MCS of pETDuet-1.

    • Synthesize the codon-optimized gene for a P450 BM3 variant with high ω-1 hydroxylase activity on medium-chain fatty acids.[3][4] Clone this into the first MCS of pCDFDuet-1.

  • Transformation: Transform the engineered plasmids sequentially into chemically competent E. coli BL21(DE3) ΔfadD cells, selecting for the appropriate antibiotic resistance at each step.

Fermentation Protocol

This protocol details the batch fermentation process for the production of this compound.

Protocol 2: Shake Flask Fermentation

  • Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) broth with the appropriate antibiotics. Incubate overnight at 37°C with shaking at 220 rpm.

  • Production Culture:

    • Prepare a defined fermentation medium (e.g., M9 minimal medium) supplemented with glucose (20 g/L), trace metals, and the necessary antibiotics.

    • Inoculate 100 mL of the production medium in a 500 mL baffled flask with the overnight culture to an initial OD600 of 0.1.

    • Incubate at 30°C with shaking at 220 rpm.

  • Induction and Substrate Feeding:

    • When the culture reaches an OD600 of 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1 mM.

    • Simultaneously, add a sterile solution of sodium propionate to a final concentration of 2 g/L.

  • Fermentation: Continue the fermentation for 48-72 hours at 30°C. Collect samples periodically to monitor cell growth (OD600) and product formation.

Extraction and Quantification

This protocol outlines the procedure for extracting and quantifying this compound from the fermentation broth.

Protocol 3: Product Analysis by GC-MS

  • Sample Preparation:

    • Centrifuge 1 mL of the fermentation broth to pellet the cells.

    • Transfer the supernatant to a new tube. Acidify to pH 2 with concentrated HCl.

    • Extract the fatty acids with an equal volume of ethyl acetate (B1210297) by vigorous vortexing.

    • Centrifuge to separate the phases and collect the organic (upper) phase.

  • Derivatization:

    • Evaporate the ethyl acetate under a stream of nitrogen.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 100 µL of pyridine.

    • Incubate at 60°C for 30 minutes to derivatize the hydroxyl and carboxyl groups.

  • GC-MS Analysis:

    • Analyze the derivatized sample using a gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Use a standard curve prepared with pure this compound for quantification.

Data Presentation

The following tables present exemplary data that could be obtained from fermentation experiments. The values are hypothetical and based on reported production titers for similar medium-chain hydroxy fatty acids.

Table 1: Exemplary Fermentation Results

StrainSubstrate(s)Titer (mg/L)Yield (g/g glucose)Productivity (mg/L/h)
Engineered E. coliGlucose, Propionate3500.01757.3
Control (no P450)Glucose, Propionate< 1 (Heptanoic acid)--

Table 2: Comparison of Hydroxylation Regioselectivity

P450 Variant6-OH-Heptanoic Acid (%)5-OH-Heptanoic Acid (%)Other Hydroxyheptanoic Acids (%)
P450 BM3 Wild-Type453520
Engineered Variant9055

Workflow Visualization

The overall experimental workflow is depicted in the following diagram.

Workflow cluster_strain Strain Construction cluster_fermentation Fermentation cluster_analysis Analysis Gene_Synthesis Gene Synthesis & Codon Optimization Cloning Cloning into Expression Vectors Gene_Synthesis->Cloning Transformation Transformation into E. coli Host Cloning->Transformation Inoculum Inoculum Preparation Transformation->Inoculum Production Production Culture Inoculum->Production Induction Induction & Feeding Production->Induction Extraction Extraction from Broth Induction->Extraction Derivatization Derivatization Extraction->Derivatization GC_MS GC-MS Quantification Derivatization->GC_MS

Caption: Experimental workflow for this compound production.

Concluding Remarks

The fermentation-based production of this compound is a promising but as-yet underexplored area of research. The strategies and protocols outlined in this document provide a solid foundation for researchers to begin developing and optimizing microbial strains and fermentation processes for this valuable chemical. Key areas for future optimization will include the selection and engineering of P450 monooxygenases for improved activity and regioselectivity, balancing the metabolic flux between fatty acid synthesis and hydroxylation, and developing efficient downstream purification methods.

References

Application Notes and Protocols for the Purification of 6-Hydroxyheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Hydroxyheptanoic acid is a bifunctional molecule containing both a hydroxyl and a carboxylic acid group. This structure makes it a valuable building block in the synthesis of polymers, specialty chemicals, and pharmaceutical intermediates. Following its synthesis, the reaction mixture typically contains the desired product along with unreacted starting materials, byproducts, and catalysts. Effective purification is therefore a critical step to isolate this compound at the high purity required for downstream applications. These application notes provide an overview of common purification strategies and detailed protocols for researchers, scientists, and drug development professionals.

Purification Strategies Overview

The purification of hydroxycarboxylic acids like this compound often involves exploiting the different physicochemical properties (polarity, acidity, volatility) of the target molecule versus the impurities. The most common and effective techniques include liquid-liquid extraction, chromatography, vacuum distillation, and crystallization.

  • Liquid-Liquid Extraction: This technique separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic solvent.[1] By adjusting the pH of the aqueous phase, the ionization state of the carboxylic acid can be controlled, thereby altering its partitioning between the phases. This is often a primary step to remove non-acidic or highly polar/non-polar impurities.

  • Chromatography: Preparative chromatography is a highly efficient technique for separating organic acids with similar properties from complex solutions.[2] It offers high selectivity and is particularly useful for achieving very high purity levels.[3] Common methods include column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase.

  • Vacuum Distillation: Due to its hydroxyl and carboxylic acid functional groups, this compound has a high boiling point and may be prone to decomposition at atmospheric pressure. Vacuum distillation lowers the boiling point, allowing for purification of thermally sensitive compounds. This method is effective for separating the target acid from non-volatile impurities or solvents with significantly different boiling points.[4][5]

  • Crystallization: This technique relies on the principle that the solubility of a compound in a solvent is dependent on temperature and pH.[6] By dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, or by adjusting the pH to a point of minimum solubility, the target compound can be induced to crystallize, leaving impurities behind in the solution.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₁₄O₃[7]
Molecular Weight146.18 g/mol [7]
Monoisotopic Mass146.0943 Da[7]
Predicted XlogP0.5[7]
IUPAC NameThis compound[7]

Table 2: Comparison of Purification Techniques

TechniquePrincipleTypical PurityTypical YieldScalabilityKey Considerations
Liquid-Liquid Extraction Differential solubility and partitioningModerateHighExcellentRequires immiscible solvents; pH adjustment is critical; may require multiple extractions.[1]
Column Chromatography Differential adsorption to a stationary phaseVery HighModerate to HighLow to ModerateCan be time-consuming and solvent-intensive; provides excellent separation of closely related compounds.[2][3]
Vacuum Distillation Separation based on differences in boiling points under reduced pressureHighHighGoodSuitable for thermally sensitive compounds; requires specialized equipment (vacuum pump, distillation apparatus).[4][5]
Crystallization Differential solubility at varying temperatures or pHVery HighVariableExcellentRequires finding a suitable solvent system; purity of the final product is often very high.[6]

Experimental Protocols & Visualizations

A general workflow for the purification of this compound from a typical reaction mixture is outlined below. The specific choice and sequence of methods will depend on the nature of the impurities.

G cluster_purification Purification Options RM Crude Reaction Mixture Quench Reaction Quenching (e.g., with water or buffer) RM->Quench InitialExtract Initial Liquid-Liquid Extraction (e.g., Ethyl Acetate (B1210297) & Water) Quench->InitialExtract OrgPhase Organic Phase (Contains Crude Product) InitialExtract->OrgPhase AqPhase Aqueous Phase (Contains Salts, Polar Impurities) InitialExtract->AqPhase Dry Drying Organic Phase (e.g., with MgSO₄) OrgPhase->Dry Concentrate Concentration (Rotary Evaporation) Dry->Concentrate CrudeProduct Concentrated Crude Product Concentrate->CrudeProduct Chrom Column Chromatography CrudeProduct->Chrom Distill Vacuum Distillation CrudeProduct->Distill Crystal Crystallization CrudeProduct->Crystal PureProduct Pure this compound Chrom->PureProduct Distill->PureProduct Crystal->PureProduct

Caption: General purification workflow for this compound.

Protocol 1: Purification by Acid-Base Liquid-Liquid Extraction

This protocol is designed to separate acidic products like this compound from neutral or basic impurities.

Methodology:

  • Initial Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (B109758) (DCM).

  • Basic Wash: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The this compound will be deprotonated to its carboxylate salt and move into the aqueous phase, while neutral impurities remain in the organic layer. Repeat this extraction 2-3 times.

  • Combine and Wash Aqueous Layers: Combine all aqueous extracts. Wash this combined aqueous phase once with the organic solvent (e.g., ethyl acetate) to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous phase in an ice bath and carefully acidify it to a pH of ~2 using a dilute strong acid like 1M HCl.[8] The sodium salt of this compound will be protonated back to the neutral carboxylic acid, which will become less soluble in water.

  • Product Extraction: Extract the acidified aqueous phase with a fresh organic solvent (e.g., ethyl acetate or DCM) 3-4 times. The purified this compound will now be in the organic phase.

  • Drying and Concentration: Combine the organic extracts from the previous step. Dry the solution over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.

G Start Crude Product in Organic Solvent (e.g., EtOAc) ExtractBase Extract with aq. NaHCO₃ Start->ExtractBase Org1 Organic Phase 1 (Neutral/Basic Impurities) ExtractBase->Org1 Discard Aq1 Aqueous Phase 1 (Sodium 6-hydroxyheptanoate) ExtractBase->Aq1 Acidify Acidify Aqueous Phase with 1M HCl to pH ~2 Aq1->Acidify ExtractAcid Extract with fresh EtOAc Acidify->ExtractAcid Aq2 Aqueous Phase 2 (Salts) ExtractAcid->Aq2 Discard Org2 Organic Phase 2 (Purified Product) ExtractAcid->Org2 Dry Dry with MgSO₄ Org2->Dry Concentrate Concentrate Dry->Concentrate Final Purified Product Concentrate->Final

Caption: Workflow for acid-base liquid-liquid extraction.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for achieving high purity by separating the target acid from impurities with different polarities.

Methodology:

  • Slurry Preparation: Adsorb the concentrated crude product onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a polar solvent (like methanol), add silica gel, and then remove the solvent under vacuum until a dry, free-flowing powder is obtained.

  • Column Packing: Prepare a glass column packed with silica gel (e.g., 230-400 mesh) as the stationary phase, using a non-polar solvent like hexane (B92381) as the eluent. This is known as a "wet slurry" method and helps to avoid air bubbles in the packed bed.

  • Loading: Carefully add the silica-adsorbed crude product to the top of the packed column. Add a thin layer of sand on top to prevent disturbance of the sample layer during solvent addition.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in hexane. The exact gradient will need to be optimized based on thin-layer chromatography (TLC) analysis.

  • Fraction Collection: Collect the eluent in small fractions using test tubes or vials.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final purified this compound.

G Start Crude Product Adsorb Adsorb onto Silica Gel Start->Adsorb Load Load Sample onto Column Adsorb->Load Pack Pack Silica Gel Column Pack->Load Elute Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Concentrate Concentrate Combine->Concentrate Final Purified Product Concentrate->Final

Caption: Workflow for purification by column chromatography.

Protocol 3: Purification by Vacuum Distillation

This protocol is effective for separating this compound from non-volatile impurities or impurities with a significantly different boiling point.

Methodology:

  • Apparatus Setup: Assemble a vacuum distillation apparatus. This typically includes a round-bottom flask for the crude product, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.

  • Charge the Flask: Place the crude this compound into the distillation flask, adding a few boiling chips or a magnetic stir bar to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Connect the apparatus to a vacuum pump with a trap in between. Slowly and carefully apply the vacuum to the system.

  • Heating: Once the desired vacuum level is reached and stable, begin heating the distillation flask using a heating mantle.

  • Distillation and Collection: Heat the flask gradually. Monitor the temperature at the distillation head. Discard any initial low-boiling fractions (forerun). Collect the fraction that distills over at the expected boiling point of this compound at that specific pressure. The lactone of this compound has been reported to distill at 78-79°C at 2.5-3 mmHg, which can serve as an approximate reference.[9]

  • Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool completely before slowly releasing the vacuum. Releasing the vacuum while the apparatus is hot can cause air to rush in and potentially crack the glassware or oxidize the product.

References

Application Notes and Protocols for the Quantification of 6-Hydroxyheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 6-hydroxyheptanoic acid in biological matrices. Two primary analytical techniques are presented: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a robust technique for the analysis of volatile and semi-volatile compounds.[1] For polar molecules like this compound, which contains both a hydroxyl and a carboxylic acid group, derivatization is necessary to increase volatility and thermal stability, making it amenable to GC analysis.[2][3] Silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, is a common and effective derivatization method for this purpose.[4][5]

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample (e.g., Plasma, Urine) Extraction Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) Sample->Extraction Isotope-labeled Internal Standard Addition Evaporation1 Evaporation to Dryness Extraction->Evaporation1 Derivatization Silylation with BSTFA + 1% TMCS Evaporation1->Derivatization Heating Incubation at 70-80°C Derivatization->Heating GC_Injection GC Injection Heating->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection (SIM/Scan) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: Workflow for this compound Quantification by GC-MS.

Detailed Experimental Protocol: GC-MS

a) Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of the biological sample (e.g., plasma, serum, or urine), add an appropriate amount of an isotope-labeled internal standard (e.g., this compound-d4).

  • Acidify the sample with 10 µL of 2M HCl.

  • Perform liquid-liquid extraction by adding 500 µL of an organic solvent such as ethyl acetate (B1210297) or methyl tert-butyl ether.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

b) Derivatization (Silylation)

  • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of pyridine.[6][7]

  • Seal the vial tightly and vortex briefly.

  • Incubate the mixture at 80°C for 3 hours to ensure complete derivatization.[6]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

c) GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL (Splitless mode)

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp 1: 3°C/min to 200°C

    • Ramp 2: 20°C/min to 320°C, hold for 5 minutes[8]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan for confirmation.

Quantitative Data Summary (GC-MS)

The following table summarizes representative quantitative performance parameters for the analysis of short-chain hydroxy fatty acids using GC-MS. These values are based on published data for similar analytes and serve as a guideline.[1][6][7]

ParameterTypical Value Range
Limit of Detection (LOD) 0.02 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.05 - 2.0 µg/mL
Linearity (R²) > 0.99
Recovery 80 - 115%
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity and can often be used for the analysis of polar compounds without the need for derivatization, which simplifies sample preparation and increases throughput.[9][10] This method is particularly well-suited for complex biological matrices.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma, Serum) PP Protein Precipitation with Acetonitrile (B52724) Sample->PP Isotope-labeled Internal Standard Addition Centrifugation Centrifugation PP->Centrifugation Dilution Dilution of Supernatant Centrifugation->Dilution LC_Injection LC Injection Dilution->LC_Injection Separation Chromatographic Separation (Reversed-Phase) LC_Injection->Separation Detection Tandem MS Detection (MRM) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: Workflow for this compound Quantification by LC-MS/MS.

Detailed Experimental Protocol: LC-MS/MS

a) Sample Preparation (Protein Precipitation)

  • To 50 µL of the biological sample, add an appropriate amount of an isotope-labeled internal standard.

  • Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Dilute the supernatant 1:1 with water containing 0.1% formic acid.

  • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

b) LC-MS/MS Instrumental Parameters

  • Liquid Chromatograph: Agilent 1290 Infinity II UHPLC (or equivalent)

  • Mass Spectrometer: Agilent 6495C Triple Quadrupole LC/MS (or equivalent)

  • Column: C18 column (e.g., Gemini C18, 2 x 50 mm, 3 µm)[11]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.5 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.1-5.0 min: 5% B (re-equilibration)

  • Injection Volume: 5 µL

  • Ion Source: Electrospray Ionization (ESI), Negative Mode

  • MRM Transitions: To be determined by infusing a standard of this compound. A plausible transition would be the deprotonated molecule [M-H]⁻ as the precursor ion and a characteristic fragment ion for quantification.

Quantitative Data Summary (LC-MS/MS)

The following table presents typical quantitative performance parameters for the analysis of short-chain fatty acids and related compounds by LC-MS/MS.[10][11][12]

ParameterTypical Value Range
Limit of Detection (LOD) 0.001 - 0.05 µg/mL
Limit of Quantification (LOQ) 0.003 - 0.1 µg/mL
Linearity (R²) > 0.995
Recovery 90 - 110%
Intra-day Precision (%RSD) < 8%
Inter-day Precision (%RSD) < 12%

Method Selection Considerations

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Derivatization Typically required, adding time and potential for error.[13]Often not necessary, allowing for higher throughput.[10]
Sensitivity High, with detection limits in the low µg/mL to ng/mL range.Very high, often achieving lower limits of detection than GC-MS.[10]
Selectivity Good, based on retention time and mass spectrum.Excellent, with Multiple Reaction Monitoring (MRM) providing high specificity.[11]
Sample Throughput Lower, due to the mandatory derivatization step.Generally higher, especially without derivatization.
Compound Versatility Best for volatile and semi-volatile compounds.Applicable to a wider range, including non-volatile and thermally labile molecules.

References

Application Note: GC-MS Analysis for the Detection of 6-Hydroxyheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Hydroxyheptanoic acid is a hydroxy fatty acid that may be of interest in various biological and pharmaceutical research areas. Its analysis is crucial for understanding its metabolic role and for its potential use in drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For non-volatile analytes like this compound, a derivatization step is necessary to increase their volatility for GC-MS analysis. This application note provides a detailed protocol for the detection and quantification of this compound using GC-MS following trimethylsilyl (B98337) (TMS) derivatization.

Principle

The method involves the extraction of this compound from a sample matrix, followed by a chemical derivatization step to convert the polar hydroxyl and carboxylic acid functional groups into their corresponding trimethylsilyl (TMS) ethers and esters. This derivatization increases the volatility and thermal stability of the analyte, making it amenable to GC separation and subsequent MS detection. The separation is achieved on a non-polar capillary column, and the identification and quantification are based on the characteristic mass spectrum of the di-TMS derivative of this compound.

Experimental Protocols

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general guideline and may need to be optimized based on the specific sample matrix (e.g., plasma, urine, cell culture media).

  • Reagents and Materials:

    • Ethyl acetate (B1210297) (HPLC grade)

    • Hydrochloric acid (HCl)

    • Sodium chloride (NaCl)

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

    • Centrifuge tubes (15 mL)

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • To 1 mL of the aqueous sample in a 15 mL centrifuge tube, add an internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).

    • Acidify the sample to a pH of approximately 1-2 by adding 1M HCl. This ensures that the carboxylic acid is in its protonated form for efficient extraction.

    • Saturate the aqueous phase with NaCl to improve the extraction efficiency by the salting-out effect.

    • Add 5 mL of ethyl acetate to the tube.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.

    • Centrifuge the tube at 3000 x g for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction (steps 4-7) with another 5 mL of ethyl acetate and combine the organic extracts.

    • Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate or by adding a small amount of anhydrous sodium sulfate directly to the tube and swirling.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 30-40°C).

2. Derivatization (Silylation)

  • Reagents and Materials:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Pyridine (B92270) (anhydrous) or Acetonitrile (B52724) (anhydrous)

    • Heating block or oven

    • GC vials with inserts

  • Procedure:

    • To the dried extract, add 50 µL of anhydrous pyridine or acetonitrile to dissolve the residue.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Tightly cap the vial and vortex briefly.

    • Heat the vial at 70°C for 60 minutes in a heating block or oven.

    • After the reaction, allow the vial to cool to room temperature.

    • The sample is now ready for GC-MS analysis. If necessary, the sample can be diluted with a suitable solvent like hexane (B92381) before injection.

3. GC-MS Analysis

The following are typical GC-MS parameters and may require optimization for your specific instrument and column.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).

    • Capillary GC column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless (or split, depending on concentration)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold at 280°C for 5 minutes

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Interface Temperature: 280°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Scan Range: m/z 50-500 (for full scan mode)

    • Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Quantitative Data

Table 1: Predicted GC-MS Data for di-TMS this compound

ParameterPredicted ValueNotes
Retention Time (min) 12 - 15This is an estimated range and is highly dependent on the specific GC conditions and column used. A retention index study would be required for more accurate prediction.
Molecular Ion (M+) m/z 290The molecular ion may be of low abundance or absent in EI spectra.
[M-15]⁺ Ion m/z 275Loss of a methyl group from a TMS moiety, a very common fragmentation. This is often a prominent ion.
Quantifier Ion m/z 117Predicted based on the fragmentation of the TMS ester group, [COOTMS]⁺. This is a common and often abundant fragment for TMS esters of acids.
Qualifier Ion 1 m/z 275The [M-15]⁺ ion is a good choice for a qualifier ion.
Qualifier Ion 2 m/z 147A common rearrangement ion in TMS derivatives of hydroxy acids, [(CH₃)₂Si=O-Si(CH₃)₃]⁺.

Note: The predicted m/z values are based on the fragmentation patterns of similar TMS-derivatized hydroxy fatty acids. It is crucial to confirm these ions by analyzing a pure standard of this compound.

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow sample Sample (e.g., Plasma, Urine) extraction Liquid-Liquid Extraction (Ethyl Acetate, pH 1-2) sample->extraction Acidification & Salting Out drying Evaporation to Dryness (Nitrogen Stream) extraction->drying Collect Organic Phase derivatization Silylation (BSTFA + 1% TMCS, 70°C) drying->derivatization Reconstitute in Pyridine/Acetonitrile gcms GC-MS Analysis derivatization->gcms Inject Derivatized Sample data_analysis Data Analysis (Quantification & Identification) gcms->data_analysis

Caption: Experimental workflow for the GC-MS analysis of this compound.

Metabolic Pathway Diagram

This compound is likely formed through the ω-1 hydroxylation of heptanoic acid, a medium-chain fatty acid. Heptanoic acid itself can be metabolized via β-oxidation.

metabolic_pathway heptanoic_acid Heptanoic Acid beta_oxidation β-Oxidation heptanoic_acid->beta_oxidation omega1_hydroxylation ω-1 Hydroxylation (Cytochrome P450) heptanoic_acid->omega1_hydroxylation acetyl_coa Acetyl-CoA + Propionyl-CoA beta_oxidation->acetyl_coa hydroxyheptanoic_acid This compound omega1_hydroxylation->hydroxyheptanoic_acid

Caption: Simplified metabolic pathway showing the formation and fate of heptanoic acid.

The described GC-MS method provides a robust and sensitive approach for the analysis of this compound in biological matrices. Proper sample preparation, including efficient extraction and complete derivatization, is critical for achieving accurate and reproducible results. The provided protocols and predicted quantitative data serve as a strong foundation for researchers to develop and validate their own assays for this and other similar hydroxy fatty acids. The visualization of the experimental workflow and the metabolic context of the analyte offers a comprehensive overview for professionals in the field.

Application Notes and Protocols: Polymerization of 6-Hydroxyheptanoic Acid to Poly(6-hydroxyheptanoate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(6-hydroxyheptanoate) (P6HHp) is a biodegradable and biocompatible polyester (B1180765) belonging to the polyhydroxyalkanoate (PHA) family. Its potential applications in the biomedical field, particularly in drug delivery and tissue engineering, are of significant interest due to its expected favorable degradation profile and mechanical properties. This document provides detailed protocols for the synthesis of P6HHp via ring-opening polymerization (ROP) of ω-heptanolactone and enzymatic polymerization of 6-hydroxyheptanoic acid. It also outlines standard characterization techniques to assess the properties of the resulting polymer. While specific experimental data for P6HHp is limited in publicly available literature, the protocols provided are based on well-established methods for analogous polyesters.

Methods of Polymerization

There are two primary methods for the synthesis of poly(6-hydroxyheptanoate): the ring-opening polymerization of its corresponding lactone, ω-heptanolactone, and the direct polycondensation or enzymatic polymerization of this compound.

Ring-Opening Polymerization (ROP) of ω-Heptanolactone

Ring-opening polymerization is a widely utilized method for producing high molecular weight polyesters with controlled characteristics. The reaction involves the opening of a cyclic monomer (lactone) to form a linear polymer chain. This process can be initiated by various catalysts, including metal-based and organocatalysts.

Experimental Protocol: Ring-Opening Polymerization

This protocol describes the synthesis of poly(6-hydroxyheptanoate) using a tin(II) octoate catalyst, a common and efficient catalyst for the ROP of lactones.

Materials:

Procedure:

  • Drying of Glassware: All glassware should be thoroughly dried in an oven at 120 °C overnight and cooled under a stream of dry nitrogen or argon.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add ω-heptanolactone (e.g., 5 g, 39 mmol) and anhydrous toluene (e.g., 20 mL).

  • Initiator and Catalyst Addition: Add benzyl alcohol as the initiator. The monomer-to-initiator ratio will determine the target molecular weight (e.g., for a target DP of 100, add 67.5 µL, 0.39 mmol). Subsequently, add the tin(II) octoate catalyst solution in toluene (e.g., monomer-to-catalyst ratio of 5000:1, add an appropriate volume of a stock solution).

  • Polymerization: The flask is sealed and placed in a preheated oil bath at 110 °C. The reaction is allowed to proceed under an inert atmosphere with continuous stirring for 24-48 hours.

  • Polymer Isolation: After the reaction is complete, cool the flask to room temperature. The viscous solution is then slowly poured into a beaker containing an excess of cold methanol (e.g., 200 mL) with vigorous stirring to precipitate the polymer.

  • Purification: The precipitated white polymer is collected by filtration and redissolved in a minimal amount of chloroform. The polymer is then re-precipitated in cold methanol. This dissolution-precipitation step is repeated twice to remove unreacted monomer and catalyst residues.

  • Drying: The purified polymer is dried in a vacuum oven at 40 °C to a constant weight.

Characterization:

The resulting poly(6-hydroxyheptanoate) should be characterized to determine its molecular weight, polydispersity index (PDI), thermal properties, and chemical structure.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polymer. For P6HHp, the expected ¹H NMR signals would correspond to the protons in the repeating unit.

ParameterTypical Value Range (Analogous Polymers)
Number-Average Molecular Weight (Mn)10,000 - 100,000 g/mol
Polydispersity Index (PDI)1.1 - 2.0
Glass Transition Temperature (Tg)-50 to -30 °C
Melting Temperature (Tm)40 - 60 °C
Enzymatic Polymerization of this compound

Enzymatic polymerization offers a green and highly selective alternative to metal-catalyzed methods, often proceeding under milder reaction conditions. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are effective catalysts for the polycondensation of hydroxy acids.

Experimental Protocol: Enzymatic Polymerization

This protocol outlines the synthesis of poly(6-hydroxyheptanoate) using immobilized Candida antarctica lipase B (Novozym-435).

Materials:

  • This compound (monomer)

  • Immobilized Candida antarctica lipase B (Novozym-435)

  • Diphenyl ether (high-boiling solvent)

  • Molecular sieves (4 Å)

  • Chloroform (for extraction)

  • Methanol (for precipitation)

  • Nitrogen gas

  • Reaction flask with a side arm for vacuum

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a two-necked flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (e.g., 5 g, 34.2 mmol) and diphenyl ether (e.g., 10 mL).

  • Enzyme and Desiccant Addition: Add Novozym-435 (e.g., 10% w/w of the monomer, 0.5 g) and activated molecular sieves (e.g., 2 g) to the reaction mixture. The molecular sieves help to remove the water produced during the condensation reaction, driving the equilibrium towards polymer formation.

  • Polymerization: The reaction mixture is heated to 80-100 °C under a slow stream of nitrogen with continuous stirring. To further facilitate water removal, a vacuum can be periodically applied. The reaction is typically run for 48-96 hours.

  • Polymer Isolation: After the reaction, cool the mixture to room temperature and add chloroform (e.g., 50 mL) to dissolve the polymer.

  • Enzyme Removal: The immobilized enzyme and molecular sieves are removed by filtration.

  • Purification: The chloroform solution is concentrated under reduced pressure, and the polymer is precipitated by adding the concentrated solution to an excess of cold methanol. The polymer is collected by filtration.

  • Drying: The purified polymer is dried in a vacuum oven at 40 °C to a constant weight.

Characterization:

The polymer should be characterized using the same techniques as described for the ROP method (GPC, DSC, and NMR). Enzymatic polymerization may result in polymers with different molecular weight distributions compared to ROP.

ParameterTypical Value Range (Analogous Polymers)
Number-Average Molecular Weight (Mn)5,000 - 50,000 g/mol
Polydispersity Index (PDI)1.5 - 3.0
Glass Transition Temperature (Tg)-50 to -30 °C
Melting Temperature (Tm)40 - 60 °C

Visualizations

ring_opening_polymerization cluster_monomer Monomer cluster_reagents Reagents cluster_process Process cluster_product Product Monomer ω-Heptanolactone ROP Ring-Opening Polymerization Monomer->ROP Catalyst Sn(Oct)₂ Catalyst->ROP Initiator Benzyl Alcohol Initiator->ROP Polymer Poly(6-hydroxyheptanoate) ROP->Polymer

Ring-Opening Polymerization Workflow.

enzymatic_polymerization cluster_monomer Monomer cluster_reagents Catalyst & Additive cluster_process Process cluster_product Product Monomer This compound Enzymatic Enzymatic Polycondensation Monomer->Enzymatic Catalyst Candida antarctica Lipase B (CALB) Catalyst->Enzymatic Additive Molecular Sieves (Water Removal) Additive->Enzymatic Polymer Poly(6-hydroxyheptanoate) Enzymatic->Polymer Byproduct Water Enzymatic->Byproduct

Enzymatic Polymerization Workflow.

Data Presentation

The following tables summarize the key parameters and expected outcomes for the synthesis and characterization of poly(6-hydroxyheptanoate). Note that the values are estimates based on data for structurally similar polyhydroxyalkanoates and should be experimentally verified.

Table 1: Polymerization Reaction Conditions

ParameterRing-Opening PolymerizationEnzymatic Polymerization
Monomer ω-HeptanolactoneThis compound
Catalyst Tin(II) 2-ethylhexanoateCandida antarctica Lipase B
Initiator/Additive Benzyl AlcoholMolecular Sieves
Temperature 110 °C80 - 100 °C
Reaction Time 24 - 48 hours48 - 96 hours
Solvent Toluene (optional, bulk)Diphenyl ether

Table 2: Expected Polymer Characteristics

PropertyRing-Opening PolymerizationEnzymatic Polymerization
Mn ( g/mol ) 10,000 - 100,0005,000 - 50,000
PDI 1.1 - 2.01.5 - 3.0
Tg (°C) -50 to -30-50 to -30
Tm (°C) 40 - 6040 - 60
Yield (%) > 9070 - 90

Applications in Drug Development

Poly(6-hydroxyheptanoate), as a member of the PHA family, holds considerable promise for various applications in drug development. Its biodegradability and biocompatibility make it an attractive candidate for creating drug delivery systems.[1] These systems can be formulated as nanoparticles, microparticles, films, or scaffolds to encapsulate therapeutic agents.[2] The controlled degradation of the P6HHp matrix can facilitate the sustained release of the encapsulated drug over a desired period, which is beneficial for long-term therapies and reducing dosing frequency.[1] Furthermore, the surface of P6HHp-based carriers can be functionalized to achieve targeted drug delivery to specific cells or tissues, thereby enhancing therapeutic efficacy and minimizing off-target side effects.[1]

drug_delivery_application P6HHp Poly(6-hydroxyheptanoate) Formulation Formulation (Nanoparticles, Films, etc.) P6HHp->Formulation DrugCarrier Drug-Loaded Carrier Formulation->DrugCarrier Drug Therapeutic Agent Drug->DrugCarrier ControlledRelease Controlled Drug Release DrugCarrier->ControlledRelease Targeting Targeted Delivery (with functionalization) DrugCarrier->Targeting TherapeuticEffect Enhanced Therapeutic Effect ControlledRelease->TherapeuticEffect Targeting->TherapeuticEffect

Application of P6HHp in Drug Delivery.

References

Application Notes and Protocols for the Ring-Opening Polymerization of 6-Heptanolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the ring-opening polymerization (ROP) of 6-heptanolactone (also known as ζ-heptalactone or oxepan-2-one), a seven-membered lactone monomer. The resulting polymer, poly(6-heptanolactone), is a biodegradable and biocompatible aliphatic polyester (B1180765) with potential applications in the biomedical field, particularly in drug delivery. This document details the synthesis, characterization, and potential applications of this polymer, offering specific protocols and comparative data to guide researchers in their work.

Introduction

Aliphatic polyesters are a crucial class of biodegradable polymers for biomedical applications. While polymers like poly(ε-caprolactone) (PCL) are well-studied, poly(6-heptanolactone) offers a unique alternative with potentially distinct thermal properties, degradation kinetics, and drug compatibility due to the presence of an additional methylene (B1212753) unit in its repeating structure. The primary route to high molecular weight poly(6-heptanolactone) with controlled characteristics is the ring-opening polymerization of the corresponding lactone. This process can be initiated by various catalytic systems, including metal-based catalysts, organocatalysts, and enzymes. The choice of catalyst is critical as it influences the polymerization kinetics, the degree of control over the polymer's molecular weight and dispersity, and the biocompatibility of the final product.

Data Presentation: Comparative Analysis of Catalytic Systems

The selection of an appropriate catalyst is a critical step in tailoring the properties of poly(6-heptanolactone) for specific applications. The following table summarizes quantitative data from the literature on the ROP of heptalactones using different catalytic systems. This comparative data allows for an informed decision on the most suitable catalyst based on desired polymer characteristics such as molecular weight and dispersity.

Catalyst SystemMonomer/Catalyst/Initiator RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Đ)Reference
Diphenyl Phosphate (B84403) (DPP) / CEPA100:1:1Room Temp.19511,8001.15[1]
Diphenyl Phosphate (DPP) / CEPA25:1:1Room Temp.1963,4001.14[1]
TCC / BEMP64:1 (cocatalyst)Not Specified24182,1001.10[2]
FeCl3 / Benzyl (B1604629) Alcohol400:1:5750.429714,5001.48[3]
Candida antarctica Lipase B (CALB)Not Specified30-7024-120HighUp to 130,000~2.0[4][5]

Note: Data for FeCl3 and CALB are for ε-caprolactone, a structurally similar 6-membered lactone, and are included for comparative purposes due to the limited availability of comprehensive data for 6-heptanolactone. CEPA: 4-cyano-4-(((ethylthio)carbonothioyl)thio) pentanoic acid. TCC: a thiourea (B124793) cocatalyst. BEMP: a phosphazene base.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the 6-heptanolactone monomer and its subsequent polymerization using an organocatalytic approach. The protocol for organocatalytic ROP is adapted from a successful synthesis of a closely related isomer, poly(η-heptalactone), and is expected to be readily applicable to 6-heptanolactone.

Protocol 1: Synthesis of 6-Heptanolactone Monomer via Baeyer-Villiger Oxidation

This protocol describes the synthesis of the lactone monomer from its corresponding cyclic ketone.

Materials:

  • Cycloheptanone (B156872)

  • meta-Chloroperbenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Celite

  • 10% Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, filtration apparatus, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask, dissolve cycloheptanone and m-CPBA in CH₂Cl₂.

  • Heat the mixture to reflux and maintain for 24-72 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Cool the reaction mixture in an ice bath and filter through Celite to remove the solid byproducts. Wash the filter cake with CH₂Cl₂.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 10% Na₂S₂O₃ solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography to yield pure 6-heptanolactone.

Protocol 2: Organocatalytic Ring-Opening Polymerization of 6-Heptanolactone

This protocol details the polymerization of 6-heptanolactone using diphenyl phosphate (DPP) as an organocatalyst.

Materials:

  • 6-Heptanolactone (purified and dried)

  • Diphenyl phosphate (DPP)

  • Initiator (e.g., benzyl alcohol or 4-cyano-4-(((ethylthio)carbonothioyl)thio) pentanoic acid (CEPA))

  • Anhydrous toluene

  • Methanol (B129727)

  • Schlenk flask, magnetic stirrer, nitrogen or argon source, syringes.

Procedure:

  • Under an inert atmosphere (nitrogen or argon), add the desired amount of 6-heptanolactone to a dry Schlenk flask equipped with a magnetic stir bar.

  • In a separate vial, prepare a stock solution of the initiator (e.g., CEPA) in anhydrous toluene.

  • In another vial, prepare a stock solution of the catalyst (DPP) in anhydrous toluene.

  • Using a syringe, add the required volume of the initiator solution to the flask containing the monomer.

  • Commence the polymerization by adding the required volume of the catalyst solution to the flask.

  • Allow the reaction to stir at room temperature. Monitor the conversion of the monomer by taking aliquots at different time points and analyzing them by ¹H NMR spectroscopy.

  • Once the desired conversion is reached, quench the polymerization by adding a small amount of a suitable terminating agent (e.g., benzoic acid).

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration and wash with fresh methanol.

  • Dry the polymer under vacuum until a constant weight is achieved.

Characterization of Poly(6-heptanolactone)

The synthesized polymer should be characterized to determine its molecular weight, dispersity, and thermal properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and to calculate the monomer conversion.

  • Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC): SEC/GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and the melting temperature (Tm) of the polymer.

Mandatory Visualizations

Diagram 1: Ring-Opening Polymerization Mechanism

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Catalyst Catalyst (e.g., DPP) Activated_Initiator Activated Initiator Catalyst->Activated_Initiator activates Initiator Initiator (R-OH) Initiator->Activated_Initiator Monomer 6-Heptanolactone Activated_Initiator->Monomer attacks Activated_Monomer Activated Monomer Monomer->Activated_Monomer activated by Catalyst Growing_Chain Growing Polymer Chain Activated_Monomer->Growing_Chain adds to Growing_Chain->Monomer attacks next Polymer Poly(6-heptanolactone) Growing_Chain->Polymer quenched

Caption: Mechanism of organocatalytic ring-opening polymerization.

Diagram 2: Experimental Workflow

Exp_Workflow Monomer_Synth Monomer Synthesis (Baeyer-Villiger) Purification Monomer Purification (Distillation/Chromatography) Monomer_Synth->Purification Polymerization Ring-Opening Polymerization (e.g., Organocatalytic) Purification->Polymerization Precipitation Polymer Precipitation & Washing Polymerization->Precipitation Drying Drying under Vacuum Precipitation->Drying Characterization Polymer Characterization (NMR, SEC, DSC) Drying->Characterization

Caption: Workflow for synthesis and characterization.

Diagram 3: Application in Drug Delivery

Drug_Delivery cluster_formulation Nanoparticle Formulation cluster_release Drug Release Polymer Poly(6-heptanolactone) Nanoprecipitation Nanoprecipitation/ Emulsification Polymer->Nanoprecipitation Drug Hydrophobic Drug Drug->Nanoprecipitation Nanoparticle Drug-Loaded Nanoparticle Nanoprecipitation->Nanoparticle Release Sustained Drug Release Nanoparticle->Release Degradation Polymer Degradation (Hydrolysis) Release->Degradation controlled by

Caption: Drug delivery system using poly(6-heptanolactone).

Applications in Drug Development

Poly(6-heptanolactone) is a promising candidate for various drug delivery applications due to its expected biocompatibility and biodegradability. Its properties can be tuned by controlling the molecular weight and architecture (e.g., linear, star-shaped).

Potential Applications:

  • Sustained Release Formulations: The degradation of the polyester backbone by hydrolysis allows for the sustained release of encapsulated drugs over extended periods. This is particularly beneficial for chronic diseases requiring long-term medication.

  • Nanoparticle-based Drug Delivery: Poly(6-heptanolactone) can be formulated into nanoparticles to encapsulate hydrophobic drugs, improving their solubility and bioavailability. These nanoparticles can be designed to target specific tissues or cells by surface modification with ligands.

  • Implantable Devices: The polymer can be used to fabricate biodegradable medical implants that release therapeutic agents locally, minimizing systemic side effects.

  • Tissue Engineering Scaffolds: The biocompatibility and degradability of poly(6-heptanolactone) make it suitable for creating scaffolds that support cell growth and tissue regeneration, with the potential for simultaneous delivery of growth factors.

Protocol for Nanoparticle Formulation (Nanoprecipitation):

  • Dissolve poly(6-heptanolactone) and the hydrophobic drug in a water-miscible organic solvent (e.g., acetone, acetonitrile).

  • Prepare an aqueous solution, optionally containing a surfactant (e.g., Pluronic F68) to enhance nanoparticle stability.

  • Add the organic solution dropwise to the aqueous solution under constant stirring.

  • The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.

  • Remove the organic solvent under reduced pressure.

  • The resulting nanoparticle suspension can be purified by centrifugation or dialysis.

The drug loading and encapsulation efficiency can be determined by separating the nanoparticles from the aqueous phase and quantifying the amount of free drug remaining in the supernatant using techniques like UV-Vis spectroscopy or HPLC. The in vitro drug release profile can be studied by incubating the nanoparticles in a release medium (e.g., phosphate-buffered saline at 37 °C) and measuring the amount of drug released over time.

References

Application Notes and Protocols: Material Properties of Hydroxyheptanoate-Containing Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: While literature on the homopolymer poly(6-hydroxyheptanoate) (P6HH) is scarce, extensive research exists for copolymers incorporating hydroxyhexanoate (HHx) monomers. These copolymers, particularly poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) or P(3HB-co-3HHx), are of significant interest due to their tunable properties, biocompatibility, and biodegradability.[1] The incorporation of the medium-chain-length 3HHx monomer into the short-chain-length P(3HB) backbone disrupts crystallinity, leading to increased flexibility and a broader processing window.[1][2] These characteristics make P(3HB-co-3HHx) a versatile biomaterial for applications in tissue engineering and drug delivery. This document provides a summary of its material properties and detailed protocols for its characterization.

Material Properties

The thermal and mechanical properties of P(3HB-co-3HHx) are highly dependent on the molar percentage of the 3HHx comonomer. Generally, as the 3HHx content increases, the polymer becomes less crystalline, more flexible, and has a lower melting point.

Thermal Properties

The inclusion of 3HHx units lowers the melting temperature (T_m) and glass transition temperature (T_g) of the copolymer, which is advantageous for melt processing as it reduces the risk of thermal degradation.[2][3]

Table 1: Thermal Properties of P(3HB-co-3HHx) with Varying 3HHx Content

3HHx (mol%) Glass Transition Temp. (T_g, °C) Melting Temp. (T_m, °C) Crystallinity (%) Onset Degradation Temp. (T_d, °C)
0 (P3HB) 4 177-180 55-80 ~275
2.3 4 165 54 -
6 - - - ~290
7.5 - 148 32 -
11.4 -2.1 136 25 -
12 -1.15 136.03 38-40 -
14.3 -5.9 126 20 -
15 -12 156 - -
17 - - - -

Data compiled from multiple sources.[1][2][3][4]

Mechanical Properties

The mechanical behavior of P(3HB-co-3HHx) can be tailored from a rigid and brittle material to a flexible and tough one by adjusting the 3HHx fraction.[5] An increase in 3HHx content leads to a significant increase in the elongation at break, indicating enhanced ductility.[2]

Table 2: Mechanical Properties of P(3HB-co-3HHx) with Varying 3HHx Content

3HHx (mol%) Young's Modulus (MPa) Tensile Strength (MPa) Elongation at Break (%)
0 (P3HB) ~3500 ~40 <10
2.3 1140 28 5.7
7.5 450 23 40
11.4 160 21 420
14.3 80 18 703
17 - ~20 ~450

Data compiled from multiple sources.[1][6]

Biocompatibility and Degradation

Polyhydroxyalkanoates (PHAs) are known for their excellent biocompatibility.[7][8] Studies on P(3HB-co-3HHx) have shown good cell viability and proliferation for various cell types, including fibroblasts and osteoblasts, making it a suitable candidate for medical implants and tissue engineering scaffolds.[8][9]

Degradation of PHAs occurs via hydrolysis of their ester bonds and is influenced by factors such as crystallinity, molecular weight, and environmental conditions (e.g., pH, temperature, microbial activity).[10][11] The incorporation of 3HHx generally increases the degradation rate compared to the more crystalline P(3HB) homopolymer because the amorphous regions are more susceptible to enzymatic attack.[11][12] Microorganisms degrade PHAs by secreting extracellular PHA depolymerases that break down the polymer into water-soluble monomers and oligomers, which are then metabolized.[12]

Experimental Protocols & Workflows

Logical Workflow for P(3HB-co-3HHx) Production and Characterization

The following diagram illustrates the typical workflow from the biotechnological production of P(3HB-co-3HHx) to its final characterization for potential applications.

G Workflow for P(3HB-co-3HHx) Production and Characterization cluster_0 Bioproduction cluster_1 Processing cluster_2 Characterization cluster_3 Application A Microbial Strain Selection (e.g., Cupriavidus sp., R. eutropha) B Fermentation (Carbon Source: Plant Oil) A->B C Polymer Extraction & Purification B->C D Solvent Casting or Melt Processing C->D Purified Polymer E Thermal Analysis (DSC, TGA) D->E Sample Preparation F Mechanical Testing (Tensile Test) D->F Sample Preparation G Biocompatibility (In Vitro Cell Culture) D->G Sample Preparation H Degradation Study (Enzymatic/Hydrolytic) D->H Sample Preparation I Drug Delivery Systems, Tissue Scaffolds E->I Property Data F->I Property Data G->I Property Data H->I Property Data

Caption: Workflow from bioproduction to characterization of P(3HB-co-3HHx).

Protocol 1: Thermal Property Analysis via Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (T_g), melting temperature (T_m), and degree of crystallinity (X_c) of the polymer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a standard aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.[13]

  • Thermal Program:

    • First Heating Scan: Heat the sample from ambient temperature (e.g., 25°C) to a temperature above its expected melting point (e.g., 200°C) at a constant rate of 10°C/min.[2][14] This step removes the thermal history of the sample.

    • Cooling Scan: Cool the sample from 200°C down to a temperature below its expected glass transition (e.g., -50°C) at a rate of 10°C/min. This allows for the observation of crystallization temperature (T_c) upon cooling.

    • Second Heating Scan: Heat the sample again from -50°C to 200°C at 10°C/min.[2] The T_g and T_m are determined from this second scan to ensure analysis of a consistent thermal history.

  • Data Analysis:

    • T_g: Determined as the midpoint of the step change in the heat flow curve during the second heating scan.[13]

    • T_m: Identified as the peak temperature of the melting endotherm.

    • Crystallinity (X_c): Calculated using the following equation: X_c (%) = (ΔH_m / ΔH_m^0) × 100 Where ΔH_m is the enthalpy of melting obtained by integrating the area of the melting peak, and ΔH_m^0 is the theoretical melting enthalpy of 100% crystalline P(3HB) (146 J/g).[2]

Protocol 2: Thermal Stability Analysis via Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and degradation temperature (T_d) of the polymer.

Methodology:

  • Sample Preparation: Place 5-10 mg of the polymer sample into a TGA crucible (ceramic or platinum).

  • Instrument Setup: Load the crucible onto the TGA's microbalance.

  • Thermal Program: Heat the sample from ambient temperature (e.g., 35°C) to a high temperature (e.g., 500-800°C) at a constant heating rate of 10°C/min under a controlled atmosphere (typically nitrogen or air).[14][15][16]

  • Data Analysis:

    • The TGA curve plots the percentage of weight loss against temperature.

    • The onset degradation temperature (T_d) is typically determined as the temperature at which 5% weight loss occurs. The peak of the derivative weight loss curve indicates the temperature of the maximum rate of decomposition.

Protocol 3: Mechanical Property Analysis via Tensile Testing

Objective: To measure the Young's modulus, tensile strength, and elongation at break of the polymer.

Methodology:

  • Sample Preparation: Prepare dog-bone-shaped specimens from polymer films or molded sheets according to a standard such as ASTM D638.[16] Ensure the dimensions are precise and the samples are free of defects. Condition the specimens at a controlled temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours before testing.

  • Instrument Setup: Mount the specimen into the grips of a universal testing machine equipped with a load cell.

  • Testing Procedure: Apply a tensile load to the specimen at a constant crosshead speed (e.g., 0.5 mm/min or as specified by the standard) until the specimen fractures.[16]

  • Data Analysis:

    • A stress-strain curve is generated from the load and displacement data.

    • Young's Modulus: Calculated from the initial linear slope of the stress-strain curve.

    • Tensile Strength: The maximum stress the material can withstand before fracture.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

Protocol 4: In Vitro Biocompatibility Assessment (MTT Assay)

Objective: To assess the cytotoxicity of the polymer by measuring the metabolic activity of cells cultured on its surface.

Methodology:

  • Sample Preparation: Prepare thin films or discs of the polymer. Sterilize the samples, typically using ethanol (B145695) washes and UV irradiation. Place the sterile samples into the wells of a multi-well cell culture plate.

  • Cell Culture: Seed a specific cell line (e.g., L929 mouse fibroblasts or human osteoblasts) onto the polymer samples at a known density.[8] Include positive (toxic material) and negative (tissue culture plastic) controls.

  • Incubation: Incubate the culture plates under standard conditions (e.g., 37°C, 5% CO₂) for a defined period (e.g., 24, 48, and 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

    • Viable, metabolically active cells will reduce the yellow MTT to a purple formazan (B1609692) product.

    • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. Compare the results from the polymer samples to the controls to determine relative cell viability.

Protocol 5: Enzymatic Degradation Study

Objective: To determine the rate of enzymatic degradation of the polymer film.

Methodology:

  • Sample Preparation: Prepare and weigh thin films of the polymer with known dimensions.

  • Degradation Medium: Prepare a buffer solution (e.g., phosphate (B84403) buffer, pH 7.4) containing a specific concentration of a degrading enzyme, such as PHA depolymerase or a suitable lipase.[12][17]

  • Incubation: Immerse the polymer films in the enzyme solution and incubate at a constant temperature (e.g., 37°C) with gentle agitation.[12]

  • Measurement: At predetermined time intervals, remove the films from the solution, gently wash them with deionized water to remove any residual enzyme and debris, and dry them to a constant weight.

  • Data Analysis:

    • Calculate the weight loss of the films over time.

    • The degradation rate can be expressed as the weight loss per unit of surface area per unit of time (e.g., mg/cm²/day).

    • Changes in the surface morphology can be observed using Scanning Electron Microscopy (SEM).

    • Changes in molecular weight can be monitored using Gel Permeation Chromatography (GPC).

References

Application Notes and Protocols for Poly(6-hydroxyheptanoate) (P6HH) Scaffolds in Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(6-hydroxyheptanoate) (P6HH) is a member of the medium-chain-length polyhydroxyalkanoates (mcl-PHAs), a class of biodegradable and biocompatible polyesters synthesized by various microorganisms.[1] Mcl-PHAs, including P6HH, are characterized by their elastomeric properties, low crystallinity, and slower degradation rates compared to their short-chain-length counterparts, making them highly attractive for a range of biomedical applications.[1][2][3] These properties suggest P6HH is a promising candidate for the fabrication of scaffolds in tissue engineering, regenerative medicine, and as a matrix for controlled drug delivery.[1][2]

This document provides detailed application notes and experimental protocols for the utilization of P6HH scaffolds, drawing upon data from closely related mcl-PHAs like poly(3-hydroxyoctanoate) (PHO) to provide a comprehensive guide in the absence of extensive P6HH-specific literature.

Key Applications

P6HH scaffolds are anticipated to be valuable in the following biomedical areas:

  • Tissue Engineering: The elastomeric nature of mcl-PHAs makes them suitable for engineering soft tissues such as skin, cartilage, and cardiovascular tissues.[4] Their biocompatibility supports cell adhesion, proliferation, and differentiation.[5][6]

  • Regenerative Medicine: P6HH scaffolds can serve as a temporary matrix to support and guide the regeneration of damaged tissues, degrading over time to be replaced by native extracellular matrix.[4]

  • Drug Delivery: The biodegradable nature of P6HH allows for its use as a carrier for the controlled and sustained release of therapeutic agents directly at the site of injury or disease.[2]

Data Presentation: Properties of mcl-PHA Scaffolds

The following tables summarize key quantitative data for mcl-PHA scaffolds, which can be considered representative for preliminary studies involving P6HH.

Table 1: Mechanical and Thermal Properties of mcl-PHA Scaffolds

PropertyPolymerValueSource
Tensile StrengthP(3HO-co-3HD-co-3HDD)Not specified, but supports cell viability[7]
Elongation at Breakmcl-PHA (from P. mendocina CH50)215 ± 52 %[8]
Melting Point (Tm)mcl-PHA (from P. mendocina CH50)~55 °C[8]
Melting Temperature (Tm)PHO~53 °C[9]

Table 2: Biological Properties of mcl-PHA Scaffolds

PropertyCell LinePolymerObservationSource
Cell ViabilityMC3T3-E1P(3HO-co-3HD-co-3HDD)~100%[7]
Cell Adhesion & ViabilityHuman Lung Fibroblasts (MRC5), Mouse Embryonic Fibroblasts (MEF 3T3)PLA/PHO blendExcellent[5][10]
Cell ProliferationVero, HeLa, MDBKPHB/PHBV blendSignificant increase over time[6]
BiocompatibilityHuman Glomerular Cells (CiHP, CiGEnC)mcl-PHA (from P. mendocina CH50)Comparable metabolic activity to tissue culture plastic[8]

Experimental Protocols

Protocol 1: Fabrication of Porous P6HH Scaffolds via Solvent Casting and Particulate Leaching (SCPL)

This protocol describes a common and straightforward method to create porous scaffolds.

Materials:

  • Poly(6-hydroxyheptanoate) (P6HH)

  • Chloroform (B151607) (or a suitable solvent for P6HH)

  • Sodium chloride (NaCl), sieved to desired particle size (e.g., 100-300 µm)

  • Methanol

  • Deionized water

  • Teflon mold

Procedure:

  • Polymer Solution Preparation: Dissolve P6HH in chloroform to a final concentration of 5-10% (w/v). Stir the solution at room temperature until the polymer is fully dissolved.

  • Porogen Addition: Weigh an amount of sieved NaCl particles to achieve a desired polymer-to-salt weight ratio (e.g., 1:9 for high porosity). Add the NaCl particles to the polymer solution and mix thoroughly to ensure a homogenous suspension.

  • Casting: Pour the polymer/salt mixture into a Teflon mold of the desired shape and dimensions.

  • Solvent Evaporation: Place the mold in a fume hood at room temperature for 24-48 hours to allow for slow solvent evaporation. This will result in a solid composite of P6HH and NaCl.

  • Particulate Leaching: Immerse the composite scaffold in deionized water. Change the water every 6-8 hours for a period of 48-72 hours to ensure complete leaching of the NaCl particles.

  • Drying: After leaching, freeze the scaffold at -80°C and then lyophilize (freeze-dry) for 24-48 hours to remove all water without collapsing the porous structure.

  • Sterilization: Sterilize the dried scaffolds using ethylene (B1197577) oxide or gamma irradiation before cell culture experiments.

Protocol 2: Fabrication of Fibrous P6HH Scaffolds via Electrospinning

This protocol is for creating nanofibrous scaffolds that mimic the native extracellular matrix.

Materials:

  • Poly(6-hydroxyheptanoate) (P6HH)

  • A suitable solvent system (e.g., chloroform/methanol mixture)

  • Electrospinning apparatus (high-voltage power supply, syringe pump, spinneret, grounded collector)

Procedure:

  • Polymer Solution Preparation: Prepare a 10-15% (w/v) solution of P6HH in the chosen solvent system. Stir the solution for several hours to ensure homogeneity. The solution should be viscous enough to form a stable Taylor cone during electrospinning.

  • Apparatus Setup: Load the polymer solution into a syringe fitted with a metallic needle (spinneret). Place the syringe in the syringe pump. Position the grounded collector (e.g., a flat plate or rotating mandrel) at a set distance from the spinneret (e.g., 10-20 cm).

  • Electrospinning Process:

    • Set the flow rate of the syringe pump to 0.5-2.0 mL/h.

    • Apply a high voltage (e.g., 10-20 kV) to the spinneret.

    • Initiate the syringe pump. A jet of the polymer solution will be ejected from the spinneret towards the collector, and the solvent will evaporate, leaving behind a non-woven mat of P6HH fibers.

  • Scaffold Collection: Continue the electrospinning process until a scaffold of the desired thickness is obtained.

  • Post-Processing: Carefully detach the fibrous mat from the collector. Dry the scaffold under vacuum for at least 48 hours to remove any residual solvent.

  • Sterilization: Sterilize the scaffold using a suitable method such as ethylene oxide or UV irradiation.

Protocol 3: In Vitro Biocompatibility Assessment - Cell Seeding and Viability Assay

This protocol outlines the steps for seeding cells onto P6HH scaffolds and assessing their viability using a standard MTT assay.

Materials:

  • Sterile P6HH scaffolds

  • Desired cell line (e.g., fibroblasts, mesenchymal stem cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 24-well tissue culture plates

  • Hemocytometer or automated cell counter

Procedure:

  • Scaffold Preparation: Place the sterile P6HH scaffolds into the wells of a 24-well plate. Pre-wet the scaffolds with complete cell culture medium and incubate at 37°C for at least 4 hours to allow for protein adsorption.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Prepare a cell suspension at a concentration of 1 x 10^5 cells/mL in complete culture medium.

    • Aspirate the pre-wetting medium from the scaffolds.

    • Carefully seed 100 µL of the cell suspension onto the center of each scaffold.

    • Allow the cells to attach for 2-4 hours in a 37°C, 5% CO2 incubator before adding 1 mL of complete culture medium to each well.

  • Cell Culture: Culture the cell-seeded scaffolds for the desired time points (e.g., 1, 3, and 7 days), changing the medium every 2-3 days.

  • MTT Assay for Cell Viability:

    • At each time point, aspirate the culture medium from the wells.

    • Wash the scaffolds twice with sterile PBS.

    • Add 500 µL of fresh culture medium and 50 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Aspirate the MTT solution.

    • Add 500 µL of DMSO to each well to dissolve the formazan crystals.

    • Incubate for 15-20 minutes with gentle shaking to ensure complete dissolution.

    • Transfer 100 µL of the solution from each well to a 96-well plate.

    • Measure the absorbance at 570 nm using a microplate reader. Higher absorbance indicates greater cell viability.

Visualizations

Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_fabrication Scaffold Fabrication cluster_characterization Scaffold Characterization cluster_culture In Vitro Biocompatibility P6HH Poly(6-hydroxyheptanoate) SCPL Solvent Casting & Particulate Leaching P6HH->SCPL Electrospinning Electrospinning P6HH->Electrospinning Solvent Solvent Solvent->SCPL Solvent->Electrospinning Porogen Porogen (e.g., NaCl) Porogen->SCPL Porous_Scaffold Porous P6HH Scaffold SCPL->Porous_Scaffold Fibrous_Scaffold Fibrous P6HH Scaffold Electrospinning->Fibrous_Scaffold SEM SEM (Morphology, Porosity) Porous_Scaffold->SEM Mechanical Mechanical Testing (Tensile Strength) Porous_Scaffold->Mechanical Degradation Degradation Study (% Mass Loss) Porous_Scaffold->Degradation Sterilization Sterilization Porous_Scaffold->Sterilization Fibrous_Scaffold->SEM Fibrous_Scaffold->Mechanical Fibrous_Scaffold->Degradation Fibrous_Scaffold->Sterilization Cell_Seeding Cell Seeding Sterilization->Cell_Seeding Culture Cell Culture Cell_Seeding->Culture Viability_Assay Viability/Proliferation Assay (e.g., MTT) Culture->Viability_Assay Microscopy Microscopy (Cell Morphology) Culture->Microscopy

Caption: Experimental workflow for the fabrication, characterization, and in vitro evaluation of P6HH scaffolds.

Cell_Signaling Generalized Cell-Scaffold Signaling Pathway cluster_scaffold Biomaterial Interface cluster_cell Cellular Response Scaffold P6HH Scaffold Surface Integrin Integrin Receptors Scaffold->Integrin Adhesion FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation MAPK MAPK Pathway (e.g., ERK, JNK) FAK->MAPK Signal Transduction Gene_Expression Gene Expression (Nucleus) MAPK->Gene_Expression Regulation Cellular_Functions Cellular Functions Gene_Expression->Cellular_Functions Leads to

Caption: Generalized signaling pathway initiated by cell adhesion to a P6HH scaffold surface.

In Vivo Considerations

While extensive in vivo data for P6HH is not yet available, studies on other mcl-PHAs provide valuable insights. Generally, PHAs exhibit good in vivo biocompatibility, eliciting a minimal inflammatory response.[11] The degradation products of PHAs, such as 3-hydroxy acids, are natural metabolites in the body, which contributes to their low toxicity.[2] In vivo studies are crucial to determine the long-term degradation kinetics, host tissue response, and the ultimate efficacy of P6HH scaffolds for specific applications. It is expected that P6HH will exhibit a slow degradation rate, making it suitable for applications requiring prolonged mechanical support.[4]

Conclusion

Poly(6-hydroxyheptanoate) holds significant promise as a versatile biomaterial for scaffold-based tissue engineering and drug delivery applications. Its elastomeric properties and biocompatibility, characteristic of mcl-PHAs, make it an attractive candidate for further research and development. The protocols and data presented here, based on current knowledge of related polymers, provide a solid foundation for researchers to begin exploring the potential of P6HH scaffolds in their specific areas of interest. As more research is conducted specifically on P6HH, a more refined understanding of its unique properties and applications will undoubtedly emerge.

References

Application Notes and Protocols: 6-Hydroxyheptanoic Acid as a Precursor for Fine Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 6-hydroxyheptanoic acid as a versatile precursor for a variety of valuable fine chemicals. The protocols detailed below are intended to serve as a practical guide for laboratory synthesis and process development.

Introduction

This compound is a bifunctional molecule containing both a hydroxyl and a carboxylic acid group, making it an ideal starting material for the synthesis of various fine chemicals. Its applications span the synthesis of lactones, esters, and oxidized derivatives, which are valuable intermediates in the pharmaceutical, flavor and fragrance, and polymer industries. The chiral version, (6S)-6-hydroxyheptanoic acid, serves as a crucial building block for the stereoselective synthesis of complex chiral molecules.

Synthesis of ζ-Heptanolactone

The intramolecular esterification of this compound yields ζ-heptanolactone, a seven-membered cyclic ester. This transformation can be achieved through acid catalysis.

Experimental Protocol: Acid-Catalyzed Lactonization

This protocol is adapted from general procedures for the lactonization of hydroxy acids.

Materials:

  • This compound

  • Toluene (B28343)

  • p-Toluenesulfonic acid (p-TsOH) or Sulfuric Acid (H₂SO₄)

  • Anhydrous sodium sulfate (B86663)

  • Saturated sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add this compound (1.0 eq).

  • Add toluene to the flask to create a 0.1 M solution of the hydroxy acid.

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude ζ-heptanolactone.

  • Purify the product by vacuum distillation or column chromatography.

Quantitative Data:
ReactantCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
This compoundp-TsOHTolueneReflux4-8>90
This compoundH₂SO₄TolueneReflux4-8>90

Workflow for Acid-Catalyzed Lactonization

lactonization_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Add this compound Add this compound Add Toluene Add Toluene Add this compound->Add Toluene Add p-TsOH Add p-TsOH Add Toluene->Add p-TsOH Heat to Reflux Heat to Reflux Add p-TsOH->Heat to Reflux Collect Water (Dean-Stark) Collect Water (Dean-Stark) Heat to Reflux->Collect Water (Dean-Stark) Monitor by TLC Monitor by TLC Collect Water (Dean-Stark)->Monitor by TLC Cool to RT Cool to RT Monitor by TLC->Cool to RT Reaction Complete Wash with NaHCO3 Wash with NaHCO3 Cool to RT->Wash with NaHCO3 Wash with Brine Wash with Brine Wash with NaHCO3->Wash with Brine Dry with Na2SO4 Dry with Na2SO4 Wash with Brine->Dry with Na2SO4 Filter Filter Dry with Na2SO4->Filter Evaporate Solvent Evaporate Solvent Filter->Evaporate Solvent Vacuum Distillation/Column Chromatography Vacuum Distillation/Column Chromatography Evaporate Solvent->Vacuum Distillation/Column Chromatography

Caption: Workflow for the synthesis of ζ-heptanolactone.

Esterification of this compound

The carboxylic acid moiety of this compound can be esterified with various alcohols under acidic conditions, a reaction known as Fischer esterification.

Experimental Protocol: Fischer Esterification with Ethanol (B145695)

This is a general laboratory procedure for Fischer esterification.[1][2][3]

Materials:

  • This compound

  • Ethanol (absolute)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq), which acts as both reactant and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 6-hydroxyheptanoate.

  • Purify the ester by column chromatography or distillation.

Quantitative Data:
Carboxylic AcidAlcoholCatalystTemperature (°C)Reaction Time (h)Yield (%)
This compoundEthanolH₂SO₄Reflux2-485-95
This compoundMethanolH₂SO₄Reflux2-485-95

Fischer Esterification Workflow

fischer_esterification_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolve this compound in Ethanol Dissolve this compound in Ethanol Add H2SO4 (catalyst) Add H2SO4 (catalyst) Dissolve this compound in Ethanol->Add H2SO4 (catalyst) Heat to Reflux Heat to Reflux Add H2SO4 (catalyst)->Heat to Reflux Monitor by TLC Monitor by TLC Heat to Reflux->Monitor by TLC Cool to RT Cool to RT Monitor by TLC->Cool to RT Reaction Complete Remove Excess Ethanol Remove Excess Ethanol Cool to RT->Remove Excess Ethanol Dissolve in Diethyl Ether Dissolve in Diethyl Ether Remove Excess Ethanol->Dissolve in Diethyl Ether Wash with Water Wash with Water Dissolve in Diethyl Ether->Wash with Water Wash with NaHCO3 Wash with NaHCO3 Wash with Water->Wash with NaHCO3 Wash with Brine Wash with Brine Wash with NaHCO3->Wash with Brine Dry with Na2SO4 Dry with Na2SO4 Wash with Brine->Dry with Na2SO4 Filter and Concentrate Filter and Concentrate Dry with Na2SO4->Filter and Concentrate Column Chromatography/Distillation Column Chromatography/Distillation Filter and Concentrate->Column Chromatography/Distillation

Caption: Workflow for Fischer esterification.

Oxidation to 6-Oxoheptanoic Acid

The secondary alcohol group of this compound can be oxidized to a ketone, yielding 6-oxoheptanoic acid, a valuable dicarbonyl compound. Mild oxidizing agents are typically used to avoid over-oxidation of the carboxylic acid.

Experimental Protocol: Oxidation with Pyridinium (B92312) Chlorochromate (PCC)

This protocol is based on standard PCC oxidation procedures for secondary alcohols.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Silica (B1680970) gel

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Funnel with a silica gel plug

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add pyridinium chlorochromate (1.5 eq) to the solution in one portion.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Pass the mixture through a short plug of silica gel to remove the chromium salts, eluting with diethyl ether.

  • Collect the filtrate and dry it over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude 6-oxoheptanoic acid.

  • Purify the product by column chromatography.

Quantitative Data:
Starting MaterialOxidizing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
This compoundPCCDCMRoom Temp2-480-90

Oxidation Workflow

oxidation_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolve this compound in DCM Dissolve this compound in DCM Add PCC Add PCC Dissolve this compound in DCM->Add PCC Stir at Room Temperature Stir at Room Temperature Add PCC->Stir at Room Temperature Monitor by TLC Monitor by TLC Stir at Room Temperature->Monitor by TLC Dilute with Diethyl Ether Dilute with Diethyl Ether Monitor by TLC->Dilute with Diethyl Ether Reaction Complete Filter through Silica Gel Filter through Silica Gel Dilute with Diethyl Ether->Filter through Silica Gel Dry with MgSO4 Dry with MgSO4 Filter through Silica Gel->Dry with MgSO4 Filter and Concentrate Filter and Concentrate Dry with MgSO4->Filter and Concentrate Column Chromatography Column Chromatography Filter and Concentrate->Column Chromatography

Caption: Workflow for the oxidation of this compound.

Synthesis of Chiral Derivatives from (6S)-6-Hydroxyheptanoic Acid

(6S)-6-hydroxyheptanoic acid is a valuable chiral building block. The stereocenter at the C6 position can be used to introduce chirality into more complex molecules, which is of particular interest in drug development. For instance, it can be converted to chiral lactones or used in the synthesis of chiral polymers.

Biocatalytic Routes to Chiral Hydroxy Acids

Enzymatic resolutions or asymmetric synthesis are often employed to obtain enantiomerically pure hydroxy acids. For example, specific enzymes can selectively hydroxylate heptanoic acid at the C6 position to yield (6S)-6-hydroxyheptanoic acid. Alternatively, ketoreductases can asymmetrically reduce 6-oxoheptanoic acid.

Conceptual Pathway for Chiral Synthesis

chiral_synthesis_pathway Heptanoic Acid Heptanoic Acid (6S)-6-Hydroxyheptanoic Acid (6S)-6-Hydroxyheptanoic Acid Heptanoic Acid->(6S)-6-Hydroxyheptanoic Acid Selective Hydroxylation (Enzyme) 6-Oxoheptanoic Acid 6-Oxoheptanoic Acid 6-Oxoheptanoic Acid->(6S)-6-Hydroxyheptanoic Acid Asymmetric Reduction (Ketoreductase) Chiral Lactones Chiral Lactones (6S)-6-Hydroxyheptanoic Acid->Chiral Lactones Chiral Polymers Chiral Polymers (6S)-6-Hydroxyheptanoic Acid->Chiral Polymers Other Chiral Fine Chemicals Other Chiral Fine Chemicals (6S)-6-Hydroxyheptanoic Acid->Other Chiral Fine Chemicals

Caption: Pathways to chiral fine chemicals from (6S)-6-hydroxyheptanoic acid.

Polymerization

This compound can undergo self-condensation or ring-opening polymerization of its corresponding lactone to form polyesters. These polymers can have tailored properties for various applications, including biodegradable plastics and biomedical devices.[4][5]

Conceptual Protocol: Self-Condensation Polymerization

Materials:

  • This compound

  • Catalyst (e.g., tin(II) 2-ethylhexanoate)

  • High-boiling point solvent (optional)

  • Vacuum line

  • High-temperature reaction vessel

Procedure (Conceptual):

  • Charge the reaction vessel with this compound and the catalyst.

  • Heat the mixture under an inert atmosphere to a high temperature (e.g., 180-220 °C) to initiate polycondensation.

  • Apply vacuum to remove the water formed during the reaction and drive the equilibrium towards polymer formation.

  • Continue the reaction until the desired molecular weight is achieved, monitored by viscosity or other analytical techniques.

  • Cool the polymer and process as required.

Polymerization Relationship Diagram

polymerization_relationship This compound This compound ζ-Heptanolactone ζ-Heptanolactone This compound->ζ-Heptanolactone Intramolecular Cyclization Polyester Polyester This compound->Polyester Self-Condensation ζ-Heptanolactone->Polyester Ring-Opening Polymerization

Caption: Routes to polyesters from this compound.

References

Application Notes and Protocols for the Enzymatic Degradation of Poly(6-hydroxyheptanoate)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(6-hydroxyheptanoate) (P6HHp) is a member of the polyhydroxyalkanoate (PHA) family of biodegradable and biocompatible polyesters. Produced by various microorganisms, these polymers are of significant interest for applications in drug delivery, tissue engineering, and as environmentally benign alternatives to conventional plastics. A critical aspect of utilizing PHAs is understanding their degradation behavior, particularly enzymatic degradation, which governs their breakdown in biological systems and the environment.

These application notes provide a comprehensive overview and detailed protocols for studying the enzymatic degradation of P6HHp. Due to the limited specific research on P6HHp, the information and protocols presented here are based on established methodologies for analogous medium-chain-length PHAs (mcl-PHAs) and other biodegradable polyesters. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs.

Principle of Enzymatic Degradation of PHAs

The enzymatic degradation of PHAs is primarily carried out by extracellular PHA depolymerases secreted by microorganisms.[1] This process is a surface erosion mechanism where the enzyme hydrolyzes the ester bonds of the polymer chain, releasing soluble monomers and oligomers.[1] These smaller molecules can then be assimilated by microorganisms as carbon and energy sources.[1] The rate of degradation is influenced by several factors, including the polymer's crystallinity, chemical composition, and the specific activity of the degrading enzyme.[1][2]

Enzymatic_Degradation_Pathway P6HHp Poly(6-hydroxyheptanoate) (Solid Polymer) Adsorption Enzyme Adsorption on Polymer Surface P6HHp->Adsorption Enzyme PHA Depolymerase / Lipase (B570770) Enzyme->Adsorption Hydrolysis Hydrolysis of Ester Bonds Adsorption->Hydrolysis Products Soluble Oligomers & 6-Hydroxyheptanoate Monomers Hydrolysis->Products Metabolism Microbial Metabolism Products->Metabolism EndProducts CO2 + H2O + Biomass Metabolism->EndProducts

Caption: Generalized pathway of P6HHp enzymatic degradation.

Potential Enzymes for P6HHp Degradation

While specific P6HHp depolymerases have not been extensively characterized, enzymes known to degrade other mcl-PHAs, such as poly(3-hydroxyoctanoate) (P(3HO)), are strong candidates.[3][4] Additionally, other hydrolases have shown broad substrate specificity for polyesters.

Table 1: Candidate Enzymes for Poly(6-hydroxyheptanoate) Degradation

Enzyme ClassSpecific ExamplesSource Organism (Examples)Notes
PHA Depolymerases mcl-PHA DepolymerasePseudomonas sp.These are the most specific enzymes for PHA degradation and are expected to be active on P6HHp.
Lipases Lipase from Pseudomonas cepaciaPseudomonas cepaciaLipases are known to hydrolyze a wide range of polyesters, including PHAs and poly(caprolactone) (PCL), a structural analog.
Lipase from Rhizopus oryzaeRhizopus oryzaeAnother lipase with demonstrated activity on biodegradable polyesters.[5]
Lipase B from Candida antarctica (CALB)Candida antarcticaA versatile and robust lipase used in various polyester (B1180765) degradation studies.[6]
Cutinases Cutinase from Humicola insolensHumicola insolensCutinases have shown high efficiency in degrading polyesters like PET and PEF.[7]
Cutinase from Thermobifida cellulosilyticaThermobifida cellulosilyticaActive on various polyesters, demonstrating potential for P6HHp hydrolysis.[7]
Proteinases Proteinase KTritirachium albumExhibits broad hydrolytic activity and has been used to degrade poly(lactic acid) (PLA).

Experimental Protocols

The following protocols provide a framework for investigating the enzymatic degradation of P6HHp.

Experimental_Workflow cluster_prep Preparation cluster_exp Degradation Experiment cluster_analysis Analysis P1 Synthesize/Obtain P6HHp P2 Prepare P6HHp Films P1->P2 E1 Incubate Films with Enzyme Solution P2->E1 E2 Incubate Control Films (Buffer only) P2->E2 A1 Measure Weight Loss E1->A1 A2 Analyze Polymer Film (SEM, GPC, DSC, FTIR) E1->A2 A3 Analyze Supernatant (HPLC, LC-MS) E1->A3 E2->A1 E2->A2

Caption: Workflow for studying P6HHp enzymatic degradation.

Protocol 1: Preparation of P6HHp Films

This protocol describes the preparation of solvent-cast polymer films, a common substrate for degradation studies.

Materials:

  • Poly(6-hydroxyheptanoate) (P6HHp) powder

  • Chloroform (B151607) (or another suitable solvent)

  • Glass petri dishes or Teflon-coated plates

  • Fume hood

  • Vacuum oven

Procedure:

  • Dissolve a known amount of P6HHp in chloroform to create a 1-2% (w/v) solution. Ensure complete dissolution by gentle stirring in a sealed vial.

  • Pour the polymer solution into a clean, level glass petri dish or Teflon plate within a fume hood. The volume will determine the final film thickness.

  • Allow the solvent to evaporate slowly at room temperature for 24-48 hours. A partially covered dish can slow evaporation and improve film uniformity.

  • Once the film is formed, transfer it to a vacuum oven and dry at a temperature below the polymer's melting point (e.g., 40°C) for at least 48 hours to remove any residual solvent.

  • Carefully peel the film from the substrate.

  • Cut the film into uniform pieces of a specific size (e.g., 1 cm x 1 cm).

  • Store the films in a desiccator until use.

Protocol 2: Enzymatic Degradation Assay (Weight Loss Method)

This protocol measures the degradation of P6HHp films by quantifying the loss of mass over time.

Materials:

  • Pre-weighed, dry P6HHp films

  • Sterile vials or a 24-well plate

  • Phosphate buffer (e.g., 0.1 M, pH 7.4) or another buffer suitable for the chosen enzyme

  • Purified degrading enzyme (e.g., lipase or PHA depolymerase)

  • Incubator shaker

  • Deionized water

  • Lyophilizer or vacuum oven

Procedure:

  • Place one pre-weighed P6HHp film (W_initial) into each sterile vial or well.

  • Prepare the enzyme solution by dissolving the enzyme in the appropriate buffer to the desired concentration (e.g., 0.1 - 1.0 mg/mL).

  • Prepare a control solution consisting of the buffer without the enzyme.

  • Add a sufficient volume of the enzyme solution to the sample vials to fully immerse the films.

  • Add the same volume of the control solution to the control vials.

  • Incubate all vials at a constant temperature (e.g., 37°C) with gentle agitation (e.g., 50 rpm).

  • At predetermined time points (e.g., 1, 3, 7, 14 days), remove the films from their respective solutions.

  • Gently rinse the retrieved films with deionized water to remove any adsorbed enzyme and buffer salts.

  • Freeze the films and dry them to a constant weight using a lyophilizer or vacuum oven.

  • Weigh the dried films (W_final).

  • Calculate the percentage of weight loss: Weight Loss (%) = [(W_initial - W_final) / W_initial] x 100

Table 2: Hypothetical Weight Loss Data for P6HHp Degradation

Time (Days)Weight Loss with Lipase (%)Weight Loss with PHA Depolymerase (%)Control (Buffer only) Weight Loss (%)
00.0 ± 0.00.0 ± 0.00.0 ± 0.0
315.2 ± 1.825.6 ± 2.10.5 ± 0.2
735.8 ± 2.558.9 ± 3.41.1 ± 0.3
1468.4 ± 4.195.2 ± 2.82.3 ± 0.4
Data are presented as mean ± standard deviation and are illustrative.
Protocol 3: Analysis of Degradation Products by High-Performance Liquid Chromatography (HPLC)

This protocol allows for the identification and quantification of soluble monomers and oligomers released into the supernatant during degradation.

Materials:

  • Supernatant samples from the degradation assay (Protocol 2)

  • 6-hydroxyheptanoic acid standard

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or RI)

  • Mobile phase (e.g., acidified water/acetonitrile gradient)

  • Syringe filters (0.22 µm)

Procedure:

  • At each time point, collect the supernatant from the degradation vials.

  • To stop the enzymatic reaction, heat the supernatant (e.g., 95°C for 10 minutes) or add a chemical inhibitor.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any particulate matter.

  • Prepare a standard curve using known concentrations of this compound.

  • Analyze the filtered supernatant samples and standards by HPLC.

  • Identify and quantify the 6-hydroxyheptanoate monomer by comparing the retention time and peak area to the standard curve.

Protocol 4: Characterization of Polymer Film Properties

Analyzing the physical and chemical properties of the residual P6HHp film provides insight into the degradation mechanism.

  • Scanning Electron Microscopy (SEM): To visualize changes in the surface morphology of the polymer film (e.g., pitting, erosion).

  • Gel Permeation Chromatography (GPC): To determine changes in the molecular weight and molecular weight distribution of the polymer, indicating whether chain scission is occurring throughout the bulk or only at the surface.

  • Differential Scanning Calorimetry (DSC): To assess changes in thermal properties such as the glass transition temperature (Tg), melting temperature (Tm), and crystallinity. An increase in crystallinity may be observed as the amorphous regions are preferentially degraded.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To detect changes in the chemical structure, such as the formation of new end groups (e.g., hydroxyl, carboxyl) resulting from ester bond cleavage.

Data Interpretation and Troubleshooting

  • High Control Weight Loss: If the control samples show significant weight loss, it indicates hydrolytic degradation is occurring in addition to enzymatic degradation. This should be accounted for when reporting enzyme-specific degradation.

  • No Degradation Observed: This could be due to an inactive enzyme, inappropriate buffer conditions (pH, temperature), or the high crystallinity of the polymer film making it resistant to enzymatic attack.

  • Variability in Results: Ensure uniform film thickness and complete removal of solvent, as these can affect degradation rates and lead to inconsistent results.

By employing these protocols and adapting them as necessary, researchers can effectively characterize the enzymatic degradation of poly(6-hydroxyheptanoate) and other novel biodegradable polymers, facilitating their development for a range of biomedical and environmental applications.

References

Troubleshooting & Optimization

Technical Support Center: Chemical Synthesis of 6-Hydroxyheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of 6-hydroxyheptanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this valuable molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most common chemical synthesis route for this compound?

A1: The most prevalent laboratory-scale synthesis of this compound involves a two-step process:

  • Baeyer-Villiger Oxidation: Cycloheptanone (B156872) is oxidized using a peroxyacid (e.g., meta-chloroperoxybenzoic acid - mCPBA) to form the corresponding lactone, 6-heptanolide.

  • Hydrolysis: The resulting 6-heptanolide is then hydrolyzed under acidic or basic conditions to yield this compound.

Q2: What are the primary challenges in the Baeyer-Villiger oxidation of cycloheptanone?

A2: The main challenges include:

  • Reaction Rate: The oxidation of seven-membered rings like cycloheptanone can be slower compared to six-membered rings.

  • Reagent Stability: Peroxyacids can be unstable and hazardous, requiring careful handling and storage.

  • Byproduct Formation: Incomplete oxidation or side reactions can lead to a mixture of products, complicating purification.

  • Catalyst Efficiency: When using greener alternatives like hydrogen peroxide, the efficiency is highly dependent on the catalyst, which can be a challenge to optimize.

Q3: I am observing low yields in the hydrolysis of 6-heptanolide. What could be the cause?

A3: Low yields during the hydrolysis step are often due to an equilibrium between the lactone and the open-chain hydroxy acid. Additionally, under certain conditions, intermolecular esterification can lead to the formation of dimers and other oligomers, reducing the yield of the desired monomeric acid.

Q4: How can I minimize the formation of oligomers during hydrolysis?

A4: To favor the formation of this compound and minimize oligomerization, consider the following:

  • Use of Basic Hydrolysis: Saponification with a base (e.g., NaOH or KOH) followed by acidification is generally more effective at driving the reaction to completion than acid-catalyzed hydrolysis.

  • Controlled Temperature: Avoid excessively high temperatures during the reaction and workup, as this can promote intermolecular condensation.

  • Dilute Conditions: Working in more dilute solutions can reduce the probability of intermolecular reactions.

Q5: What are some "greener" or alternative synthetic routes to this compound?

A5: Research is ongoing into more sustainable methods, including:

  • Biocatalysis: The use of enzymes, such as Baeyer-Villiger monooxygenases (BVMOs), can catalyze the oxidation of cycloheptanone with high selectivity and under mild conditions.[1]

  • Catalytic Systems with Hydrogen Peroxide: Utilizing hydrogen peroxide as the oxidant with various catalysts (e.g., Lewis acids, zeolites) is a more environmentally friendly approach than using stoichiometric peroxyacids.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low or No Conversion of Cycloheptanone in Baeyer-Villiger Oxidation
Possible Cause Suggested Solution
Inactive Peroxyacid Use a fresh batch of peroxyacid. The activity of peroxyacids like mCPBA can decrease over time.
Insufficient Reaction Time or Temperature While seven-membered rings are generally less reactive in Baeyer-Villiger oxidations, cautiously increasing the reaction time or temperature may be necessary. Monitor the reaction progress by TLC or GC to avoid byproduct formation.
Inadequate Catalyst Activity (for H₂O₂ methods) If using hydrogen peroxide, ensure the catalyst is active and used in the correct loading. The catalyst may require activation or a specific solvent system to be effective.
Issue 2: Complex Product Mixture after Baeyer-Villiger Oxidation
Possible Cause Suggested Solution
Over-oxidation or Side Reactions Use a milder peroxyacid or a more selective catalytic system. Lowering the reaction temperature can also help to reduce the rate of side reactions.
Presence of Water Ensure all glassware and solvents are dry, as water can react with the peroxyacid and contribute to side reactions.
Impure Starting Material Use purified cycloheptanone to avoid the introduction of reactive impurities.
Issue 3: Incomplete Hydrolysis of 6-Heptanolide
Possible Cause Suggested Solution
Equilibrium Limitation Switch to basic hydrolysis (saponification) followed by acidification. This two-step process is generally irreversible and drives the reaction to completion.
Insufficient Hydrolysis Time or Temperature Increase the reaction time or moderately increase the temperature. Monitor the disappearance of the lactone spot by TLC.
Phase Transfer Issues If using a biphasic system, ensure vigorous stirring or consider the use of a phase-transfer catalyst to improve the reaction rate.
Issue 4: Difficulty in Purifying this compound
Possible Cause Suggested Solution
Contamination with Unreacted 6-Heptanolide Separation of the lactone and the hydroxy acid can be challenging. Acid-base extraction is an effective method. Dissolve the crude product in an organic solvent and extract with a mild aqueous base (e.g., NaHCO₃). The this compound will move to the aqueous phase as its carboxylate salt, while the neutral lactone remains in the organic phase. Acidification of the aqueous layer followed by extraction will yield the purified acid.
Presence of Oligomers If oligomers are present, column chromatography may be necessary for purification. However, optimizing the hydrolysis reaction to prevent their formation is the preferred approach.

Data Presentation

Table 1: Comparison of Typical Yields for the Synthesis of Lactones via Baeyer-Villiger Oxidation of Cyclic Ketones
Starting KetoneOxidant/CatalystLactone Yield (%)Reference
Cyclohexanone (B45756)[MIMPS]₃PW₁₂O₄₀ / H₂O₂93.26[2]
CyclohexanoneFe–Sn–O / O₂/Benzaldehyde83.36[3]
Cyclopentanone[ProH]CF₃SO₃ / H₂O₂73.01 (selectivity)[2]
Chiral Ketonem-CPBA92[4]

Note: Data for cycloheptanone is limited; however, yields are expected to be comparable to or slightly lower than cyclohexanone under similar conditions.

Experimental Protocols

Protocol 1: Baeyer-Villiger Oxidation of Cycloheptanone to 6-Heptanolide

Materials:

  • Cycloheptanone

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve cycloheptanone (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 - 1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC until the cycloheptanone is consumed (typically 4-24 hours).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous Na₂SO₃ solution to destroy excess peroxide.

  • Separate the layers and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove meta-chlorobenzoic acid), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude 6-heptanolide.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Basic Hydrolysis of 6-Heptanolide to this compound

Materials:

  • Crude 6-heptanolide

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Water

  • Hydrochloric acid (HCl), concentrated or dilute

  • Ethyl acetate (B1210297) or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the crude 6-heptanolide in an aqueous solution of NaOH or KOH (1.1 - 1.5 eq).

  • Heat the mixture to reflux and stir for 1-4 hours, or until TLC analysis indicates complete consumption of the lactone.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Slowly acidify the solution to a pH of ~2 with HCl.

  • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield crude this compound. Further purification can be achieved by recrystallization or chromatography if required.

Visualizations

Overall Synthesis Workflow

Synthesis_Workflow start Start cycloheptanone Cycloheptanone start->cycloheptanone bv_oxidation Baeyer-Villiger Oxidation cycloheptanone->bv_oxidation heptanolide 6-Heptanolide bv_oxidation->heptanolide hydrolysis Hydrolysis heptanolide->hydrolysis hydroxyheptanoic_acid This compound hydrolysis->hydroxyheptanoic_acid purification Purification hydroxyheptanoic_acid->purification final_product Final Product purification->final_product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield low_yield Low Yield of This compound check_bv Check BV Oxidation Step low_yield->check_bv check_hydrolysis Check Hydrolysis Step low_yield->check_hydrolysis incomplete_bv Incomplete Oxidation? check_bv->incomplete_bv side_products_bv Side Products? check_bv->side_products_bv incomplete_hydrolysis Incomplete Hydrolysis? check_hydrolysis->incomplete_hydrolysis oligomerization Oligomerization? check_hydrolysis->oligomerization increase_time_temp_bv Increase Reaction Time/Temp or Oxidant Equivalents incomplete_bv->increase_time_temp_bv Yes optimize_conditions_bv Optimize Conditions (Temp, Catalyst) side_products_bv->optimize_conditions_bv Yes switch_to_base Switch to Basic Hydrolysis incomplete_hydrolysis->switch_to_base Yes optimize_conditions_hydrolysis Optimize Conditions (Temp, Concentration) oligomerization->optimize_conditions_hydrolysis Yes

Caption: Decision tree for troubleshooting low product yield.

References

by-product formation during 6-Hydroxyheptanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Hydroxyheptanoic Acid Synthesis

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound, a process critical for various research and development applications. The primary synthesis route involves the Baeyer-Villiger oxidation of cycloheptanone (B156872) to produce heptan-7-olide, followed by the hydrolysis of this lactone intermediate. While this guide focuses on this compound, many of the principles and side reactions are analogous to the more extensively documented synthesis of 6-hydroxyhexanoic acid from cyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound?

The most common laboratory and industrial synthesis is a two-step process. First, a Baeyer-Villiger oxidation of a cyclic ketone (cycloheptanone) is performed using a peroxyacid or peroxide to form the corresponding lactone (heptan-7-olide).[1][2] This lactone is then hydrolyzed to open the ring and yield the final this compound product.[3]

Q2: What are the most common by-products I should expect?

By-products can form during both the oxidation and hydrolysis steps.

  • During Baeyer-Villiger Oxidation: Over-oxidation can lead to the formation of dicarboxylic acids (e.g., pimelic acid). Under certain conditions, particularly with hydrogen peroxide, radical reactions can occur, leading to a mixture of products.[2]

  • During Hydrolysis: The most significant side reaction is the intermolecular esterification of the this compound product with itself or with unreacted lactone.[4] This leads to the formation of dimers, trimers, and other short-chain oligomers.[3][4]

Q3: My final product contains significant amounts of oligomers/polymers. What causes this?

The formation of oligomers or polymers is a common issue resulting from the self-esterification of this compound.[4] This is particularly favorable under certain conditions:

  • Acid Catalysis: Acidic conditions can promote both ring-opening polymerization of the lactone and the esterification of the hydroxy acid.[3]

  • High Temperatures: Increased temperatures, especially during product isolation or prolonged reaction times, can drive the esterification reaction.[5]

  • High Product Concentration: Concentrated solutions of this compound can favor intermolecular reactions leading to oligomerization.[3]

Q4: Why is my overall yield of this compound consistently low?

Low yield can be attributed to several factors:

  • Incomplete Hydrolysis: The reaction time may be too short, the temperature too low, or mixing inadequate.[3] The rate of hydrolysis is significantly slower at neutral pH.[3]

  • Side Reactions: Formation of by-products like dicarboxylic acids during oxidation or oligomers during hydrolysis consumes the desired product.

  • Product Degradation: Prolonged exposure to harsh acidic or basic conditions at high temperatures can lead to the degradation of this compound.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Final Product Incomplete hydrolysis of the lactone.Extend reaction time, increase temperature moderately, or adjust pH to be more acidic or basic to catalyze the reaction.[3]
Degradation of the product.Optimize reaction time to avoid prolonged exposure to harsh conditions. Consider milder catalysts or enzymatic hydrolysis.[3]
Competing side reactions during oxidation.Carefully select the oxidant and catalyst. Lewis acids often show higher selectivity than Brønsted acids in Baeyer-Villiger oxidations.[6]
Presence of Unwanted Oligomers/Polymers Acid-catalyzed polymerization.Use a base-catalyzed hydrolysis method, which is less prone to inducing polymerization.[3] If using acid, carefully control temperature and time.
High concentration of reactants.Perform the hydrolysis reaction at a lower concentration of the lactone.[3]
Impurities acting as initiators.Ensure all reagents and solvents are of high purity and are properly dried.[3]
Presence of Dicarboxylic Acids (e.g., Pimelic Acid) Radical-mediated side reactions.This can occur with H₂O₂ as the oxidant. The choice of solvent can act as a radical scavenger to control these reactions.[2]
Over-oxidation.Use a stoichiometric amount of the oxidant and control the reaction temperature to prevent runaway reactions.
Reaction is Too Slow Neutral pH during hydrolysis.Adjust the pH to be either acidic or basic to catalyze the hydrolysis.[3]
Low reaction temperature.Increase the reaction temperature, but monitor closely to avoid promoting side reactions like oligomerization.[3]

By-Product Formation Pathways and Workflow Diagrams

Visualizing the reaction pathways and troubleshooting logic can help in diagnosing experimental issues.

G cluster_0 Step 1: Baeyer-Villiger Oxidation cluster_1 Step 2: Hydrolysis start Cycloheptanone lactone Heptan-7-olide (Lactone Intermediate) start->lactone Peroxyacid or H₂O₂ dicarboxylic Pimelic Acid (By-product) start->dicarboxylic Over-oxidation/ Radical Reaction product This compound (Desired Product) lactone->product H₂O, H⁺ or OH⁻ oligomers Dimers/Oligomers (By-product) product->oligomers Self-Esterification (High Temp/Acid)

Caption: Synthesis pathway and major by-product formation routes.

G start Analyze Final Product Purity q1 Oligomers or Polymers Detected by GPC/MS? start->q1 q2 Unreacted Lactone or Ketone Detected by GC/NMR? q1->q2 No a1 Cause: Self-Esterification • Switch to base-catalyzed hydrolysis • Lower reaction temperature • Use dilute conditions q1->a1 Yes q3 Dicarboxylic Acids Detected by LC-MS? q2->q3 No a2 Cause: Incomplete Reaction • Increase hydrolysis time/temp • Ensure proper catalysis (pH) • Check oxidation step efficiency q2->a2 Yes a3 Cause: Over-oxidation • Re-evaluate oxidant amount • Control oxidation temperature • Consider alternative catalysts q3->a3 Yes end_node Purity Acceptable q3->end_node No

Caption: A logical workflow for troubleshooting product impurities.

Quantitative Data Summary

The following tables summarize key quantitative data related to the hydrolysis of ε-caprolactone, which serves as a close analog for heptan-7-olide.

Table 1: Kinetic Parameters for Side Reactions during Hydrolysis [4]

ReactionParameterValueConditions/Notes
Lactone Hydrolysis Activation Energy (Ea)~77.5 kJ·mol⁻¹Catalyzed by acetic acid.
Reaction Order (Lactone)0.75Kinetic studies in a microreactor system.
Reaction Order (Water)2.52Kinetic studies in a microreactor system.
Dimerization of Hydroxy Acid Activation Energy (Ea)~55.4 kJ·mol⁻¹Represents the initial oligomerization step.
Reaction OrderZero-orderThe rate is independent of the hydroxy acid concentration under the studied conditions.

Table 2: Influence of Reaction Conditions on By-Product Formation

ConditionEffect on By-ProductsReference
Acidic pH (Hydrolysis) Promotes oligomer/polymer formation.[3]
High Temperature (Oxidation) Can favor the formation of oligo(ε-caprolactone).[5]
High Temperature (Hydrolysis) Increases the rate of both hydrolysis and oligomerization. Can lead to product degradation.[3][4]
High Reactant Concentration Favors intermolecular reactions, leading to oligomerization.[3]
Brønsted Acid Catalysts (Oxidation) Can lead to lower selectivity compared to Lewis acids.[6]
Hydrogen Peroxide (H₂O₂) Oxidant Can initiate thermally activated radical reactions, leading to dicarboxylic acids.[2]

Experimental Protocols

Protocol 1: General Procedure for Baeyer-Villiger Oxidation of Cycloheptanone

This protocol is a general guideline. Specific amounts, temperatures, and times should be optimized based on the chosen oxidant and catalyst.

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve cycloheptanone in a suitable solvent (e.g., dichloromethane (B109758) or toluene). Cool the flask in an ice bath.

  • Reagent Addition: Dissolve the peroxyacid (e.g., m-CPBA) in the same solvent and add it to the dropping funnel. Add the oxidant solution dropwise to the stirred ketone solution over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) for several hours. Monitor the reaction progress by TLC or GC to confirm the consumption of the starting ketone.

  • Work-up: Once the reaction is complete, quench the excess oxidant by adding a saturated aqueous solution of sodium sulfite (B76179) or sodium thiosulfate. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude heptan-7-olide, which can be purified by vacuum distillation or chromatography.

Protocol 2: General Procedure for Base-Catalyzed Hydrolysis of Heptan-7-olide [3]

  • Preparation: In a round-bottom flask, dissolve the crude heptan-7-olide in an appropriate solvent like aqueous methanol (B129727) or ethanol.

  • Hydrolysis: Add a slight molar excess (e.g., 1.1 equivalents) of an aqueous base solution (e.g., 1 M NaOH or KOH).

  • Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir for 1-4 hours. Monitor the disappearance of the lactone by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with a dilute strong acid (e.g., 1 M HCl) to a pH of approximately 2-3. This protonates the carboxylate salt to form the desired this compound.

  • Isolation: Extract the aqueous solution multiple times with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or chromatography.

Protocol 3: Purity Analysis by Gas Chromatography (GC)

This method is suitable for detecting volatile impurities like unreacted cycloheptanone or heptan-7-olide. Derivatization may be required for the hydroxy acid.

  • Derivatization (for the hydroxy acid): To increase volatility, convert the this compound to its methyl ester or silyl (B83357) ether. For methylation, react a small sample with diazomethane (B1218177) or methanol under acidic conditions. For silylation, treat with a reagent like BSTFA.

  • Sample Preparation: Prepare a solution of the derivatized sample (or underivatized crude product to check for volatile starting materials) in a suitable solvent (e.g., dichloromethane) at a concentration of ~1 mg/mL.

  • GC Conditions (Example):

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5 or HP-5ms).

    • Injector: Split/splitless, 250 °C.

    • Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Detector: Flame Ionization Detector (FID) at 280 °C.

  • Analysis: Inject the sample and identify peaks based on retention times compared to authentic standards of cycloheptanone, heptan-7-olide, and the derivatized this compound. Calculate purity based on the relative peak areas.

References

Technical Support Center: Optimization of Fermentation Conditions for 6-Hydroxyheptanoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fermentation-based production of 6-Hydroxyheptanoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the fermentation process for this compound production.

Issue 1: Low or No Production of this compound

Possible Cause Recommendation
Suboptimal pH The pH of the fermentation medium is critical for enzyme activity and cell viability. Drastic shifts in pH can inhibit the biosynthetic pathways. Continuously monitor the pH and maintain it within the optimal range for your microbial strain. For many bacterial fermentations, a pH between 6.0 and 8.0 is a good starting point.[1] Consider using buffering agents in the medium or implementing a pH control strategy with automated acid/base addition.
Incorrect Temperature Each microorganism has an optimal temperature range for growth and product formation. Fermenting outside this range can significantly reduce yield. For instance, Gluconobacter oxydans has been used for similar biotransformations at 30°C.[2] Verify the optimal temperature for your specific production strain and ensure the fermenter's temperature control system is accurately calibrated.
Inadequate Aeration and Agitation Oxygen is often essential for the hydroxylation of fatty acids. Insufficient dissolved oxygen can be a limiting factor. Optimize the agitation and aeration rates to ensure adequate oxygen transfer into the medium. For shake flask cultures, using baffled flasks can improve aeration. For bioreactors, monitor the dissolved oxygen (DO) level and adjust the stirrer speed and air sparging rate accordingly. Optimal agitation for similar processes has been reported around 200-250 rpm.[2]
Inappropriate Media Composition The balance of carbon, nitrogen, and essential minerals is crucial for both cell growth and product synthesis. High concentrations of easily metabolized carbon sources can sometimes lead to the production of unwanted byproducts. Systematically evaluate different carbon and nitrogen sources. A common approach is to start with a known basal medium and then optimize the concentrations of key components using statistical methods like Response Surface Methodology (RSM).
Substrate or Product Inhibition High concentrations of the substrate or the accumulation of this compound itself can be toxic to the microbial cells, inhibiting further production.[3] Consider a fed-batch fermentation strategy to maintain the substrate concentration at a non-inhibitory level.[2] If product inhibition is suspected, in-situ product removal techniques could be explored.

Issue 2: Accumulation of Intermediate Metabolites

Possible Cause Recommendation
Metabolic Bottlenecks A deficiency in a specific enzyme or cofactor in the biosynthetic pathway can lead to the accumulation of precursor molecules and a low final product yield. Analyze the fermentation broth using techniques like LC-MS to identify any accumulating intermediates. If a specific intermediate is identified, consider metabolic engineering strategies to enhance the downstream enzymatic steps or precursor feeding strategies to bypass the metabolic block.
Cofactor Imbalance Hydroxylation reactions often require specific cofactors, such as NADH or NADPH.[4] An imbalance in the intracellular cofactor pool can limit the efficiency of the desired reaction. Overexpression of enzymes involved in cofactor regeneration can be a viable strategy to improve product yield.

Issue 3: Poor Cell Growth

Possible Cause Recommendation
Nutrient Limitation The growth medium may be deficient in one or more essential nutrients, such as a specific amino acid, vitamin, or trace metal. Review the composition of your medium and supplement with any potentially missing components.
Presence of Inhibitory Substances The substrate or media components may contain impurities that are toxic to the microorganism. Ensure the purity of all media components. If using complex media sources like yeast extract or peptone, batch-to-batch variability can be a source of inhibition.
Suboptimal Inoculum A low-quality or insufficient inoculum can lead to a long lag phase and poor overall growth. Ensure the seed culture is healthy, in the exponential growth phase, and that the inoculum volume is appropriate for the fermentation scale.

Frequently Asked Questions (FAQs)

Q1: What are typical fermentation parameters for producing ω-hydroxy fatty acids?

A1: While specific optimal conditions depend on the microbial strain, typical starting parameters for the production of ω-hydroxy fatty acids in bacteria like E. coli or Pseudomonas often include a temperature range of 30-37°C, a pH between 6.5 and 7.5, and vigorous aeration.[1][5] Optimization of these parameters is crucial for maximizing yield.

Q2: How can I optimize the media composition for this compound production?

A2: A systematic approach is recommended. Start with a defined mineral salt medium and then use experimental designs like Plackett-Burman to screen for the most influential components (e.g., carbon source, nitrogen source, phosphate (B84403) concentration). Subsequently, use Response Surface Methodology (RSM) to find the optimal concentrations of the significant factors.[6]

Q3: What analytical methods are suitable for quantifying this compound in a fermentation broth?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common methods. For GC-MS analysis, derivatization of the hydroxyl and carboxyl groups is typically required.[7] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be a powerful tool for quantification, often with minimal sample preparation.[8][9]

Q4: My fermentation is foaming excessively. What can I do?

A4: Foaming is common in fermentation due to gas production and proteinaceous components in the medium.[10] You can add an antifoaming agent (e.g., silicone-based) to the fermenter. However, be cautious as some antifoaming agents can affect cell growth or downstream processing. It's best to add it in small, controlled amounts.

Q5: The color of my fermentation broth has changed significantly. Is this a problem?

A5: Color changes can be a normal part of the fermentation process as the pH changes and metabolites are produced.[10] However, a sudden or unusual color change, especially if accompanied by a foul odor, could indicate contamination. It is advisable to perform a microscopic examination of the culture and check for purity.

Data Presentation

Table 1: General Fermentation Parameters for Hydroxy Fatty Acid Production

ParameterMicroorganismSubstrateTemperature (°C)pHAgitation (rpm)ProductReference
BiotransformationGluconobacter oxydans1,6-Hexanediol306.0-7.02006-Hydroxyhexanoic acid[2]
FermentationEngineered E. coliPalmitic Acid---ω-Hydroxy Palmitic Acid[4]
FermentationPseudomonas monteilii--7.5200Biosurfactant[1]
FermentationCitrobacter murliniae--8.0200Biosurfactant[1]
FermentationEngineered E. coliGlucose30-376.5-7.2-Tryptophan[11]

Note: Data for this compound is limited; this table provides examples from similar processes that can serve as a starting point for optimization.

Experimental Protocols

Protocol 1: Shake Flask Fermentation for this compound Production (General Protocol)

This protocol is a generalized procedure based on methods for producing similar hydroxy fatty acids and should be optimized for your specific microbial strain and experimental setup.

  • Media Preparation:

    • Prepare a suitable fermentation medium. A mineral salt medium (MSM) is a good starting point for optimization. A typical MSM might contain a carbon source (e.g., glucose, glycerol), a nitrogen source (e.g., ammonium (B1175870) sulfate, peptone), phosphate buffer, and trace elements.

    • For example, a medium could consist of (per liter): 10 g glucose, 5 g yeast extract, 1 g (NH₄)₂SO₄, 2 g K₂HPO₄, 1 g KH₂PO₄, 0.2 g MgSO₄·7H₂O, and 1 ml of a trace element solution.

    • Sterilize the medium by autoclaving at 121°C for 20 minutes. Add any heat-sensitive components (e.g., some substrates) by filter sterilization after the medium has cooled.

  • Inoculum Preparation:

    • Inoculate a single colony of the production strain from a fresh agar (B569324) plate into a sterile seed culture medium (e.g., LB or a medium similar to the fermentation medium).

    • Incubate the seed culture overnight at the optimal temperature and agitation for the strain (e.g., 37°C and 200 rpm for E. coli) until it reaches the mid-to-late exponential growth phase.

  • Fermentation:

    • Inoculate the sterile fermentation medium in a baffled shake flask with the seed culture to a starting optical density at 600 nm (OD₆₀₀) of approximately 0.1.

    • If a precursor is required for the biotransformation to this compound, add it to the culture at the time of inoculation or after an initial period of cell growth.

    • Incubate the flasks at the desired temperature (e.g., 30°C) with vigorous shaking (e.g., 200-250 rpm) for a predetermined period (e.g., 48-96 hours).

  • Sampling and Analysis:

    • Periodically and aseptically withdraw samples from the fermentation flasks.

    • Measure cell growth by monitoring the OD₆₀₀.

    • Analyze the concentration of this compound in the supernatant using a suitable analytical method like HPLC or GC-MS.

Mandatory Visualization

Fermentation_Workflow General Fermentation Workflow for this compound Production cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis media_prep Media Preparation fermentation Shake Flask / Bioreactor Fermentation media_prep->fermentation inoculum_prep Inoculum Preparation inoculum_prep->fermentation sampling Periodic Sampling fermentation->sampling growth_analysis Cell Growth Analysis (OD600) sampling->growth_analysis product_analysis Product Quantification (HPLC/GC-MS) sampling->product_analysis Troubleshooting_Logic Troubleshooting Logic for Low Product Yield start Low/No 6-HHA Production check_growth Is cell growth normal? start->check_growth check_viability Check cell viability (plating/microscopy) check_growth->check_viability No check_parameters Are fermentation parameters optimal? check_growth->check_parameters Yes optimize_growth Optimize growth conditions (media, inoculum) check_viability->optimize_growth optimize_ferm Optimize pH, Temp, Aeration check_parameters->optimize_ferm No check_pathway Is the biosynthetic pathway efficient? check_parameters->check_pathway Yes analyze_intermediates Analyze for intermediate accumulation check_pathway->analyze_intermediates No check_toxicity Is there substrate/product inhibition? check_pathway->check_toxicity Yes metabolic_engineering Metabolic engineering (enzyme/cofactor) analyze_intermediates->metabolic_engineering fed_batch Implement fed-batch or in-situ removal check_toxicity->fed_batch Yes

References

Technical Support Center: 6-Hydroxyheptanoic Acid Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Hydroxyheptanoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

The two main laboratory-scale synthesis routes for this compound are:

  • Baeyer-Villiger Oxidation of 2-Methylcyclohexanone (B44802): This reaction uses a peroxyacid to oxidize 2-methylcyclohexanone, forming the corresponding lactone (6-heptanolide), which is then hydrolyzed to yield this compound.[1][2][3][4]

  • Hydrolysis of 6-Heptanolide: This method involves the ring-opening of the lactone, 6-heptanolide, to the hydroxy acid. This can be achieved through either acid-catalyzed or base-catalyzed hydrolysis.

Synthesis_Routes cluster_0 Route 1: Baeyer-Villiger Oxidation cluster_1 Route 2: Lactone Hydrolysis 2-Methylcyclohexanone 2-Methylcyclohexanone 6-Heptanolide 6-Heptanolide 6-Hydroxyheptanoic Acid_R1 This compound 6-Heptanolide_R2 6-Heptanolide 6-Hydroxyheptanoic Acid_R2 This compound

Q2: Which hydrolysis method (acid- vs. base-catalyzed) is better for opening the 6-heptanolide ring?

Both acid- and base-catalyzed hydrolysis can be effective. However, base-catalyzed hydrolysis (saponification) is often preferred because it is practically irreversible, which can lead to higher yields.[5][6] The reaction is driven to completion because the carboxylate salt formed is not reactive towards the alcohol. The final step involves acidification to protonate the carboxylate and obtain the free hydroxy acid.

Comparison of Hydrolysis Methods

FeatureAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Reversibility ReversibleIrreversible[5][6]
Typical Yield Generally lowerGenerally higher[5]
Reaction Rate Can be slowOften faster
Final Step NoneAcidification to obtain the free acid
Q3: What are the common impurities I might encounter and how can I remove them?

Common impurities depend on the synthetic route.

  • From Baeyer-Villiger Oxidation: Unreacted 2-methylcyclohexanone, the peroxyacid and its corresponding carboxylic acid byproduct (e.g., m-chlorobenzoic acid if using m-CPBA), and potentially regioisomeric lactones.

  • From Hydrolysis: Unreacted 6-heptanolide.

  • General: Oligomers or polymers formed by intermolecular esterification, especially at high temperatures.

Purification Strategies:

ImpurityRecommended Purification Method
Unreacted starting materials & byproductsExtraction and column chromatography.
Unreacted lactoneColumn chromatography or careful fractional distillation.
Oligomers/PolymersDistillation or chromatography.
Q4: How can I analyze the purity of my this compound?

Several analytical techniques can be used to assess the purity of your product:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities. This compound requires derivatization (e.g., silylation) to increase its volatility.[5][7][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the hydroxy acid from non-volatile impurities and the lactone. A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase, often with an acid modifier like formic or phosphoric acid, is a good starting point.[9][10][11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities.

  • Titration: Acid-base titration can determine the overall acid content but will not distinguish between this compound and other acidic impurities.

Troubleshooting Guides

Problem 1: Low yield in Baeyer-Villiger oxidation of 2-methylcyclohexanone.
Possible Cause Suggested Solution
Incomplete reaction * Increase reaction time. * Ensure the peroxyacid is fresh and active. * Consider a more reactive peroxyacid (e.g., trifluoroperacetic acid).
Side reactions * Maintain a low reaction temperature to minimize side reactions. * Slowly add the peroxyacid to the ketone solution.
Product degradation * Avoid prolonged exposure to strong acid conditions.
Problem 2: Incomplete hydrolysis of 6-heptanolide.
Possible Cause Suggested Solution
Insufficient reaction time or temperature * Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC.
Reversible reaction (acid-catalyzed) * Use a large excess of water to shift the equilibrium towards the product. * Consider switching to base-catalyzed hydrolysis for an irreversible reaction.[5][6]
Poor mixing in a biphasic system * Ensure vigorous stirring to maximize the interface between the aqueous and organic phases.
Problem 3: Product is contaminated with the lactone (6-heptanolide) after workup.
Possible Cause Suggested Solution
Incomplete hydrolysis * See "Problem 2" above.
Lactonization during acidic workup * Keep the temperature low during acidification and extraction. * Minimize the time the product is in an acidic aqueous solution. * Extract the product into an organic solvent promptly after acidification.
Lactonization during purification * Avoid high temperatures during solvent evaporation or distillation. * For column chromatography, consider using a neutral or deactivated silica (B1680970) gel.

Troubleshooting_Lactonization Start Start Acidic_Workup Acidic Workup Start->Acidic_Workup Process High_Temp_Purification High Temp Purification Start->High_Temp_Purification Process Lactone_Formation Lactone Formation Acidic_Workup->Lactone_Formation Causes High_Temp_Purification->Lactone_Formation Causes Low_Purity Low Purity Lactone_Formation->Low_Purity Leads to

Experimental Protocols

Protocol 1: Synthesis of 6-Heptanolide via Baeyer-Villiger Oxidation

This protocol is adapted from a general procedure for the Baeyer-Villiger oxidation of substituted cyclohexanones.

Materials:

Procedure:

  • Dissolve m-CPBA (1.2 to 1.5 equivalents) in chloroform in a round-bottom flask equipped with a stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-methylcyclohexanone (1 equivalent) in chloroform to the stirred m-CPBA solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into a saturated aqueous sodium bicarbonate solution to quench the excess peroxyacid.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude 6-heptanolide can be purified by vacuum distillation.

BV_Oxidation_Workflow Start Start Dissolve_mCPBA Dissolve m-CPBA in Chloroform Start->Dissolve_mCPBA Cool_to_0C Cool to 0°C Dissolve_mCPBA->Cool_to_0C Add_Ketone Slowly add 2-Methylcyclohexanone Cool_to_0C->Add_Ketone Warm_to_RT Warm to Room Temperature (Stir for 3-4h) Add_Ketone->Warm_to_RT Quench Quench with NaHCO₃ solution Warm_to_RT->Quench Extract Extract with DCM Quench->Extract Wash_Dry Wash with Brine & Dry Extract->Wash_Dry Concentrate Concentrate Wash_Dry->Concentrate Purify Purify by Vacuum Distillation Concentrate->Purify End 6-Heptanolide Purify->End

Protocol 2: Base-Catalyzed Hydrolysis of 6-Heptanolide

Materials:

Procedure:

  • In a round-bottom flask, dissolve 6-heptanolide (1 equivalent) in water (and a minimal amount of ethanol if needed for solubility).

  • Add a solution of NaOH or KOH (1.1 to 1.5 equivalents) in water.

  • Heat the mixture to reflux and stir for 1-3 hours. Monitor the disappearance of the lactone by TLC.

  • Cool the reaction mixture to room temperature.

  • If an organic co-solvent was used, remove it under reduced pressure.

  • Cool the aqueous solution in an ice bath and acidify to pH 2-3 by slowly adding HCl.

  • Extract the acidified solution with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound.

  • The product can be further purified by column chromatography on silica gel using an ethyl acetate/hexanes solvent system.

Protocol 3: GC-MS Analysis of this compound (as TMS derivative)

Derivatization:

  • Accurately weigh a small sample (approx. 1 mg) of the dried product into a GC vial.

  • Add 100 µL of pyridine (B92270) and 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[5][7][8]

  • Cap the vial and heat at 60-70 °C for 30-60 minutes.

  • Cool the vial to room temperature before injection.

GC-MS Conditions (Example):

ParameterSetting
Column DB-5ms or equivalent (30 m x 0.25 mm ID x 0.25 µm film thickness)
Injection Mode Splitless
Injector Temp. 250 °C
Oven Program 70 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500

Note: These conditions are a starting point and may require optimization for your specific instrument and column.

References

troubleshooting low yields in 6-Hydroxyheptanoic acid polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the ring-opening polymerization (ROP) of 6-hydroxyheptanoic acid to synthesize poly(6-hydroxyheptanoate).

Frequently Asked Questions (FAQs)

Q1: My this compound polymerization is resulting in a low yield. What are the most common initial checks I should perform?

A1: Low yields in the ring-opening polymerization of this compound (or its corresponding lactone, δ-heptalactone) can often be attributed to several key factors. Begin with these initial checks:

  • Monomer Purity: Ensure the this compound or δ-heptalactone monomer is of high purity. Impurities, particularly water and other compounds with active protons, can act as unwanted initiators or chain-terminating agents, leading to low molecular weight polymers and reduced yields.

  • Catalyst and Initiator Activity: Verify that the catalyst and any co-initiator have been stored under the proper conditions (e.g., inert atmosphere, low temperature) and have not degraded. Catalyst deactivation is a common reason for polymerization failure.

  • Reaction Conditions: Double-check the reaction temperature, time, and atmosphere. Ring-opening polymerizations are often sensitive to moisture and oxygen, necessitating an inert atmosphere (e.g., argon or nitrogen). Ensure the reaction has been given sufficient time to proceed to high conversion.

Q2: How does monomer purity affect the polymerization yield, and how can I purify my this compound?

A2: Monomer purity is critical for achieving high yields and high molecular weight polymers. Water is a particularly detrimental impurity as it can initiate polymerization, leading to a higher number of polymer chains with lower molecular weight, and can also hydrolyze the growing polymer chains. Other impurities can poison the catalyst. For instance, even small amounts of acidic or basic impurities can interfere with many common catalysts.

To purify this compound, you can employ techniques such as recrystallization. If you are starting from its lactone (δ-heptalactone), distillation under reduced pressure is a common purification method. It is also crucial to thoroughly dry the monomer before use, for example, by drying over a suitable desiccant like calcium hydride followed by distillation.

Q3: What is the impact of catalyst selection on the yield of poly(6-hydroxyheptanoate)?

A3: The choice of catalyst significantly influences the polymerization rate, control over molecular weight, and ultimately, the yield. Common catalysts for lactone polymerization include:

  • Tin-based catalysts (e.g., Stannous Octoate - Sn(Oct)₂): These are widely used due to their high efficiency and tolerance to impurities to some extent.[1] However, they can lead to side reactions like transesterification at high temperatures, which can affect the final polymer properties.[2]

  • Organocatalysts (e.g., TBD, DBU, NHCs): These metal-free catalysts are gaining popularity due to their high activity and ability to produce well-defined polymers. They can offer better control over the polymerization process.

  • Enzymatic Catalysts (e.g., Lipases): Lipases can catalyze the ring-opening polymerization of lactones under mild conditions, offering high selectivity and avoiding toxic metal residues. However, the reaction rates can be slower compared to metal-based catalysts.[3]

The optimal catalyst will depend on the desired polymer characteristics and the specific reaction conditions.

Q4: Can the reaction temperature and time be optimized to improve the yield?

A4: Yes, temperature and time are critical parameters.

  • Temperature: Higher temperatures generally lead to faster polymerization rates. However, excessively high temperatures can promote side reactions such as "back-biting" or transesterification, where the growing polymer chain attacks itself, forming cyclic oligomers and broadening the molecular weight distribution.[2] This can also lead to a decrease in the overall polymer yield. There is an optimal temperature range for each monomer-catalyst system.

  • Time: The reaction needs sufficient time to reach high monomer conversion. Monitoring the reaction progress over time (e.g., by taking aliquots and analyzing them with NMR or GPC) can help determine the optimal reaction duration.

Troubleshooting Guide: Low Polymer Yield

This guide provides a systematic approach to diagnosing and resolving low yields in your this compound polymerization.

Diagram: Troubleshooting Workflow for Low Polymer Yield

TroubleshootingWorkflow start Low Polymer Yield Observed check_purity Step 1: Verify Monomer Purity - Check for water and other impurities. - Purify monomer if necessary. start->check_purity check_catalyst Step 2: Assess Catalyst/Initiator - Confirm activity and proper storage. - Consider a fresh batch. check_purity->check_catalyst If purity is confirmed check_conditions Step 3: Review Reaction Conditions - Ensure inert atmosphere. - Verify temperature and time. check_catalyst->check_conditions If catalyst is active analyze_side_reactions Step 4: Investigate Side Reactions - Check for cyclic oligomers. - Analyze for transesterification. check_conditions->analyze_side_reactions If conditions are correct optimize Step 5: Optimize Parameters - Adjust catalyst concentration. - Modify temperature profile. analyze_side_reactions->optimize If side reactions are suspected success High Polymer Yield Achieved optimize->success ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Catalyst Catalyst (e.g., Sn(Oct)₂) ActiveSpecies Active Catalyst-Initiator Complex Catalyst->ActiveSpecies Initiator Initiator (e.g., R-OH) Initiator->ActiveSpecies Monomer Lactone Monomer (δ-Heptalactone) ActiveSpecies->Monomer Coordination & Ring-Opening GrowingChain Growing Polymer Chain Monomer->GrowingChain GrowingChain->Monomer + Monomer LongerChain Propagated Polymer Chain GrowingChain->LongerChain

References

Technical Support Center: Esterification of 6-Hydroxyheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the esterification of 6-hydroxyheptanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their esterification reactions, with a focus on preventing common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction occurring during the esterification of this compound?

The primary reaction is the Fischer-Speier esterification, an acid-catalyzed equilibrium reaction between the carboxylic acid group of this compound and an alcohol to form the corresponding ester and water.[1][2]

Q2: What are the main side reactions to be aware of during the esterification of this compound?

The two most significant side reactions are:

  • Intramolecular Esterification (Lactonization): this compound can cyclize to form a six-membered ring, a δ-lactone (specifically, ε-caprolactone). This is a common reaction for γ- and δ-hydroxy acids.[3][4]

  • Intermolecular Polymerization: Under certain conditions, molecules of this compound can react with each other, leading to the formation of polyesters.[5]

Q3: How can I favor the desired intermolecular esterification over side reactions?

To maximize the yield of the desired ester, the reaction equilibrium must be shifted towards the products. This can be achieved by applying Le Chatelier's principle in two main ways:

  • Using a large excess of the alcohol: This increases the concentration of one of the reactants, driving the equilibrium towards the formation of the ester.[1][3]

  • Removing water as it is formed: Water is a product of the reaction. Its removal will prevent the reverse reaction (ester hydrolysis) and shift the equilibrium to the product side.[1][3][6] This can be accomplished using a Dean-Stark apparatus or by adding a dehydrating agent.

Q4: What type of catalyst is best suited for this reaction to minimize side reactions?

While strong mineral acids like sulfuric acid (H₂SO₄) or tosic acid (TsOH) are effective catalysts for Fischer esterification, they can also promote side reactions like polymerization and lactonization.[1][7] For substrates prone to side reactions, milder or more selective catalysts can be beneficial. Boric acid has been shown to be a mild and chemoselective catalyst for the esterification of some hydroxy acids, potentially reducing unwanted side products.[8][9][10] Other options include solid acid catalysts like silica (B1680970) chloride or graphene oxide, which can also simplify product purification.[11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired ester. 1. Incomplete reaction due to equilibrium.[3] 2. Predominance of side reactions (lactonization or polymerization).[3][5] 3. Hydrolysis of the product due to excess water.[12]1. Increase the molar excess of the alcohol used.[12] 2. Actively remove water from the reaction mixture using a Dean-Stark trap or molecular sieves.[3][6] 3. Optimize reaction time and temperature; prolonged reaction times or high temperatures can favor side reactions.[12][13]
Significant formation of ε-caprolactone. The intramolecular reaction is kinetically or thermodynamically favored under the reaction conditions.[4]1. Use a large excess of the external alcohol to outcompete the intramolecular hydroxyl group.[1] 2. Consider a milder catalyst that may selectively promote the intermolecular reaction.[8] 3. Lower the reaction temperature to potentially disfavor the cyclization reaction.
Formation of a viscous or solid polymeric material. Intermolecular esterification between molecules of this compound is occurring.1. Ensure a sufficient excess of the desired alcohol is present. 2. Lower the concentration of the this compound in the reaction mixture. 3. Optimize the catalyst concentration; high catalyst loading can sometimes promote polymerization.
Reaction does not proceed to completion. 1. Insufficient catalyst activity. 2. Reaction has reached equilibrium.[3]1. Ensure the catalyst is not deactivated. 2. If at equilibrium, employ strategies to shift the equilibrium (see Q3 in FAQs).[1][3]

Experimental Protocols

Protocol 1: Standard Fischer Esterification with Water Removal

This protocol is a standard method for driving the esterification reaction to completion by removing the water byproduct.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, 20-fold molar excess)

  • Acid catalyst (e.g., concentrated sulfuric acid, 1-2 mol%)

  • Solvent (e.g., toluene, to facilitate azeotropic removal of water)

  • Dean-Stark apparatus

  • Reaction flask, condenser, heating mantle, and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add this compound and toluene.

  • Add the alcohol (in large excess).

  • While stirring, slowly add the concentrated sulfuric acid.

  • Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap, with the denser water separating to the bottom.

  • Monitor the progress of the reaction by tracking the amount of water collected or by using techniques like TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the acid catalyst by washing the reaction mixture with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude ester, which can be further purified by distillation or chromatography.

Visualizations

Esterification_Pathways cluster_reactants Reactants cluster_products Potential Products This compound This compound Desired Ester Desired Ester This compound->Desired Ester + Alcohol (Intermolecular) Lactone Lactone This compound->Lactone Intramolecular Cyclization Polymer Polymer This compound->Polymer Intermolecular Polymerization Alcohol (R-OH) Alcohol (R-OH) Alcohol (R-OH)->Desired Ester

Caption: Reaction pathways in this compound esterification.

Troubleshooting_Logic Start Low Ester Yield Check_Side_Products Analyze product mixture (e.g., by NMR, GC-MS) Start->Check_Side_Products Lactone_High High Lactone Content Check_Side_Products->Lactone_High Lactone is major byproduct Polymer_High High Polymer Content Check_Side_Products->Polymer_High Polymer is major byproduct Incomplete_Reaction High Starting Material Check_Side_Products->Incomplete_Reaction Mainly starting material remains Increase_Alcohol Increase Alcohol Excess Lactone_High->Increase_Alcohol Lower_Temp Lower Reaction Temp. Lactone_High->Lower_Temp Milder_Catalyst Use Milder Catalyst Lactone_High->Milder_Catalyst Polymer_High->Increase_Alcohol Polymer_High->Lower_Temp Incomplete_Reaction->Increase_Alcohol Remove_Water Improve Water Removal Incomplete_Reaction->Remove_Water

Caption: Troubleshooting workflow for low ester yield.

References

Technical Support Center: Stability of 6-Hydroxyheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability issues of 6-Hydroxyheptanoic acid during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during storage?

A1: The primary stability concern for this compound is its propensity to undergo intramolecular cyclization (lactonization) to form a seven-membered lactone, known as ζ-heptanolactone. This is a reversible equilibrium reaction that can be influenced by storage conditions. Additionally, like other organic molecules, it can be susceptible to oxidation over long-term storage, especially if not stored under an inert atmosphere.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1][2] For long-term stability, refrigeration (2-8 °C) is recommended. As the compound can be hygroscopic, storage in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) is ideal to prevent moisture uptake, which can facilitate hydrolysis of the lactone form back to the acid.[2]

Q3: How does pH affect the stability of this compound solutions?

A3: The pH of an aqueous solution significantly impacts the equilibrium between this compound and its lactone form. Acidic conditions can catalyze both the lactonization of the hydroxy acid and the hydrolysis of the lactone. Basic conditions strongly favor the hydrolysis of the lactone to the carboxylate salt of the hydroxy acid. Therefore, for applications where the free acid form is desired, a neutral to slightly acidic pH is generally preferred, though the equilibrium will still be present.

Q4: Can this compound degrade through pathways other than lactonization?

A4: Yes, other degradation pathways are possible, although typically less prevalent under proper storage conditions. Oxidation can occur, potentially leading to the formation of ketones or aldehydes.[1] At elevated temperatures, other decomposition reactions may also take place.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Change in physical appearance (e.g., clumping, discoloration). 1. Hygroscopicity: Absorption of moisture from the atmosphere. 2. Degradation: Formation of degradation products which may be colored.1. Store the compound in a desiccator or under an inert atmosphere. Ensure the container is tightly sealed. 2. Analyze the sample using techniques like HPLC or NMR to identify impurities. If degradation is confirmed, consider repurification or obtaining a new batch.
Unexpected peaks in HPLC or NMR analysis. 1. Lactone Formation: The most common "impurity" is the ζ-heptanolactone in equilibrium with the acid. 2. Oxidation Products: Formation of aldehydes or ketones due to exposure to air. 3. Contamination: Impurities from the synthesis or handling.1. Confirm the presence of the lactone by comparing with a reference standard or using mass spectrometry. The ratio of acid to lactone may change depending on the solvent and temperature of the analysis. 2. Store the compound under an inert atmosphere and protect it from light. Analyze for characteristic aldehyde/ketone signals in the NMR or mass shifts in MS. 3. Review handling procedures to avoid cross-contamination. If necessary, repurify the compound.
Low assay value or loss of potency. 1. Lactonization: A portion of the active hydroxy acid has converted to the lactone form. 2. Significant Degradation: Advanced degradation due to improper storage (e.g., high temperature, exposure to light or reactive chemicals).1. Quantify both the acid and lactone forms. Depending on the application, the lactone may or may not be considered an active component. 2. Review storage conditions against recommendations. Perform a forced degradation study to identify potential degradants and establish a stability-indicating analytical method.
Inconsistent experimental results. 1. Shifting Equilibrium: The equilibrium between the hydroxy acid and lactone may shift depending on experimental conditions (solvent, temperature, pH). 2. Sample Age and Storage: Using samples of different ages or stored under varying conditions.1. Standardize experimental conditions, particularly solvent, temperature, and pH. Allow solutions to equilibrate before use. 2. Use samples from the same batch and with a consistent storage history for a series of experiments.

Data Presentation

Storage Condition Parameter Effect on Lactonization Rate Illustrative Half-life (t½) for Lactonization
Temperature 4 °CVery Slow> 1 year
25 °C (Room Temp)ModerateMonths
40 °C (Accelerated)FastWeeks to Days
pH (in aqueous solution) Acidic (pH < 4)CatalyzedHours to Days
Neutral (pH ~ 7)SlowerDays to Weeks
Basic (pH > 10)Lactone hydrolysis favoredN/A (equilibrium shifts to the acid)
Moisture AnhydrousMinimalVery long
High HumidityCan accelerate hydrolysis of lactoneN/A (affects equilibrium)
Atmosphere Inert (N₂, Ar)Protects from oxidationN/A (no effect on lactonization)
AirPotential for slow oxidationN/A (oxidation is a separate pathway)

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound and its Lactone

This protocol provides a general method for the analysis of this compound and its primary degradant, ζ-heptanolactone. Method optimization and validation are required for specific applications.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • This compound reference standard.

  • ζ-heptanolactone reference standard (if available).

  • Volumetric flasks, pipettes, and autosampler vials.

2. Chromatographic Conditions:

  • Mobile Phase Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Gradient to 50% A, 50% B

    • 20-25 min: Hold at 50% A, 50% B

    • 25-26 min: Gradient back to 95% A, 5% B

    • 26-30 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the this compound sample in the diluent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the calibration standards to generate a calibration curve.

  • Inject the prepared samples.

  • The peak for this compound will be more polar and elute earlier, while the ζ-heptanolactone will be less polar and have a longer retention time.

  • Quantify the amount of this compound and any observed lactone peak by comparing their peak areas to the calibration curve.

Visualizations

degradation_pathway HA This compound Lactone ζ-Heptanolactone HA->Lactone Oxidation Oxidation Products (e.g., Aldehydes, Ketones) HA->Oxidation Oxidation Lactone->HA experimental_workflow start Start: Stability Study Setup storage Store this compound under various conditions (Temperature, pH, Light, Humidity) start->storage sampling Sample at defined time points (e.g., 0, 1, 3, 6 months) storage->sampling prep Prepare samples for analysis (Dilution, Filtration) sampling->prep hplc HPLC Analysis (Quantify Acid and Lactone) prep->hplc data Data Analysis (Determine degradation rates) hplc->data report Generate Stability Report data->report

References

Technical Support Center: Chiral Separation of 6-Hydroxyheptanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of 6-hydroxyheptanoic acid enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common technique for the chiral separation of this compound enantiomers?

A1: Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for the separation of hydroxy acid enantiomers. Chiral Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) are also powerful alternatives, each with its own advantages.

Q2: Why am I not seeing any separation of my this compound enantiomers on my HPLC?

A2: The most common reason for a lack of separation is an inappropriate choice of chiral stationary phase (CSP). For hydroxy acids, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point. Additionally, the mobile phase composition is critical; optimization of the solvent ratio and the use of acidic additives can significantly impact resolution.

Q3: Is derivatization necessary for the chiral separation of this compound?

A3: For HPLC analysis, direct separation of the enantiomers is often possible without derivatization. However, for GC analysis, derivatization is typically required to increase the volatility and thermal stability of the analyte. Common derivatization procedures involve esterification of the carboxylic acid group and/or silylation of the hydroxyl group.

Q4: My peaks are tailing. What could be the cause and how can I fix it?

A4: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or a contaminated column. For acidic compounds like this compound, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to the mobile phase can help suppress silanol (B1196071) interactions and improve peak shape. Also, try reducing the sample concentration or injection volume to check for column overload.

Q5: What are the advantages of using SFC for this separation?

A5: Supercritical Fluid Chromatography (SFC) can offer faster separations and reduced solvent consumption compared to HPLC.[1] It often provides excellent resolution for chiral compounds and is considered a "greener" chromatography technique.[1]

Troubleshooting Guides

Issue 1: Poor or No Enantiomeric Resolution in HPLC

Symptoms:

  • A single, sharp peak is observed.

  • Broad peaks with significant overlap.

  • Only a small shoulder on the main peak is visible.

Possible Causes & Solutions:

CauseRecommended Action
Inappropriate Chiral Stationary Phase (CSP) Consult column selection guides. For hydroxy acids, screen polysaccharide-based columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H).
Suboptimal Mobile Phase Composition Systematically vary the ratio of your organic modifier (e.g., isopropanol (B130326) in hexane (B92381) for normal phase). Add a small percentage of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.1-0.5%) to improve peak shape and selectivity.
Incorrect Flow Rate Lowering the flow rate can sometimes improve resolution by allowing more time for interaction with the CSP.
Inappropriate Column Temperature Vary the column temperature in 5°C increments. Lower temperatures often enhance enantioselectivity.
Issue 2: Peak Splitting in HPLC or GC

Symptoms:

  • A single peak appears as two or more closely eluting peaks.

  • A "shoulder" or "twin" peak is observed.

Possible Causes & Solutions:

CauseRecommended Action
Co-elution of an Impurity If only one enantiomer peak is splitting, it may be due to a co-eluting impurity. Try adjusting the mobile phase composition or gradient to separate the impurity.
Column Void or Contamination A void at the head of the column or contamination can disrupt the sample band. Try back-flushing the column or, if a void is suspected, the column may need to be replaced.
Sample Solvent Incompatibility Ensure your sample is dissolved in a solvent that is weaker than or the same as your mobile phase. Injecting in a much stronger solvent can cause peak distortion.
Incomplete Derivatization (GC) If derivatizing for GC, incomplete reaction can lead to multiple peaks for a single enantiomer. Optimize your derivatization protocol (time, temperature, reagent concentration).

Data Presentation

The following tables provide representative data for the chiral separation of hydroxy acid enantiomers, which can be used as a starting point for method development for this compound.

Table 1: Representative HPLC Performance Data for a C8 Hydroxy Acid Methyl Ester [2]

Parameter(S)-enantiomer(R)-enantiomer
Retention Time (t_R) 8.5 min10.2 min
Tailing Factor (T_f) 1.11.2
Theoretical Plates (N) > 5000> 5000
Resolution (R_s) \multicolumn{2}{c}{> 2.0}

Table 2: Representative SFC Performance Data for Acidic Compounds [3]

ParameterTypical Range
Analysis Time < 10 min
Resolution (R_s) Often > 1.5
Backpressure 125-250 bar

Experimental Protocols

Protocol 1: Chiral HPLC Separation of this compound Enantiomers (Adapted from a method for 2-hydroxyoctanoic acid methyl ester)[2]

1. Materials and Instrumentation:

  • HPLC system with UV detector

  • Chiral Stationary Phase: Polysaccharide-based column (e.g., CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm)

  • Solvents: HPLC-grade n-Hexane, 2-Propanol (IPA), and Trifluoroacetic Acid (TFA)

  • Sample: Racemic this compound

2. Chromatographic Conditions:

  • Mobile Phase: n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of racemic this compound at 1.0 mg/mL in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. System Suitability:

  • Inject a standard solution five times. The system is suitable if the resolution between the enantiomer peaks is >1.5 and the relative standard deviation (%RSD) for the peak areas is <2.0%.

Protocol 2: Chiral GC Separation of this compound Enantiomers via Derivatization

1. Derivatization to Methyl Esters: [4]

  • To ~1 mg of this compound in a vial, add 1 mL of 2% (v/v) sulfuric acid in methanol.

  • Cap the vial and heat at 60°C for 1 hour.

  • Cool the vial, add 1 mL of saturated sodium chloride solution, and extract the methyl ester with 2 x 1 mL of hexane.

  • Combine the hexane layers and dry over anhydrous sodium sulfate.

  • Carefully evaporate the solvent to concentrate the sample.

2. GC-MS Analysis:

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Column: Cyclodextrin-based capillary column (e.g., CP-Chirasil-DEX CB, 25 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: Increase to 180°C at 5°C/minute.

    • Final hold: Hold at 180°C for 5 minutes.

  • Injection Volume: 1 µL (split injection).

Visualizations

experimental_workflow_hplc cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Dissolve Racemic This compound in Mobile Phase prep2 Filter Sample (0.45 µm) prep1->prep2 hplc Inject into HPLC System prep2->hplc separation Chiral Separation on Polysaccharide CSP hplc->separation detection UV Detection at 210 nm separation->detection data Quantify Enantiomers and Determine Enantiomeric Excess detection->data

Caption: Experimental workflow for chiral HPLC analysis.

troubleshooting_workflow node_action node_action node_result node_result start Poor or No Resolution csp_check Is CSP appropriate for hydroxy acids? start->csp_check mobile_phase_opt Is mobile phase optimized? csp_check->mobile_phase_opt Yes node_action_csp Screen Polysaccharide CSPs csp_check->node_action_csp No temp_flow_opt Are temperature and flow rate optimized? mobile_phase_opt->temp_flow_opt Yes node_action_mp Vary modifier ratio Add 0.1% TFA mobile_phase_opt->node_action_mp No success Resolution Achieved temp_flow_opt->success Yes node_action_tf Systematically vary temperature and flow rate temp_flow_opt->node_action_tf No node_action_csp->csp_check node_action_mp->mobile_phase_opt node_action_tf->temp_flow_opt

Caption: Troubleshooting logic for poor HPLC resolution.

References

Technical Support Center: Refining the Purification Protocol for 6-Hydroxyheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification protocol for 6-hydroxyheptanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound are recrystallization and silica (B1680970) gel column chromatography. The choice between these methods depends on the impurity profile and the desired final purity. Distillation can also be employed, particularly for removing non-volatile impurities.

Q2: What are the likely impurities in a crude sample of this compound synthesized via Baeyer-Villiger oxidation of 2-methylcyclohexanone?

A2: The main impurities are likely to be unreacted 2-methylcyclohexanone, the peracid used in the oxidation (e.g., meta-chloroperoxybenzoic acid or peracetic acid), and the corresponding carboxylic acid byproduct (e.g., meta-chlorobenzoic acid or acetic acid). Additionally, side-products from the oxidation or subsequent work-up may be present.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. GC-MS is particularly useful for identifying and quantifying volatile impurities. For GC-MS analysis, derivatization of the carboxylic acid and alcohol groups may be necessary to improve volatility and chromatographic performance.

Q4: My this compound sample is an oil and won't crystallize. What should I do?

A4: "Oiling out" is a common issue, especially with hydroxy acids which can have depressed melting points due to impurities or their inherent properties. Refer to the troubleshooting section on "Oiling Out" for detailed guidance. Key strategies include using a different solvent system, ensuring the crude material is sufficiently pure before attempting crystallization, and trying slow evaporation or vapor diffusion techniques.

Troubleshooting Guides

Recrystallization

Problem 1: Low or No Crystal Formation Upon Cooling

  • Possible Cause: The compound is too soluble in the chosen solvent, even at low temperatures. The concentration of the solution may also be too low.

  • Solutions:

    • Reduce Solvent Volume: Re-heat the solution and carefully evaporate some of the solvent to increase the concentration.

    • Add an Anti-solvent: Slowly add a solvent in which this compound is poorly soluble (e.g., hexane (B92381) or heptane) to the solution at an elevated temperature until slight turbidity is observed. Then, allow the solution to cool slowly.

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus.

      • Seeding: Add a small, pure crystal of this compound to the solution.

    • Cool to a Lower Temperature: If cooling to room temperature is insufficient, try cooling the flask in an ice bath or refrigerator.

Problem 2: "Oiling Out" Instead of Crystallization

  • Possible Cause: The compound is coming out of solution above its melting point, often due to a high impurity level or a solvent system in which it is highly soluble.

  • Solutions:

    • Slower Cooling: Allow the solution to cool to room temperature more slowly before moving it to a colder environment. Insulating the flask can help.

    • Adjust Solvent System: Add more of the "good" solvent (the one it is more soluble in) to the hot solution to lower the saturation point. Alternatively, try a completely different solvent or solvent mixture.

    • Pre-purification: If the crude material is highly impure, consider a preliminary purification step like column chromatography to remove the impurities that are inhibiting crystallization.

Problem 3: Poor Recovery of Purified Product

  • Possible Cause: The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used initially.

  • Solutions:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Cool the Filtrate: After filtering the crystals, cool the mother liquor in an ice bath to see if a second crop of crystals can be obtained. Be aware that this second crop may be less pure.

    • Wash with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid dissolving the product.

Silica Gel Column Chromatography

Problem 1: The Compound Does Not Elute from the Column

  • Possible Cause: this compound is a polar compound and may be strongly adsorbed to the polar silica gel stationary phase.

  • Solutions:

    • Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your eluent system (e.g., increase the percentage of ethyl acetate (B1210297) in a hexane/ethyl acetate mixture). For very strong binding, a switch to a more polar system like dichloromethane/methanol may be necessary.[1]

    • Add an Acidic Modifier: To reduce the interaction of the carboxylic acid group with the silica gel, add a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid to the eluent.[1]

Problem 2: Poor Separation of the Product from Impurities

  • Possible Cause: The polarity difference between this compound and the impurities is small in the chosen eluent system.

  • Solutions:

    • Optimize the Eluent System: Test different solvent mixtures using Thin Layer Chromatography (TLC) to find a system that provides good separation (a clear difference in Rf values). A three-component solvent system can sometimes provide better resolution.

    • Use a Shallow Gradient: If using flash chromatography, a shallower gradient of the eluting solvent can improve the separation of closely eluting compounds.

    • Adjust the Stationary Phase: While silica gel is standard, for difficult separations, other stationary phases like alumina (B75360) (neutral or acidic) or reverse-phase silica could be considered.[1]

Problem 3: Low Yield After Column Chromatography

  • Possible Cause: The compound may be irreversibly adsorbed to the silica gel, or there may be loss during fraction collection and solvent evaporation.

  • Solutions:

    • Deactivate the Silica Gel: For very polar or sensitive compounds, silica gel can be deactivated by adding a small amount of water. However, this can affect the separation.

    • Careful Fraction Collection: Monitor the elution closely using TLC and collect smaller fractions to avoid mixing the product with impurities.

    • Gentle Solvent Removal: Use a rotary evaporator at a moderate temperature and pressure to remove the solvent to avoid decomposition or loss of a volatile product.

Data Presentation

Table 1: General Solubility Characteristics of Hydroxy Carboxylic Acids for Recrystallization Solvent Selection

Solvent ClassSolubility of Hydroxy Carboxylic AcidsSuitability for RecrystallizationCommon Examples
Polar Protic Often highly soluble at room temperature.Good for dissolving, may require an anti-solvent for precipitation.Water, Methanol, Ethanol
Polar Aprotic Good solubility, often increases significantly with temperature.Often good single or co-solvents.Acetone, Ethyl Acetate
Non-polar Generally low solubility.Primarily used as anti-solvents.Hexane, Heptane, Toluene

Table 2: Typical Purity Progression During Purification of a Hydroxy Acid

Purification StageTypical Purity Range (%)Common Analytical Techniques
Crude Product 50 - 85GC-MS, ¹H NMR
After Recrystallization (1x) 90 - 98GC-MS, HPLC, Melting Point
After Column Chromatography > 98GC-MS, HPLC, ¹H NMR
After Second Purification Step > 99Elemental Analysis, HPLC

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating. Test solvent pairs (e.g., ethyl acetate/hexane) by dissolving the compound in the "good" solvent and adding the "poor" solvent until turbidity persists.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (or the "good" solvent of a pair) portion-wise while heating and swirling until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If using a solvent pair, add the "poor" solvent to the hot solution until it becomes slightly cloudy, then re-heat to clarify before cooling.

  • Cooling: Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: General Silica Gel Column Chromatography Procedure
  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent and spot it on a TLC plate. Develop the plate in various eluent systems (e.g., different ratios of hexane/ethyl acetate with 0.1% acetic acid) to find a system that gives the desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting with the chosen solvent system, starting with a less polar composition and gradually increasing the polarity if a gradient elution is required.

  • Fraction Collection: Collect fractions of the eluate and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.

Visualizations

Caption: General purification workflow for this compound.

troubleshooting_logic Troubleshooting Logic for Recrystallization start Attempt Recrystallization decision1 Crystals Form? start->decision1 decision2 Oil or Solid? decision1->decision2 No success Successful Crystallization decision1->success Yes action1 Action: - Concentrate solution - Add anti-solvent - Scratch/Seed decision2->action1 Clear Solution action2 Action: - Re-heat and add solvent - Cool slower - Change solvent decision2->action2 Oiled Out action1->start action2->start failure Consider Column Chromatography action2->failure

Caption: Decision tree for troubleshooting recrystallization issues.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 6-Hydroxyheptanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of 6-Hydroxyheptanoic acid is critical for pharmacokinetic studies, metabolism research, and quality control of pharmaceutical formulations. The selection of an appropriate analytical method is paramount to ensure data integrity and regulatory compliance. This guide provides an objective comparison of the two most common analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is based on established analytical method validation guidelines from the FDA and ICH, as well as published methods for structurally similar compounds.[1][2][3][4][5][6][7][8][9][10][11]

Method Comparison: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired sample throughput.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Derivatization Typically required to increase volatility and thermal stability.[12][13]Often not necessary, but can be used to enhance ionization and sensitivity.[14][15]
Sensitivity High, with Limits of Detection (LOD) and Quantification (LOQ) often in the low µg/mL to ng/mL range.Very high, frequently achieving lower detection and quantification limits than GC-MS, often in the ng/mL to pg/mL range.[16][17]
Selectivity Good, based on chromatographic retention time and the mass-to-charge ratio (m/z) of the analyte.Excellent, with the use of Multiple Reaction Monitoring (MRM) providing superior specificity by monitoring precursor-product ion transitions.
Sample Throughput Can be lower due to the additional derivatization step and longer chromatographic run times.Generally higher, especially when derivatization is not required, allowing for faster analysis.[18]
Versatility Well-suited for volatile and semi-volatile compounds.Applicable to a broader range of compounds, including non-volatile and thermally labile molecules.
Matrix Effects Generally less susceptible to ion suppression or enhancement compared to LC-MS/MS.Can be prone to matrix effects, which may require more extensive sample cleanup or the use of matrix-matched calibrants.[17]

Illustrative Performance Data

The following table summarizes typical validation parameters that can be expected for the quantification of this compound using GC-MS and LC-MS/MS. These values are illustrative and based on methods for similar analytes.[14][16][17][19]

ParameterGC-MS (with Derivatization)LC-MS/MS (without Derivatization)
Linearity (R²) > 0.995> 0.998
Range 0.1 - 50 µg/mL0.01 - 10 µg/mL
Limit of Detection (LOD) ~0.05 µg/mL~0.005 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~0.01 µg/mL
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (%RSD) < 15%< 10%

Experimental Protocols

Detailed methodologies are crucial for the successful validation and application of analytical methods. Below are representative protocols for the quantification of this compound using GC-MS and LC-MS/MS.

GC-MS Protocol
  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of this compound).

    • Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a derivatization agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[13]

    • Incubate the mixture at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative of this compound.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7890B GC System or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI).

    • Monitoring: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivatized this compound and the internal standard.

LC-MS/MS Protocol
  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard.

    • Perform a protein precipitation by adding a threefold volume of ice-cold acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analyte from matrix components.

    • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

Visualizing the Workflow and Decision Process

To further clarify the processes involved, the following diagrams illustrate the general workflow for analytical method validation and a decision-making tree for selecting the appropriate method.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_documentation Documentation define_scope Define Scope & Purpose set_acceptance Set Acceptance Criteria define_scope->set_acceptance sample_prep Sample Preparation set_acceptance->sample_prep instrument_setup Instrument Setup sample_prep->instrument_setup data_acquisition Data Acquisition instrument_setup->data_acquisition linearity Linearity & Range data_acquisition->linearity accuracy Accuracy data_acquisition->accuracy precision Precision data_acquisition->precision specificity Specificity data_acquisition->specificity lod_loq LOD & LOQ data_acquisition->lod_loq validation_report Validation Report linearity->validation_report accuracy->validation_report precision->validation_report specificity->validation_report lod_loq->validation_report sop Standard Operating Procedure validation_report->sop

Caption: General workflow for analytical method validation.

Method_Selection_Decision_Tree start Start: Need to Quantify This compound sensitivity Required Sensitivity? start->sensitivity matrix Complex Matrix? sensitivity->matrix High sensitivity->matrix Low throughput High Throughput Needed? matrix->throughput Yes matrix->throughput No gcms Select GC-MS throughput->gcms No lcmsms Select LC-MS/MS throughput->lcmsms Yes

Caption: Decision tree for analytical method selection.

References

comparative analysis of 6-Hydroxyheptanoic acid synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of prominent synthetic routes to 6-hydroxyheptanoic acid, a valuable chiral building block in organic synthesis. The methodologies discussed span classical chemical oxidation and emerging biocatalytic strategies. Each route is evaluated based on quantitative performance metrics, and detailed experimental protocols are provided to support practical application.

At a Glance: Comparison of Synthesis Routes

The synthesis of this compound can be broadly categorized into two main approaches: chemical synthesis, predominantly through the Baeyer-Villiger oxidation of 2-methylcyclohexanone (B44802), and biocatalytic methods, which offer the potential for high selectivity and milder reaction conditions. A summary of the key quantitative data for these routes is presented below.

ParameterChemical Synthesis: Baeyer-Villiger OxidationBiocatalytic Route: Whole-Cell BiotransformationBiocatalytic Route: Direct Hydroxylation
Starting Material 2-Methylcyclohexanone2-MethylcyclohexanoneHeptanoic Acid
Key Reagents/Biocatalyst m-Chloroperoxybenzoic acid (m-CPBA)Fusarium sp.Engineered E. coli expressing P450 monooxygenase
Product 6-Heptanolactone (precursor)This compound lactoneThis compound
Yield ~87% (for oxidation step)[1]46%[2]Data not yet available for this specific substrate
Enantiomeric Excess (ee) Not inherently selective94% ee[2]Potentially high (enzyme-dependent)
Reaction Conditions 45 °C, 48 hours (oxidation)[3]; 60-80 °C (hydrolysis)Ambient temperatureTypically 25-37 °C
Key Advantages High yield, well-established reactionHigh enantioselectivity, mild conditionsDirect formation of the acid, renewable feedstock potential
Key Challenges Use of hazardous peracids, lactone hydrolysis requiredLower yield, requires specialized microbial culturesSpecific enzyme development may be required

Route 1: Chemical Synthesis via Baeyer-Villiger Oxidation

This well-established chemical route involves a two-step process: the Baeyer-Villiger oxidation of 2-methylcyclohexanone to its corresponding lactone (6-heptanolactone), followed by the hydrolysis of the lactone to yield this compound.

Signaling Pathway Diagram

G cluster_0 Step 1: Baeyer-Villiger Oxidation cluster_1 Step 2: Hydrolysis 2-Methylcyclohexanone 2-Methylcyclohexanone 6-Heptanolactone 6-Heptanolactone 2-Methylcyclohexanone->6-Heptanolactone m-CPBA m-CPBA m-CPBA 6-Hydroxyheptanoic_acid This compound 6-Heptanolactone->6-Hydroxyheptanoic_acid H₂O / Base H2O_base H₂O / Base

Caption: Chemical synthesis of this compound.

Experimental Protocols

Step 1: Baeyer-Villiger Oxidation of 2-Methylcyclohexanone

  • Reactants: 2-Methylcyclohexanone, m-Chloroperoxybenzoic acid (m-CPBA, 85%).[3]

  • Solvent: Dichloromethane (DCM).[3]

  • Procedure:

    • Dissolve 2-methylcyclohexanone (1.0 equivalent) in DCM.

    • Add m-CPBA (2.0 equivalents).[3]

    • Stir the mixture at 45 °C for 48 hours.[3]

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).

    • Dilute the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with DCM.[3]

    • Combine the organic phases and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).[3]

    • Filter and evaporate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography to yield 6-heptanolactone.[3]

Step 2: Alkaline Hydrolysis of 6-Heptanolactone

  • Reactants: 6-Heptanolactone, Sodium Hydroxide (NaOH).

  • Solvent: Water, with a co-solvent such as ethanol (B145695) to ensure miscibility.[4]

  • Procedure:

    • In a round-bottom flask, dissolve 6-heptanolactone in a mixture of water and ethanol.[4]

    • Slowly add an aqueous solution of NaOH (1.1 equivalents) while stirring.[4]

    • Heat the reaction mixture to 60-80 °C and stir for 1-4 hours, monitoring the reaction by TLC or HPLC.[4]

    • After completion, cool the mixture to room temperature.

    • Acidify the solution to a pH of approximately 2-3 with dilute hydrochloric acid (HCl).[4]

    • Extract the aqueous solution with ethyl acetate (B1210297).[4]

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude this compound.[4]

    • Further purification can be achieved by chromatography if necessary.[4]

Route 2: Biocatalytic Synthesis Routes

Biocatalytic approaches offer environmentally benign alternatives to classical chemical methods, often proceeding with high selectivity under mild conditions.

Whole-Cell Biotransformation via Baeyer-Villiger Oxidation

This method utilizes microorganisms to perform the Baeyer-Villiger oxidation of 2-methylcyclohexanone.

G Fungus_Culture Fungus Culture (e.g., Fusarium sp.) Incubation Incubation with 2-Methylcyclohexanone Fungus_Culture->Incubation Extraction Extraction of 6-Heptanolactone Incubation->Extraction Hydrolysis Hydrolysis to This compound Extraction->Hydrolysis

Caption: Whole-cell biotransformation workflow.

  • Biocatalyst: Fusarium sp. AP-2.[2]

  • Substrate: (+/-)-2-Methylcyclohexanone.[2]

  • Procedure:

    • Cultivate the selected fungal strain in an appropriate growth medium.

    • Introduce 2-methylcyclohexanone to the culture.

    • Incubate under controlled conditions (e.g., specific temperature and agitation) to allow for biotransformation.

    • After the reaction period, extract the product from the culture medium. The primary product is the lactone of this compound.[2]

    • The extracted lactone can then be hydrolyzed to this compound using the chemical hydrolysis protocol described in Route 1.

Direct Hydroxylation of Heptanoic Acid

This emerging biocatalytic route involves the direct hydroxylation of heptanoic acid at the C6 position using genetically engineered microorganisms. While specific data for this compound production is still under development, the methodology holds significant promise.

G Engineered_Ecoli Engineered E. coli P450_Expression Expresses P450 Monooxygenase Engineered_Ecoli->P450_Expression Hydroxylation ω-1 Hydroxylation P450_Expression->Hydroxylation Heptanoic_Acid Heptanoic Acid (Substrate) Heptanoic_Acid->Hydroxylation 6HHA_Product This compound (Product) Hydroxylation->6HHA_Product

Caption: Biocatalytic hydroxylation of heptanoic acid.

  • Biocatalyst: Recombinant Escherichia coli expressing a suitable cytochrome P450 monooxygenase.

  • Substrate: Heptanoic acid.

  • Procedure:

    • Cultivate the engineered E. coli strain in a suitable fermentation medium to the desired cell density.

    • Induce the expression of the P450 monooxygenase.

    • Add heptanoic acid to the culture.

    • Continue the fermentation under optimized conditions (temperature, pH, aeration) to facilitate the hydroxylation reaction.

    • Monitor the production of this compound using techniques such as GC-MS or LC-MS.

    • Upon completion, extract and purify the this compound from the culture broth.

References

A Comparative Guide to 6-Hydroxyheptanoic Acid and 6-Hydroxyhexanoic Acid in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 6-hydroxyheptanoic acid and 6-hydroxyhexanoic acid as monomers for the synthesis of biodegradable polyesters. The resulting polymers, poly(6-hydroxyheptanoate) and poly(6-hydroxyhexanoic acid) (more commonly known as polycaprolactone), are evaluated based on their synthesis routes, and thermal properties, supported by experimental data from peer-reviewed literature.

Introduction

This compound and 6-hydroxyhexanoic acid are ω-hydroxycarboxylic acids that serve as monomers for the production of aliphatic polyesters. These polymers are of significant interest due to their biodegradability and biocompatibility, making them suitable for a range of applications, particularly in the biomedical field for drug delivery systems and tissue engineering scaffolds. The primary difference between these two monomers is the additional methylene (B1212753) group in the backbone of this compound, which influences the physical and thermal properties of the resulting polymer.

Synthesis Pathways

The synthesis of polyesters from these hydroxy acids can be achieved through two primary routes:

  • Polycondensation: The direct polymerization of the ω-hydroxycarboxylic acid, which involves the formation of ester bonds with the elimination of water. This method can be performed with or without a catalyst, though it often requires high temperatures and vacuum to drive the reaction to completion and achieve high molecular weight polymers.[1]

  • Ring-Opening Polymerization (ROP): A more common and often preferred method that involves the polymerization of the corresponding cyclic lactone monomers. For this compound, the lactone is η-heptalactone, and for 6-hydroxyhexanoic acid, it is ε-caprolactone. ROP allows for better control over the polymer's molecular weight and can be catalyzed by a variety of systems, including organocatalysts and metal-based catalysts.[2]

Polymer Synthesis Pathways General Polymerization Routes cluster_6HHA 6-Hydroxyhexanoic Acid cluster_eCL ε-Caprolactone cluster_6HHeptA This compound cluster_etaHL η-Heptalactone HHA 6-Hydroxyhexanoic Acid PCL_PC Poly(6-hydroxyhexanoic acid) (Polycaprolactone) HHA->PCL_PC Polycondensation eCL ε-Caprolactone PCL_ROP Poly(6-hydroxyhexanoic acid) (Polycaprolactone) eCL->PCL_ROP Ring-Opening Polymerization HHeptA This compound PHL_PC Poly(6-hydroxyheptanoate) (Polyheptalactone) HHeptA->PHL_PC Polycondensation etaHL η-Heptalactone PHL_ROP Poly(6-hydroxyheptanoate) (Polyheptalactone) etaHL->PHL_ROP Ring-Opening Polymerization

Figure 1: General polymerization routes for PCL and PHL.

Experimental Protocols

Detailed methodologies for the synthesis of these polymers are crucial for reproducibility and further research. Below are representative experimental protocols for the synthesis of poly(6-hydroxyheptanoate) and poly(6-hydroxyhexanoic acid).

Synthesis of Poly(6-hydroxyheptanoate) via Ring-Opening Polymerization of η-Heptalactone

Since η-heptalactone is not commercially available, its synthesis is a necessary preliminary step.

3.1.1. Synthesis of η-Heptalactone Monomer [3]

This protocol describes the Baeyer-Villiger oxidation of cycloheptanone (B156872) to yield η-heptalactone.

Heptalactone Synthesis Workflow Workflow for η-Heptalactone Synthesis A Mix Cycloheptanone and m-chloroperbenzoic acid in CH2Cl2 B Reflux for 3 days A->B C Cool in ice bath and filter B->C D Wash filtrate with Na2S2O3, Na2CO3, and NaCl solutions C->D E Dry organic layer with MgSO4 and evaporate D->E F Distill over CaH2 to afford η-heptalactone E->F

Figure 2: Experimental workflow for η-heptalactone synthesis.

Procedure:

  • Mix cycloheptanone (223 mmol) and m-chloroperbenzoic acid (275 mmol) in 250 mL of dichloromethane (B109758) (CH2Cl2).

  • Heat the suspension under reflux for 3 days.

  • Cool the reaction mixture in an ice bath and filter the solids over Celite, washing with CH2Cl2.

  • Wash the filtrate sequentially with 10% Na2S2O3 solution, saturated Na2CO3 solution, and saturated NaCl solution.[3]

  • Dry the organic layer with MgSO4, filter, and evaporate the solvent in vacuo.

  • Distill the resulting liquid over CaH2 to obtain pure η-heptalactone.[3]

3.1.2. Ring-Opening Polymerization of η-Heptalactone [3]

This protocol uses diphenylphosphate (DPP) as an organocatalyst.

PHL_ROP_Workflow Workflow for PHL Synthesis via ROP A Add η-heptalactone, initiator, and catalyst to a flask B Stir at room temperature under inert atmosphere A->B C Monitor reaction by 1H NMR B->C D Precipitate polymer in cold methanol C->D E Dry polymer under vacuum D->E PCL_ROP_Workflow Workflow for PCL Synthesis via ROP A Dry ε-caprolactone over CaH2 and distill under reduced pressure B Add monomer, catalyst (e.g., FeCl3), and initiator (e.g., benzyl (B1604629) alcohol) to reactor A->B C Heat the reaction mixture (e.g., 60 °C) for a set time (e.g., 4 hours) B->C D Dissolve the resulting polymer in dichloromethane C->D E Precipitate in cold methanol D->E F Filter and dry the polymer E->F PCL_Polycondensation_Workflow Workflow for PCL Synthesis via Polycondensation A Charge reactor with 6-hydroxyhexanoic acid B Heat under nitrogen flow to melt the monomer A->B C Increase temperature (e.g., 180-220 °C) under atmospheric pressure B->C D Apply vacuum to remove water and drive polymerization C->D E Continue reaction until desired molecular weight is achieved D->E F Cool and collect the polymer E->F Structure_Property_Relationship Influence of Monomer Structure on Polymer Properties Monomer Monomer Structure Methylene Number of Methylene Units in Repeating Unit Monomer->Methylene Packing Chain Packing Efficiency Methylene->Packing influences Crystallinity Degree of Crystallinity Packing->Crystallinity affects Properties Polymer Properties (Thermal, Mechanical) Crystallinity->Properties determines

References

A Comparative Guide to Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) and Polycaprolactone for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate biodegradable polymer is a critical decision in the design of therapeutic delivery systems and tissue engineering scaffolds. This guide provides a detailed comparison of two prominent biodegradable polyesters: Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx) and Polycaprolactone (PCL).

This document outlines the key differences in their mechanical, thermal, and biodegradable properties, as well as their biocompatibility and applications in drug delivery, supported by experimental data. Detailed methodologies for the key characterization techniques are also provided to aid in the replication and validation of these findings.

Data Summary: PHBHHx vs. PCL

The following table summarizes the key quantitative properties of PHBHHx and PCL, offering a direct comparison for material selection.

PropertyPoly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx)Polycaprolactone (PCL)
Mechanical Properties
Young's Modulus (MPa)43 - 1,200 (Varies with 3HHx content)[1][2]1863 - 2184[3]
Tensile Strength (MPa)15 - 30 (Varies with 3HHx content)[2][4]16 - 24[5]
Elongation at Break (%)200 - 1,000 (Increases with 3HHx content)[2][4]>400
Thermal Properties
Glass Transition Temp. (°C)-2.1 to 4.9 (Decreases with increasing 3HHx content)[2]-60[6]
Melting Temperature (°C)122 - 175 (Decreases with increasing 3HHx content)[2]58 - 63[7]
Biodegradation
Degradation RateFaster than PCL in some environments; dependent on 3HHx content and microbial activity.[8][9]Slow, typically 2-4 years in vivo.[5]
Biocompatibility
In Vitro & In VivoGenerally good, supports cell adhesion and proliferation.[10][11][12]Excellent, widely used in FDA-approved medical devices.[5][7][13]
Drug Delivery
Common ApplicationsNanoparticles for targeted and sustained release.[4][14][15]Microparticles, nanoparticles, implants for long-term drug delivery.[16][17][18][19][20]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Mechanical Testing: Tensile Properties
  • Sample Preparation: Polymer films are typically prepared by solvent casting or melt-pressing to a uniform thickness. Dog-bone shaped specimens are cut according to ASTM D638 standards.

  • Testing Procedure: Uniaxial tensile testing is performed using a universal testing machine. The specimen is clamped and pulled at a constant crosshead speed until failure. The load and displacement are recorded throughout the test.

  • Data Analysis: Stress is calculated by dividing the load by the initial cross-sectional area. Strain is calculated as the change in length divided by the initial gauge length. The Young's modulus is determined from the initial linear portion of the stress-strain curve. Tensile strength is the maximum stress the material can withstand, and elongation at break is the strain at the point of failure.

Thermal Analysis: Differential Scanning Calorimetry (DSC)
  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the polymer is hermetically sealed in an aluminum pan.

  • Testing Procedure: The sample is subjected to a controlled temperature program in a DSC instrument. A typical program involves heating the sample to a temperature above its melting point to erase its thermal history, followed by controlled cooling and a second heating scan. The heat flow to or from the sample is measured relative to an empty reference pan.

  • Data Analysis: The glass transition temperature (Tg) is identified as a step change in the heat flow curve. The melting temperature (Tm) is determined from the peak of the endothermic melting curve, and the heat of fusion (ΔHm) is calculated from the area under the melting peak. The degree of crystallinity can be estimated by comparing the measured ΔHm to the theoretical value for a 100% crystalline polymer.

Biodegradation Assessment: In Vitro Enzymatic Degradation
  • Sample Preparation: Pre-weighed polymer films or scaffolds are sterilized and placed in a sterile buffer solution (e.g., phosphate-buffered saline, PBS) at a physiological pH (7.4).

  • Testing Procedure: A specific enzyme known to degrade the polymer (e.g., lipase (B570770) for PCL and PHBHHx) is added to the buffer solution. The samples are incubated at 37°C for a predetermined period (days to weeks). The buffer and enzyme solution is periodically refreshed.

  • Data Analysis: At various time points, samples are removed, washed, dried, and weighed to determine the percentage of weight loss. Changes in surface morphology can be observed using scanning electron microscopy (SEM). The molecular weight of the remaining polymer can be analyzed using gel permeation chromatography (GPC) to assess the extent of chain scission.

Biocompatibility Evaluation: In Vitro Cytotoxicity Assay
  • Sample Preparation: Polymer films or extracts are prepared according to ISO 10993-5 standards. Extracts are typically prepared by incubating the polymer in a cell culture medium for a specified time.

  • Testing Procedure: A specific cell line (e.g., fibroblasts, osteoblasts) is cultured in a multi-well plate. The cells are then exposed to the polymer extracts or placed in direct contact with the polymer films. A negative control (non-toxic material) and a positive control (toxic material) are included.

  • Data Analysis: After a defined incubation period, cell viability is assessed using a metabolic assay such as the MTT or XTT assay. The absorbance, which is proportional to the number of viable cells, is measured using a microplate reader. The viability of cells exposed to the polymer is compared to that of the negative control to determine if the material is cytotoxic.

Visualizing Key Processes

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical experimental workflow for polymer characterization and a conceptual model for nanoparticle-based drug delivery.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_processing Sample Preparation cluster_characterization Characterization cluster_analysis Data Analysis Synthesis Synthesis of PHBHHx or PCL Processing Solvent Casting or Melt Pressing Synthesis->Processing Mechanical Mechanical Testing (Tensile) Processing->Mechanical Thermal Thermal Analysis (DSC) Processing->Thermal Biodegradation Biodegradation (In Vitro) Processing->Biodegradation Biocompatibility Biocompatibility (Cytotoxicity) Processing->Biocompatibility Analysis Property Comparison and Evaluation Mechanical->Analysis Thermal->Analysis Biodegradation->Analysis Biocompatibility->Analysis

Caption: A typical experimental workflow for the synthesis, processing, and characterization of biodegradable polymers.

Drug_Delivery cluster_formulation Nanoparticle Formulation cluster_delivery Drug Delivery Process Polymer Polymer (PHBHHx or PCL) Formulation Nanoparticle Formation (e.g., Emulsion Evaporation) Polymer->Formulation Drug Therapeutic Drug Drug->Formulation Nanoparticle Drug-Loaded Nanoparticle Formulation->Nanoparticle Uptake Cellular Uptake (Endocytosis) Nanoparticle->Uptake Release Drug Release (Polymer Degradation) Uptake->Release Intracellular Environment Target Target Cell Release->Target Therapeutic Effect

Caption: Conceptual diagram of a nanoparticle-based drug delivery system using biodegradable polymers.

References

A Comparative Guide to the Cytotoxicity and Biocompatibility of Poly(6-hydroxyheptanoate)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the biocompatibility and potential cytotoxicity of novel biomaterials is paramount. This guide provides a comparative analysis of poly(6-hydroxyheptanoate) (P6HH), a member of the polyhydroxyalkanoate (PHA) family, with two other widely studied biodegradable polymers: poly(3-hydroxybutyrate) (PHB) and poly(lactic-co-glycolic acid) (PLGA). While direct comparative quantitative data for P6HH is limited in the current literature, this guide synthesizes available data for PHB and PLGA and discusses the expected biocompatibility of P6HH based on studies of structurally similar medium-chain-length PHAs.

In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are fundamental in the initial screening of biomaterials. These tests evaluate the potential of a material to cause cell death or inhibit cell proliferation. Commonly used methods include the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH assay, which quantifies the release of lactate (B86563) dehydrogenase from damaged cells.

Comparative In Vitro Cytotoxicity Data

PolymerCell LineAssayConcentrationIncubation TimeCell Viability (%)Reference
PHB HaCaTMTT--62 (± 5.92)[1]
PHBV HaCaTMTT--88 (± 4.69)[1]
PHB/PEG2kDa HaCaTMTT--99[1]
PLGA BV2MTT200 µg/mL24 h~100[2]
PLGA RAW264.7MTS300 µg/ml24 hNo significant toxicity[3]
PLGA BEAS-2BMTS300 µg/ml24 hNo significant toxicity[3]

In Vivo Biocompatibility and Inflammatory Response

In vivo biocompatibility studies are crucial for evaluating the tissue response to an implanted material over time. The inflammatory response is a key aspect of this evaluation. Following implantation, a cascade of events occurs, starting with acute inflammation characterized by the recruitment of neutrophils, followed by a chronic inflammatory phase involving macrophages and the formation of a fibrous capsule around the implant.[5] For biodegradable polymers, the nature of the degradation products also influences the long-term tissue response.[6]

PHAs are generally considered to be highly biocompatible, as their degradation products, such as 3-hydroxybutyrate, are natural metabolites in the human body.[7] Studies on various PHAs, including PHB and its copolymers, have shown them to be well-tolerated in vivo, eliciting a minimal inflammatory response.[6] Similarly, PLGA is widely used in FDA-approved medical devices and is known for its biocompatibility, although its acidic degradation products can sometimes lead to a more pronounced inflammatory response compared to PHAs.[8]

Based on the favorable biocompatibility profile of other medium-chain-length PHAs like poly(3-hydroxyoctanoate) (PHO) and poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx), it is anticipated that P6HH would also exhibit excellent in vivo biocompatibility with a mild tissue response.[9][10]

Experimental Protocols

Below are detailed methodologies for standard in vitro cytotoxicity assays commonly used for evaluating biomaterials.

MTT Assay Protocol for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Material Exposure: Introduce the test material (e.g., polymer films, extracts, or nanoparticles) to the cells.

  • MTT Addition: After the desired incubation period, add 10 µL of MTT reagent to each well.

  • Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay Protocol

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the amount of LDH released from the cytosol of damaged cells.

  • Plate Setup: Set up a 96-well plate with cells in culture medium, including wells for controls (no-cell, vehicle-only).

  • Material Exposure: Add the test compounds or material extracts to the appropriate wells and incubate for the desired exposure period.

  • Sample Collection: After incubation, gently shake the plate to ensure even distribution of LDH in the medium. Centrifuge the plate to pellet the cells and transfer the supernatant to a new plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is typically used to subtract background absorbance.

Visualizing Experimental Workflows and Biological Pathways

To further clarify the processes involved in cytotoxicity testing and the biological response to biomaterials, the following diagrams are provided.

Cytotoxicity_Testing_Workflow cluster_preparation Material Preparation cluster_cell_culture Cell Culture cluster_exposure Exposure cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis p1 Polymer Sample (P6HH, PHB, PLGA) p2 Sterilization p1->p2 p3 Preparation of Extracts or Nanoparticles p2->p3 e1 Introduction of Material to Cells p3->e1 c1 Cell Line Seeding (e.g., L929, Fibroblasts) c2 Incubation (24h) c1->c2 c2->e1 e2 Incubation (24-72h) e1->e2 a1 MTT Assay (Viability) e2->a1 a2 LDH Assay (Cytotoxicity) e2->a2 d1 Spectrophotometric Reading a1->d1 a2->d1 d2 Calculation of Cell Viability / Cytotoxicity d1->d2 d3 Statistical Analysis d2->d3

Caption: A typical workflow for in vitro cytotoxicity testing of biomaterials.

Inflammatory_Response_Pathway cluster_implantation Implantation cluster_acute Acute Inflammation (Hours to Days) cluster_chronic Chronic Inflammation (Days to Weeks) cluster_resolution Resolution / Degradation implant Biomaterial Implantation (P6HH, PHB, PLGA) protein Protein Adsorption implant->protein neutrophil Neutrophil Recruitment protein->neutrophil macrophage Macrophage Infiltration neutrophil->macrophage fgc Foreign Body Giant Cell Formation macrophage->fgc fibroblast Fibroblast Proliferation macrophage->fibroblast capsule Fibrous Capsule Formation fibroblast->capsule degradation Polymer Degradation capsule->degradation resorption Resorption of Degradation Products degradation->resorption tissue_ingrowth Tissue Ingrowth & Remodeling degradation->tissue_ingrowth

References

Spectroscopic Confirmation of Poly(6-hydroxyheptanoate) Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic techniques for the structural confirmation of poly(6-hydroxyheptanoate) (P(6HHp)), a biodegradable polyester (B1180765) with significant potential in biomedical applications. Due to the limited availability of published experimental data for the P(6HHp) homopolymer, this guide presents expected spectroscopic values derived from the analysis of its chemical structure and comparison with well-characterized polyhydroxyalkanoates (PHAs).

Introduction to Poly(6-hydroxyheptanoate)

Poly(6-hydroxyheptanoate) is a member of the medium-chain-length polyhydroxyalkanoates (mcl-PHAs), a family of biopolyesters produced by various microorganisms.[1] These polymers are of great interest due to their biodegradability, biocompatibility, and thermoplastic properties, making them suitable for applications in drug delivery, tissue engineering, and medical implants.[2][3] Accurate structural confirmation is a critical step in the development and application of P(6HHp) to ensure its purity, composition, and desired material properties. Spectroscopic methods are indispensable tools for this purpose.

Workflow for Spectroscopic Confirmation of Polymer Structure

The general workflow for the spectroscopic analysis and structural confirmation of a polymer like P(6HHp) involves sample preparation, acquisition of spectroscopic data using various techniques, and comprehensive data analysis to elucidate the chemical structure.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Structural Confirmation Polymer_Sample Polymer Sample (P(6HHp)) Purification Purification & Drying Polymer_Sample->Purification Solubilization Solubilization / Film Casting Purification->Solubilization NMR NMR Spectroscopy (¹H, ¹³C) Solubilization->NMR FTIR FTIR Spectroscopy Solubilization->FTIR MS Mass Spectrometry (e.g., ESI-MS) Solubilization->MS NMR_Analysis Chemical Shift & Coupling Analysis NMR->NMR_Analysis FTIR_Analysis Functional Group Identification FTIR->FTIR_Analysis MS_Analysis Monomer & Oligomer Mass Determination MS->MS_Analysis Structure_Elucidation Structure Elucidation & Purity Assessment NMR_Analysis->Structure_Elucidation FTIR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: Workflow for the spectroscopic confirmation of P(6HHp) structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the detailed structural analysis of polymers, providing information about the chemical environment of individual atoms. For P(6HHp), ¹H and ¹³C NMR are essential for confirming the monomer structure and the polyester backbone.

Comparative NMR Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for P(6HHp) and compares them with experimental data for other common PHAs.

Polymer¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
P(6HHp) (Expected) ~5.1 (m, -CH-O-), ~2.3 (t, -CH₂-C=O), ~1.6 (m, -CH₂-), ~1.3 (m, -CH₂-), ~0.9 (t, -CH₃)~173 (C=O), ~70 (-CH-O-), ~41 (-CH₂-C=O), ~34, ~25, ~22 (-CH₂-), ~14 (-CH₃)
Poly(3-hydroxybutyrate) (P3HB) 5.25 (m, -CH-O-), 2.45-2.65 (m, -CH₂-C=O), 1.27 (d, -CH₃)[4]169.1 (C=O), 67.6 (-CH-O-), 40.8 (-CH₂-C=O), 19.8 (-CH₃)[4]
Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)) 5.2 (m, -CH-O-), 2.5 (m, -CH₂-C=O), 1.6 (m, -CH₂-), 1.3 (m, -CH₂-), 0.9 (t, -CH₃)[5]169.4 (C=O), 70.7 (-CH-O-), 41.2 (-CH₂-C=O), 34.1, 22.3 (-CH₂-), 13.9 (-CH₃)[6]
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the purified PHA polymer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Ensure complete dissolution.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and a 30-45° pulse angle.

  • ¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A higher number of scans and a longer relaxation delay (e.g., 2-10 seconds) are generally required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to an internal standard, such as tetramethylsilane (B1202638) (TMS) at 0 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a polymer, thereby confirming its chemical nature. The FTIR spectrum of P(6HHp) is expected to show characteristic absorption bands for the ester functional group and the aliphatic hydrocarbon chain.

Comparative FTIR Data

The table below lists the expected characteristic FTIR absorption bands for P(6HHp) in comparison to other PHAs.

PolymerC=O Stretch (cm⁻¹)C-O-C Stretch (cm⁻¹)C-H Stretch (cm⁻¹)
P(6HHp) (Expected) ~1735~1250, ~1180~2960, ~2930, ~2870
Poly(3-hydroxybutyrate) (P3HB) ~1725[7]~1280, ~1230, ~1185[7]~2980, ~2935[7]
Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)) ~1721[8]~1228, ~1179[8]~2978, ~2933, ~2878[8]
Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation: Prepare a thin film of the polymer by dissolving a small amount in a volatile solvent (e.g., chloroform), casting the solution onto a KBr pellet or a CaF₂ window, and allowing the solvent to evaporate completely. Alternatively, the analysis can be performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-transform infrared spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-64) to obtain a high-quality spectrum. A background spectrum should be collected and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations. Compare the obtained spectrum with reference spectra of known PHAs.

Mass Spectrometry (MS)

Mass spectrometry is a valuable tool for determining the molecular weight of the polymer and confirming the mass of the repeating monomer unit. Techniques like Electrospray Ionization (ESI-MS) can be used to analyze oligomers and provide information about the polymer's structure and end groups.[4][9]

Comparative Mass Spectrometry Data

This table shows the expected mass-to-charge ratio (m/z) for the sodium adduct of the 6-hydroxyheptanoate monomer and compares it with the monomer masses of other PHAs.

MonomerChemical FormulaMonomer Mass ( g/mol )Expected m/z [M+Na]⁺
6-Hydroxyheptanoate C₇H₁₄O₃146.18169.08
3-Hydroxybutyrate C₄H₈O₃104.10127.05
3-Hydroxyhexanoate C₆H₁₂O₃132.16155.09
Experimental Protocol for Mass Spectrometry
  • Sample Preparation: For ESI-MS, dissolve a small amount of the polymer in a suitable solvent system, often a mixture of chloroform (B151607) and methanol, containing a salt like sodium acetate (B1210297) to promote the formation of adduct ions. Partial hydrolysis of the polymer may be necessary to generate detectable oligomers.

  • Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization source.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum over a relevant m/z range to detect the monomeric and oligomeric species.

  • Data Analysis: Analyze the mass spectrum to identify the series of peaks corresponding to the different oligomers. The mass difference between adjacent peaks in a series should correspond to the mass of the repeating monomer unit. Tandem MS (MS/MS) can be used to fragment selected ions and obtain further structural information.[4]

Conclusion

The structural confirmation of poly(6-hydroxyheptanoate) relies on the synergistic use of multiple spectroscopic techniques. NMR spectroscopy provides detailed information on the chemical structure and connectivity of the monomer units. FTIR spectroscopy offers a rapid confirmation of the presence of characteristic functional groups. Mass spectrometry confirms the mass of the repeating monomer unit and can provide information on the molecular weight distribution and end-group structure. By comparing the spectroscopic data of P(6HHp) with those of well-established polyhydroxyalkanoates, researchers can confidently verify the structure and purity of this promising biopolymer, facilitating its development for various advanced applications.

References

Establishing the Purity of Synthesized 6-Hydroxyheptanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, verifying the purity of a synthesized compound is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for establishing the purity of synthesized 6-Hydroxyheptanoic acid, a chiral medium-chain hydroxy fatty acid. We will delve into the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis.

Comparison of Analytical Methods

Each analytical technique offers distinct advantages and is suited for detecting different types of impurities. A multi-pronged approach is often necessary for a comprehensive purity assessment.

Analytical Method Information Provided Advantages Limitations Typical Purity Range Detected
NMR Spectroscopy Structural confirmation, identification and quantification of structurally related impurities.Provides detailed structural information, non-destructive, relatively fast for routine checks.Lower sensitivity compared to chromatographic methods, may not detect non-proton containing impurities.>95%
HPLC Quantification of the main compound and separation of non-volatile impurities. Chiral HPLC can determine enantiomeric excess.[1][2][3]High sensitivity and resolution, suitable for a wide range of compounds, established methods for chiral separations.[1][3]Requires appropriate chromophores for UV detection or reliance on less universal detectors, method development can be time-consuming.>99%
GC-MS Separation and identification of volatile impurities, structural elucidation of unknown compounds through mass spectra.[4]Excellent separation efficiency, high sensitivity, provides molecular weight and fragmentation information for identification.[4]Requires derivatization for non-volatile compounds like this compound, potential for thermal degradation of the analyte.[5]>99%
Elemental Analysis Determines the percentage composition of C, H, and O to confirm the empirical formula.Provides fundamental confirmation of the elemental composition.Does not provide information on the nature of impurities, requires a highly purified sample for accurate results.Confirms elemental composition of a highly pure sample.

Experimental Protocols

Below are detailed methodologies for the key analytical techniques used to assess the purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the synthesized molecule and identifying any structurally similar impurities.

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

Sample Preparation:

  • Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a proton NMR spectrum to observe the chemical shifts, splitting patterns, and integration of the different protons in the molecule.

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the number of unique carbon environments.

Expected Spectral Data (Predicted):

Atom ¹H NMR Chemical Shift (ppm, predicted) ¹³C NMR Chemical Shift (ppm, predicted)
H1 (CH₃)~1.2 (d)~23.5
H2, H3, H4, H5~1.3-1.7 (m)~25.0, 29.0, 34.0
H6~3.8 (m)~68.0
H7 (CH₂)~2.3 (t)~36.0
OH (Carboxyl)~11-12 (br s)-
OH (Alcohol)Variable (br s)-
C=O-~179.0

Note: d = doublet, t = triplet, m = multiplet, br s = broad singlet.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for quantifying the purity of this compound and for separating its enantiomers if a chiral synthesis was performed.

a) Achiral (Purity) Analysis:

Instrumentation:

  • HPLC system with a UV or Refractive Index (RI) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

  • A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or phosphoric acid) is commonly used for the separation of fatty acids.

Procedure:

  • Prepare a stock solution of the synthesized this compound in the mobile phase (e.g., 1 mg/mL).

  • Inject a small volume (e.g., 10 µL) onto the HPLC column.

  • Run the gradient program and monitor the elution profile.

  • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

b) Chiral Analysis:

Instrumentation:

  • HPLC system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based).[3]

Mobile Phase:

  • Typically a mixture of n-hexane and a polar alcohol like isopropanol (B130326) or ethanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA).[6]

Procedure:

  • Prepare a dilute solution of the sample in the mobile phase.

  • Inject the sample onto the chiral column.

  • The two enantiomers will have different retention times, allowing for the determination of the enantiomeric excess (e.e.).

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of this compound, a derivatization step is necessary before GC-MS analysis. Silylation is a common method for this purpose.[7]

Instrumentation:

  • GC-MS system with a capillary column suitable for fatty acid methyl ester (FAME) or silyl (B83357) derivative analysis (e.g., DB-5ms).

Derivatization (Silylation):

  • Dissolve a small amount of the sample (e.g., 1 mg) in a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[8]

  • Heat the mixture (e.g., at 60-70 °C) for a specified time to ensure complete derivatization.

GC-MS Analysis:

  • Inject a small volume of the derivatized sample into the GC.

  • Run a temperature program to separate the components.

  • The mass spectrometer will provide mass spectra for each eluting peak, allowing for identification of the main compound and any volatile impurities. The mass spectrum of the trimethylsilyl (B98337) (TMS) derivative of this compound would be expected to show characteristic fragments resulting from the cleavage of the TMS group and fragmentation of the carbon chain.

Elemental Analysis

Elemental analysis provides the percentage of carbon, hydrogen, and oxygen in the sample, which can be compared to the theoretical values calculated from the molecular formula (C₇H₁₄O₃).

Theoretical Values for C₇H₁₄O₃:

  • Carbon (C): 57.51%

  • Hydrogen (H): 9.65%

  • Oxygen (O): 32.84%

Procedure:

  • A small, accurately weighed amount of the highly purified sample is combusted in a specialized instrument.

  • The resulting combustion products (CO₂, H₂O) are measured to determine the percentages of C and H.

  • The percentage of oxygen is typically determined by difference.

Acceptance Criteria:

  • The experimentally determined percentages should be within ±0.4% of the theoretical values.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for establishing the purity of synthesized this compound.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Initial Work-up cluster_analysis Purity Assessment cluster_decision Final Assessment cluster_outcome Outcome Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (Structural Confirmation) Purification->NMR HPLC HPLC Analysis (Purity & Enantiomeric Excess) Purification->HPLC GCMS GC-MS Analysis (Volatile Impurities) Purification->GCMS EA Elemental Analysis (Empirical Formula) Purification->EA Purity_Check Purity Meets Specification? NMR->Purity_Check HPLC->Purity_Check GCMS->Purity_Check EA->Purity_Check Pass Product Accepted Purity_Check->Pass Yes Fail Further Purification Required Purity_Check->Fail No

Workflow for Purity Validation of this compound.

GCMS_Derivatization_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Synthesized This compound Dissolve Dissolve in Anhydrous Solvent Sample->Dissolve Add_Reagent Add Silylating Agent (e.g., BSTFA + TMCS) Dissolve->Add_Reagent Heat Heat to Complete Derivatization Add_Reagent->Heat Inject Inject Derivatized Sample into GC-MS Heat->Inject Separate Separation on GC Column Inject->Separate Detect Detection and Mass Spectra Acquisition Separate->Detect Analyze Data Analysis: Identify Peaks and Impurities Detect->Analyze

Workflow for GC-MS Analysis via Silylation.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for 6-Hydroxyheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of molecules like 6-hydroxyheptanoic acid is critical for robust and reproducible results. Cross-validation of analytical methods is a vital process to ensure that the data generated is reliable and consistent, regardless of the technique employed.[1] This guide provides a comparative overview of the two most powerful and commonly used techniques for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Data Presentation: Performance Comparison of Analytical Methods

The selection of an analytical method often involves a trade-off between sensitivity, selectivity, sample preparation complexity, and throughput. The following table summarizes key performance parameters for GC-MS and LC-MS/MS, derived from validated analyses of similar organic acids.

ParameterGC-MS (with Derivatization)LC-MS/MS (Direct Analysis)
Linearity (R²) > 0.995> 0.998
Limit of Detection (LOD) 0.5 - 29 µg/L0.1 - 0.9 ng/mL
Limit of Quantitation (LOQ) 1.5 - 87 µg/L0.4 - 2.6 ng/mL
Accuracy (% Recovery) 85 - 111%92 - 120%
Precision (% RSD) < 15%< 15%
Sample Throughput ModerateHigh
Derivatization Required YesNo

Note: The performance characteristics presented are representative and may vary depending on the specific instrumentation, sample matrix, and validation protocol.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for successful method implementation and validation. Below are representative methodologies for the quantification of this compound using GC-MS and LC-MS/MS.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly effective for the analysis of volatile and semi-volatile compounds. For non-volatile molecules like this compound, a derivatization step is necessary to increase volatility.

1. Sample Preparation and Derivatization:

  • Internal Standard: Add a known concentration of a suitable internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar compound like 6-hydroxyhexanoic acid) to the sample.

  • Extraction: Perform a liquid-liquid extraction using a solvent such as ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE) to isolate the analyte from the sample matrix.

  • Derivatization: Evaporate the solvent and derivatize the dried extract. A common method is silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Incubate the mixture at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ester of the carboxylic acid and the TMS ether of the hydroxyl group.

2. GC-MS Conditions:

  • Instrument: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Hold: Maintain at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: For quantitative analysis, use Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for quantifying low-level analytes in complex biological matrices, often without the need for derivatization.

1. Sample Preparation:

  • Internal Standard: Add a known concentration of a suitable internal standard to the sample.

  • Protein Precipitation (for biological samples): For samples like plasma or serum, add a protein precipitation agent such as cold acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.[2]

  • Dilution: Dilute the supernatant with an appropriate aqueous solution before injection.

2. LC-MS/MS Conditions:

  • Instrument: A UHPLC system coupled to a tandem mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the analyte.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound and the internal standard.

Mandatory Visualization

cross_validation_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_lcms LC-MS/MS Analysis cluster_comparison Data Comparison Sample Test Sample Spiked_Sample Spike with Internal Standard Sample->Spiked_Sample Split_Sample Split into Two Aliquots Spiked_Sample->Split_Sample Derivatization Derivatization Split_Sample->Derivatization LCMS_Prep Direct Injection Prep Split_Sample->LCMS_Prep GCMS_Analysis GC-MS Quantification Derivatization->GCMS_Analysis GCMS_Data GC-MS Results GCMS_Analysis->GCMS_Data Comparison Statistical Comparison (e.g., Bland-Altman plot, t-test) GCMS_Data->Comparison LCMS_Analysis LC-MS/MS Quantification LCMS_Prep->LCMS_Analysis LCMS_Data LC-MS/MS Results LCMS_Analysis->LCMS_Data LCMS_Data->Comparison Validation Method Validation Assessment Comparison->Validation

Caption: Workflow for the cross-validation of GC-MS and LC-MS/MS techniques.

analytical_technique_selection Start Start: Select Analytical Technique for this compound Volatility Is the analyte sufficiently volatile for GC? Start->Volatility Derivatization_OK Is derivatization acceptable? Volatility->Derivatization_OK No GCMS Use GC-MS Volatility->GCMS Yes Derivatization_OK->GCMS Yes Sensitivity Is high sensitivity required (e.g., for biological matrices)? Derivatization_OK->Sensitivity No LCMS Use LC-MS/MS Sensitivity->LCMS Yes Throughput Is high sample throughput needed? Sensitivity->Throughput No Throughput->GCMS No Throughput->LCMS Yes

Caption: Decision tree for selecting between GC-MS and LC-MS/MS.

References

Performance of Catalysts in the Polymerization of 6-Hydroxyheptanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of high-molecular-weight polymers from 6-hydroxyheptanoic acid is most effectively achieved through the ring-opening polymerization (ROP) of its corresponding lactone, δ-heptalactone. The selection of an appropriate catalyst is crucial for controlling the polymerization process and the final properties of the resulting poly(6-hydroxyheptanoate). This guide provides a comparative overview of different catalyst systems, drawing on data from analogous δ-lactone and ε-caprolactone polymerizations due to the limited availability of direct comparative studies on δ-heptalactone. The data presented here serves as a valuable starting point for catalyst selection and optimization in the polymerization of this compound and related monomers.

Catalyst Performance Comparison

The following table summarizes the performance of various catalysts in the ring-opening polymerization of lactones. The data is compiled from studies on δ-substituted δ-lactones and ε-caprolactone, which are structurally similar to δ-heptalactone and provide a strong indication of expected catalyst performance. Key performance indicators include monomer conversion, number-average molecular weight (Mn), and polydispersity index (PDI or Đ), which measures the distribution of molecular weights.

Catalyst TypeSpecific CatalystMonomerMonomer/Catalyst RatioTime (h)Conversion (%)Mn (kDa)PDI (Đ)Reference Analogy
Organocatalyst Diphenyl Phosphate (DPP)η-Heptalactone100:124>9515.01.15[1][2]
Organocatalyst 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)δ-Decalactone100:10.59835.01.1-1.4[3]
Organocatalyst Benzoheterocyclic Urea/MTBDδ-Valerolactone100:10.179621.41.13[4]
Metal-Based Pyridylamido Fe(II) Complexδ-Hexalactone500:129955.41.06[5]
Metal-Based Sdm–Alε-Caprolactone100:10.259411.21.05[6]
Metal-Based PS-LHSnOctL-Lactide100:10.92~9035.01.15-1.17[7]

Note: Data for η-Heptalactone, δ-Decalactone, δ-Valerolactone, δ-Hexalactone, ε-Caprolactone, and L-Lactide are used as proxies for δ-Heptalactone. Performance will vary depending on specific reaction conditions.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for the ring-opening polymerization of lactones, which can be adapted for this compound (via δ-heptalactone).

General Procedure for Organocatalytic ROP of Lactones

This protocol is a generalized procedure based on the use of organocatalysts like TBD or diphenyl phosphate.

  • Monomer and Catalyst Preparation: The lactone monomer (e.g., δ-heptalactone) is purified by distillation or recrystallization to remove impurities and water. The organocatalyst and initiator (e.g., benzyl (B1604629) alcohol) are stored under an inert atmosphere.

  • Polymerization Setup: A flame-dried Schlenk flask is charged with the lactone monomer and the initiator under an inert atmosphere (e.g., argon or nitrogen). The flask is heated to the desired reaction temperature (typically ranging from room temperature to 130°C) in a thermostatically controlled oil bath.

  • Initiation: The organocatalyst is dissolved in a dry, aprotic solvent (e.g., toluene (B28343) or dichloromethane) and added to the reaction flask via syringe.

  • Polymerization: The reaction mixture is stirred for a specified time (ranging from minutes to several hours). Aliquots may be taken periodically to monitor monomer conversion and molecular weight progression via 1H NMR spectroscopy and gel permeation chromatography (GPC).

  • Termination and Purification: The polymerization is quenched by the addition of a weak acid (e.g., benzoic acid). The polymer is then dissolved in a suitable solvent (e.g., dichloromethane) and precipitated in a non-solvent (e.g., cold methanol). The precipitated polymer is collected by filtration and dried under vacuum to a constant weight.

General Procedure for Metal-Catalyzed ROP of Lactones

This protocol is a generalized procedure based on the use of metal-based catalysts such as iron or aluminum complexes.

  • Catalyst Synthesis and Handling: The metal catalyst is synthesized and handled under strictly anhydrous and anaerobic conditions using standard Schlenk line or glovebox techniques.

  • Polymerization Setup: A flame-dried reaction vessel is charged with the purified lactone monomer and a dry, aprotic solvent under an inert atmosphere. The solution is brought to the desired reaction temperature.

  • Initiation: A stock solution of the metal catalyst in a dry solvent is added to the monomer solution to initiate the polymerization.

  • Polymerization: The reaction is allowed to proceed with stirring for the designated time. The progress of the reaction is monitored by taking samples for analysis by 1H NMR and GPC.

  • Termination and Isolation: The polymerization is terminated by exposing the reaction mixture to air or by adding a protic solvent like methanol. The polymer is isolated by precipitation in a large volume of a non-solvent, followed by filtration and drying in a vacuum oven.

Visualizing the Process

The following diagrams illustrate the general workflow for the catalytic ring-opening polymerization of lactones.

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_analysis Monitoring & Termination cluster_purification Product Isolation Monomer_Purification Monomer Purification (e.g., δ-Heptalactone) Reaction_Setup Charge Reactor with Monomer & Initiator Monomer_Purification->Reaction_Setup Catalyst_Prep Catalyst & Initiator Preparation/Drying Catalyst_Addition Add Catalyst Solution Catalyst_Prep->Catalyst_Addition Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Inert_Atmosphere->Reaction_Setup Heating Set Reaction Temperature Reaction_Setup->Heating Heating->Catalyst_Addition Polymerization Stir for Designated Time Catalyst_Addition->Polymerization Monitoring Monitor Conversion (NMR, GPC) Polymerization->Monitoring Termination Quench Polymerization Monitoring->Termination Dissolution Dissolve in Solvent Termination->Dissolution Precipitation Precipitate in Non-Solvent Dissolution->Precipitation Filtration Filter Polymer Precipitation->Filtration Drying Dry Under Vacuum Filtration->Drying

Caption: Experimental workflow for lactone ring-opening polymerization.

This guide provides a foundational understanding of the catalytic systems available for the polymerization of this compound. Researchers and professionals in drug development can use this information to select promising catalysts and design experimental protocols for the synthesis of poly(6-hydroxyheptanoate) with desired properties for various applications. Further optimization will be necessary to achieve specific molecular weights and polymer architectures.

References

Safety Operating Guide

Navigating the Disposal of 6-Hydroxyheptanoic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 6-hydroxyheptanoic acid could be located. The following disposal procedures are based on information for the closely related compound, 6-hydroxyhexanoic acid, and general laboratory guidelines for the disposal of organic acids. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance before proceeding with any disposal.

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides a procedural framework for the safe handling and disposal of this compound, emphasizing safety and operational planning.

Hazard Assessment and Personal Protective Equipment

Based on data for similar aliphatic hydroxy acids, this compound is anticipated to be an irritant. The primary hazards are likely to be skin and eye irritation. When handling this compound, appropriate Personal Protective Equipment (PPE) is essential.

Table 1: Personal Protective Equipment and Hazard Mitigation

Protective EquipmentSpecifications and Use
Eye Protection Chemical safety goggles should always be worn to protect against splashes.
Hand Protection Nitrile or neoprene gloves are recommended to prevent skin contact.
Protective Clothing A standard laboratory coat is required to protect against incidental contact.
Work Area All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Disposal Protocol

The recommended disposal method for small quantities of this compound, assuming it does not contain any other hazardous components (e.g., heavy metals), is neutralization followed by drain disposal. For larger quantities or if the waste is mixed with other hazardous materials, it must be collected by a certified hazardous waste disposal service.

Experimental Protocol: Neutralization of this compound Waste

  • Dilution: In a chemical fume hood, slowly add the acidic waste to a large volume of cold water. A 1:10 ratio of acid to water is a common guideline to dissipate any heat generated. Always add acid to water, never the other way around.

  • Neutralization: While continuously stirring the diluted solution, slowly add a weak base such as sodium bicarbonate (baking soda) or a 5-10% solution of sodium carbonate (soda ash).

  • pH Monitoring: Use pH paper or a calibrated pH meter to monitor the solution's pH. Continue to add the base in small increments until the pH is within a neutral range, typically between 6.0 and 8.0, or as specified by local wastewater regulations.[1] Be aware that this neutralization process may generate gas (carbon dioxide if using carbonates) and heat, so the procedure should be performed slowly to control the reaction rate.[1]

  • Final Disposal: Once the pH is confirmed to be within the acceptable range, the neutralized solution can typically be disposed of down the drain with a copious amount of water (at least 20 parts water).[1]

Table 2: Quantitative Parameters for Neutralization

ParameterValue/GuidelineSource
Acid to Water Dilution Ratio 1:10[1]
Neutralizing Agent Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)[1]
Target pH Range 6.0 - 8.0[1]
Post-Neutralization Flush At least 20 parts water[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated check_contamination Is the waste mixed with other hazardous chemicals (e.g., heavy metals)? start->check_contamination check_quantity Is the quantity small (consult EHS for limits)? check_contamination->check_quantity No collect_waste Collect in a properly labeled, sealed, and compatible waste container check_contamination->collect_waste Yes neutralize Neutralize to pH 6.0-8.0 following protocol check_quantity->neutralize Yes check_quantity->collect_waste No drain_disposal Dispose down the drain with copious amounts of water neutralize->drain_disposal ehs_pickup Arrange for pickup by certified hazardous waste disposal service collect_waste->ehs_pickup

References

Safeguarding Your Research: A Guide to Handling 6-Hydroxyheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with 6-Hydroxyheptanoic acid. Adherence to these protocols is essential for ensuring a safe laboratory environment and proper chemical handling.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is critical to minimize exposure when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentJustification & Best Practices
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield is recommended when there is a significant risk of splashing.[5]Protects against potential splashes and aerosols that can cause serious eye irritation.[2][3]
Skin Protection Chemical-resistant lab coat. Nitrile or butyl rubber gloves.[6] Fully enclosed shoes.[5]Prevents skin contact which can cause irritation.[2][3] Gloves should be inspected before use and changed immediately if contaminated.[5]
Respiratory Protection Work in a well-ventilated area, preferably a certified chemical fume hood.[5] If engineering controls are insufficient, a NIOSH-approved respirator may be required.[5]Minimizes the inhalation of any potential dust or vapors, which may cause respiratory irritation.[2][3]

Operational and Disposal Plans

Safe Handling Procedures:

  • Preparation:

    • Designate a specific work area, preferably within a chemical fume hood.[5]

    • Ensure the fume hood is functioning correctly.[5]

    • Assemble all necessary equipment, including appropriate waste containers, before starting work.[5]

  • Donning PPE:

    • Put on all required PPE as detailed in the table above.

  • Handling:

    • Avoid direct contact with the chemical.

    • Do not eat, drink, or smoke in the laboratory area.[3]

    • Wash hands thoroughly after handling, even if gloves were worn.[3]

  • Post-Handling:

    • Decontaminate the work area and any equipment used.[5]

    • Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, then eye protection).[5]

Disposal Plan:

  • Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, wipes) must be collected in a dedicated and clearly labeled hazardous waste container.[5]

  • Disposal Method: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[1] The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[1] Do not dispose of it down the drain.[1]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring safety when working with this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_execution Execution cluster_post Post-Execution A Conduct Risk Assessment B Designate Work Area (Fume Hood) A->B C Assemble Materials & Waste Containers B->C D Don Appropriate PPE C->D E Handle this compound D->E F Decontaminate Work Area & Equipment E->F G Doff PPE Correctly F->G H Dispose of Waste Properly G->H I Wash Hands Thoroughly H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.